Ondansetron-13C,d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[(2-methylimidazol-1-yl)methyl]-9-(trideuterio(113C)methyl)-2,3-dihydro-1H-carbazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2/h3-6,9-10,13H,7-8,11H2,1-2H3/i2+1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELGMEQIXOGIFQ-JVXUGDAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN4C=CN=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ondansetron-¹³C,d₃: A Technical Guide to its Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis and characterization of Ondansetron-¹³C,d₃, an isotopically labeled internal standard crucial for the accurate quantification of the antiemetic drug ondansetron in biological matrices. This document details a proposed synthetic pathway, experimental protocols for its synthesis and characterization, and summarizes key analytical data.
Introduction
Ondansetron is a potent and selective serotonin 5-HT₃ receptor antagonist widely used for the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy. Accurate determination of ondansetron levels in plasma and other biological fluids is essential for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Ondansetron-¹³C,d₃, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variations in sample processing, thereby ensuring the precision and accuracy of the results.
Ondansetron-¹³C,d₃ is specifically labeled with one carbon-13 atom and three deuterium atoms on the N-methyl group of the carbazole ring. This labeling provides a distinct mass shift of +4 amu compared to the unlabeled drug, allowing for its clear differentiation in mass spectrometric analyses.
Synthesis of Ondansetron-¹³C,d₃
Proposed Synthetic Pathway
The key step in the synthesis of Ondansetron-¹³C,d₃ is the introduction of the ¹³C,d₃-methyl group onto the nitrogen atom of the carbazole ring of N-desmethyl ondansetron. This can be achieved through a nucleophilic substitution reaction using an isotopically labeled methylating agent, such as iodomethane-¹³C,d₃.
Experimental Protocol: Synthesis
Materials:
-
N-Desmethyl Ondansetron
-
Iodomethane-¹³C,d₃ (≥99% isotopic purity)[1]
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-desmethyl ondansetron in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of iodomethane-¹³C,d₃ in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion of the reaction, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure Ondansetron-¹³C,d₃.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Material (N-Desmethyl Ondansetron) | 1.0 g |
| Iodomethane-¹³C,d₃ | 1.1 eq |
| Potassium Carbonate | 2.0 eq |
| Reaction Yield (Crude) | ~90% |
| Yield after Purification | ~75-85% |
| Chemical Purity (by HPLC) | ≥98% |
| Isotopic Purity | ≥99% |
Characterization of Ondansetron-¹³C,d₃
The synthesized Ondansetron-¹³C,d₃ must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound. Both ¹H and ¹³C NMR spectra should be acquired.
Expected Spectral Features:
-
¹H NMR: The proton NMR spectrum is expected to be very similar to that of unlabeled ondansetron, with the key difference being the signal for the N-methyl group. The sharp singlet corresponding to the N-methyl protons at approximately 3.7 ppm in ondansetron will be absent in the spectrum of Ondansetron-¹³C,d₃ due to the substitution of protons with deuterium.
-
¹³C NMR: The carbon-13 NMR spectrum will show a signal for the labeled methyl carbon. This signal will appear as a multiplet due to coupling with the three deuterium atoms (a 1:3:6:7:6:3:1 septet is expected). The chemical shift of this carbon will be similar to that of the N-methyl carbon in unlabeled ondansetron.
Experimental Protocol: NMR Analysis
| Parameter | ¹H NMR | ¹³C NMR |
| Instrument | 400 MHz or higher NMR Spectrometer | 100 MHz or higher NMR Spectrometer |
| Solvent | Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD) | Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD) |
| Internal Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |
| Temperature | 25 °C | 25 °C |
| Data Acquisition | Standard pulse sequence | Standard pulse sequence with proton decoupling |
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of Ondansetron-¹³C,d₃ and determining its isotopic purity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.
Expected Mass Spectrum:
The mass spectrum will show a molecular ion peak corresponding to the mass of Ondansetron-¹³C,d₃. In positive ion mode, this will be the [M+H]⁺ ion at m/z 300.4. The mass spectrum will also allow for the determination of isotopic distribution and the confirmation of high isotopic enrichment.
Experimental Protocol: LC-MS/MS Analysis
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Hypothetical) | Q1: 300.4 m/z → Q3: [fragment ion m/z] |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the synthesized Ondansetron-¹³C,d₃. A reverse-phase HPLC method with UV detection is typically employed.
Experimental Protocol: HPLC Analysis
| Parameter | Value |
| HPLC System | Standard HPLC system with UV detector |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 216 nm or 248 nm |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 30 °C |
Quantitative Data from Characterization:
| Analysis | Parameter | Result |
| ¹H NMR | Absence of N-methyl proton signal | Confirmed |
| ¹³C NMR | Presence of ¹³C-labeled methyl signal (septet) | Confirmed |
| LC-MS/MS | [M+H]⁺ ion | m/z 300.4 |
| Isotopic Purity | ≥99% | |
| HPLC | Chemical Purity | ≥98% |
Conclusion
This technical guide outlines a feasible synthetic approach and comprehensive characterization strategy for Ondansetron-¹³C,d₃. The successful synthesis and rigorous characterization of this stable isotope-labeled internal standard are paramount for its application in regulated bioanalytical assays. The detailed protocols and expected data presented herein serve as a valuable resource for researchers and scientists involved in the development and analysis of ondansetron.
References
Chemical properties of Ondansetron-13C,d3
An In-depth Technical Guide to the Chemical Properties of Ondansetron-13C,d3
This guide provides a comprehensive overview of the chemical and physical properties, experimental applications, and mechanism of action of this compound. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work.
Core Chemical and Physical Properties
This compound is a stable, isotopically labeled version of Ondansetron, a potent and highly selective serotonin 5-HT3 receptor antagonist.[1] The incorporation of one Carbon-13 atom and three deuterium atoms provides a distinct mass shift, making it an ideal internal standard for the quantitative analysis of Ondansetron in biological matrices by mass spectrometry.[2][3]
Data Presentation
The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Formal Name | 9-(methyl-13C-d3)-3-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one | [2][4] |
| Synonyms | GR 38032-13C,d3; Zofran-13C-d3; Setron-13C-d3 | [1][4] |
| CAS Number | 2699607-85-5 | [2] |
| Molecular Formula | C₁₇¹³CH₁₆D₃N₃O | [2][4] |
| Molecular Weight | 297.37 g/mol (also reported as 297.4 and 297.38) | [2][4][5][6] |
| Appearance | Solid; Off-white solid | [2][6] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [2] |
| Isotopic Enrichment | 99.0% | [7] |
| Solubility | DMSO: 0.1 mg/mL; Soluble in Methanol | [2][6] |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [5] |
Experimental Protocols
This compound is primarily used as an internal standard (IS) for the quantification of ondansetron in biological samples, such as plasma, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[2][7] This method offers high selectivity and sensitivity.
Representative Bioanalytical LC-MS/MS Protocol
The following is a detailed methodology for the quantification of ondansetron in human plasma.
Objective: To determine the concentration of ondansetron in human plasma samples using a validated LC-MS/MS method with this compound as the internal standard.
Materials:
-
Ondansetron reference standard
-
This compound (Internal Standard)[7]
-
Human plasma (with K₂-EDTA or heparin as anticoagulant)[7]
-
Methanol (HPLC grade)[7]
-
Formic acid (HPLC grade)[7]
-
Ammonium acetate (HPLC grade)[7]
-
Water (HPLC grade)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of ondansetron and this compound in methanol.
-
Prepare a series of calibration standards by spiking blank human plasma with appropriate amounts of the ondansetron working solution to achieve a concentration range of 0.20–120.0 ng/mL.[7]
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Prepare a working solution of the internal standard (this compound) in methanol.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add a fixed amount of the this compound internal standard working solution.
-
Add 300 µL of methanol to precipitate plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Inject a small volume (e.g., 5-10 µL) of the prepared supernatant onto an appropriate C18 analytical column.
-
Use a mobile phase gradient consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., methanol) to separate the analyte from endogenous plasma components.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both ondansetron and the internal standard, this compound.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (ondansetron/Ondansetron-13C,d3) against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of ondansetron in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Below is a workflow diagram illustrating this experimental process.
Mechanism of Action: Signaling Pathway
Ondansetron functions as a selective antagonist of the 5-hydroxytryptamine 3 (5-HT3) receptor.[8][9] Its antiemetic effect is mediated through the blockade of these receptors at two primary locations: peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[9][10][11]
Emetogenic stimuli, such as chemotherapy, trigger the release of serotonin from enterochromaffin cells in the small intestine.[9][12] This released serotonin binds to 5-HT3 receptors on vagal afferent nerves, initiating a signal that travels to the brain's vomiting center (the nucleus tractus solitarius), thereby triggering the vomiting reflex.[8][12] Ondansetron competitively binds to these 5-HT3 receptors, preventing serotonin from activating them and thus blocking the initiation of the emetic signal.[8][11]
The diagram below illustrates this signaling pathway and the inhibitory action of Ondansetron.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Ondansetron-13C-d3_TargetMol [targetmol.com]
- 6. Ondansetron 13CD3 - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. Bioequivalence Analysis of Ondansetron Hydrochloride Tablets in Healthy Chinese Subjects: A Randomized, Open-Label, Two-Period Crossover Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyfreak.com [pharmacyfreak.com]
- 9. droracle.ai [droracle.ai]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Ondansetron? [synapse.patsnap.com]
- 12. ClinPGx [clinpgx.org]
The Core Principle of Stable Isotope Dilution Assay with Ondansetron-13C,d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis involved in the stable isotope dilution assay (SIDA) for the quantification of Ondansetron, utilizing Ondansetron-13C,d3 as an internal standard. This highly specific and sensitive method, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of Ondansetron.
Core Principles of Stable Isotope Dilution Assay
The stable isotope dilution assay is a quantitative analysis technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte to a sample. This labeled compound, in this case, this compound, serves as an internal standard (IS). The fundamental principle hinges on the fact that the stable isotope-labeled internal standard is chemically and physically identical to the endogenous analyte (Ondansetron).[1] Consequently, it behaves identically during sample preparation, extraction, and chromatographic separation, effectively compensating for any analyte loss during these steps.
The key to the technique lies in the mass difference between the analyte and the internal standard. This compound contains one Carbon-13 atom and three deuterium atoms, making it heavier than the naturally occurring Ondansetron.[2] This mass difference allows for their distinct detection by a mass spectrometer. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined.
The use of a stable isotope-labeled internal standard is superior to other internal standards because it minimizes the variability introduced by matrix effects in complex biological samples like plasma or cerebrospinal fluid.[3]
Experimental Workflow and Methodologies
The successful implementation of a stable isotope dilution assay for Ondansetron involves several critical steps, from sample preparation to data acquisition.
Caption: A typical experimental workflow for the quantification of Ondansetron using a stable isotope dilution LC-MS/MS assay.
Detailed Experimental Protocols
The following are representative protocols derived from validated methods for Ondansetron quantification in biological matrices.[4][5][6]
2.1.1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 200 µL aliquot of human plasma, add 25 µL of this compound internal standard working solution.[5]
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether as the extraction solvent.[4]
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
2.1.2. Sample Preparation (Solid-Phase Extraction)
-
Condition a solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.[5]
-
To 200 µL of human plasma, add 25 µL of this compound internal standard working solution and vortex.[5]
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.
2.1.3. Liquid Chromatography Conditions
-
Column: A C18 analytical column (e.g., Gemini NX C18, 100 x 4.6 mm, 5 µm) is commonly used.[5]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 2 mM ammonium formate, pH 3.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.[5] A common ratio is 30:70 (v/v) of buffer to acetonitrile.[5]
-
Flow Rate: A flow rate of 0.5 mL/min is often employed.[5]
-
Injection Volume: 5 µL of the reconstituted sample is injected.[5]
2.1.4. Mass Spectrometry Conditions
-
Ionization: Positive electrospray ionization (ESI+) is typically used.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[5]
-
MRM Transitions:
-
Ondansetron: The precursor ion [M+H]+ at m/z 294.3 is fragmented to a product ion at m/z 170.0.[5]
-
This compound: The precursor ion [M+H]+ at approximately m/z 298.4 (294.3 + 1 for 13C + 3 for d3) would be expected to fragment to a product ion at approximately m/z 173.0 (assuming the labeled atoms are not lost in the fragmentation). It is crucial to optimize these transitions on the specific mass spectrometer being used. For Ondansetron-d3, the transition is m/z 297.1 → 173.1.[3]
-
Caption: Multiple Reaction Monitoring (MRM) transitions for Ondansetron and its stable isotope-labeled internal standard, this compound.
Data Presentation and Performance Characteristics
The validation of a stable isotope dilution assay for Ondansetron is critical to ensure its accuracy and reliability. Key validation parameters are summarized below.
Table 1: Method Validation Parameters for Ondansetron Quantification
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 0.2 - 120.0 ng/mL | [4][7] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | [4] |
| Intra-assay Precision (%CV) | 1.6 - 7.7% | [4] |
| Inter-assay Precision (%CV) | 2.1 - 5.1% | [4] |
| Intra-assay Accuracy (%) | 97.5 - 108.2% | [4] |
| Inter-assay Accuracy (%) | 97.3 - 107.0% | [4] |
| Extraction Recovery | > 81.5% | [5] |
Table 2: Pharmacokinetic Parameters from a Bioequivalence Study
| Parameter | Test Formulation (Geometric Mean) | Reference Formulation (Geometric Mean) | 90% Confidence Interval |
| Cmax (ng/mL) | - | - | 81.74 - 99.44% |
| AUC₀-t (ng·h/mL) | - | - | 83.01 - 104.43% |
Data from a comparative bioavailability study in 25 healthy volunteers.[4]
Signaling Pathways and Logical Relationships
While Ondansetron's primary mechanism of action is the selective antagonism of the 5-HT3 receptor, the analytical method itself does not directly probe this pathway. The logical relationship in the assay is the direct proportionality between the concentration of Ondansetron and the ratio of its peak area to that of the internal standard.
Caption: The fundamental logical relationship in the stable isotope dilution assay for Ondansetron quantification.
Conclusion
The stable isotope dilution assay using this compound as an internal standard coupled with LC-MS/MS offers unparalleled specificity, sensitivity, and accuracy for the quantification of Ondansetron in complex biological matrices. The detailed protocols and performance characteristics presented in this guide provide a robust framework for researchers and drug development professionals to implement this powerful analytical technique in their studies. The inherent advantages of this method, particularly in mitigating matrix effects and improving precision, solidify its position as the definitive method for Ondansetron bioanalysis.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ondansetron Related Compound A (USP)-13C-d3 | Axios Research [axios-research.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mechanism of Ondansetron-13C,d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and application of Ondansetron-13C,d3 as an internal standard in the quantitative analysis of ondansetron. This guide is intended for researchers, scientists, and drug development professionals who utilize or plan to utilize stable isotope-labeled internal standards in bioanalytical methods.
Introduction to Ondansetron and the Principle of Isotopic Dilution
Ondansetron is a potent and selective serotonin 5-HT3 receptor antagonist widely used for the prevention of nausea and vomiting associated with chemotherapy, radiation therapy, and surgery.[1][2][3] Accurate and precise quantification of ondansetron in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[4][5]
The gold standard for such quantitative analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that offers high sensitivity and selectivity.[4][6] To ensure the reliability of LC-MS/MS data, an internal standard (IS) is employed to correct for variations in sample preparation, injection volume, and instrument response.
This compound is a stable isotope-labeled (SIL) analog of ondansetron, making it an ideal internal standard.[5] The core principle behind its use is isotopic dilution mass spectrometry . In this method, a known amount of the isotopically labeled standard (this compound) is added to the sample containing the unlabeled analyte (ondansetron) at the beginning of the sample preparation process.[7]
Because the SIL-IS is chemically identical to the analyte, it experiences the same extraction efficiency, ionization suppression or enhancement in the mass spectrometer source, and fragmentation pattern.[8] However, due to the mass difference from the incorporated 13C and deuterium atoms, the SIL-IS can be distinguished from the native analyte by the mass spectrometer. By measuring the ratio of the analyte signal to the internal standard signal, the concentration of the analyte in the original sample can be accurately determined, irrespective of sample losses during processing.
The Role of this compound in Quantitative Analysis
This compound serves as an ideal internal standard for the quantification of ondansetron by gas chromatography- or liquid chromatography-mass spectrometry (GC- or LC-MS).[5] Its key advantages include:
-
Co-elution with the Analyte: this compound has nearly identical chromatographic behavior to unlabeled ondansetron, ensuring that both compounds experience the same matrix effects at the same time.
-
Similar Ionization Efficiency: The stable isotope labeling has a negligible effect on the ionization efficiency compared to the unlabeled analyte.
-
Distinct Mass-to-Charge (m/z) Ratio: The mass difference allows for simultaneous detection and quantification of both the analyte and the internal standard without mutual interference.
The following diagram illustrates the fundamental principle of using a stable isotope-labeled internal standard in a typical bioanalytical workflow.
Caption: A generalized workflow demonstrating the key steps in a bioanalytical assay using this compound as an internal standard.
Quantitative Data Summary
The following tables summarize the quantitative performance of LC-MS/MS methods utilizing this compound or Ondansetron-d3 as an internal standard for the determination of ondansetron in various biological matrices.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Biological Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Human Plasma | 0.20 - 120.0 | 0.20 | [5] |
| Human Plasma | 0.25 - 350 | 0.25 | [6][9][10] |
| Human Cerebrospinal Fluid (CSF) | 0.025 - 100 | 0.025 | [6][9][10] |
| Rat Serum | 10 - 25,000 | 10 | [4] |
| Rat Brain Microdialysate | 0.025 - 50 | 0.025 | [4] |
| Rat Plasma | 5 - 1000 | 5 | [11] |
Table 2: Accuracy and Precision Data
| Biological Matrix | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| Human Plasma | LQC | 0.25 | 107.1 | 5.6 | [11] |
| MQC | 20 | 103.3 | 12.3 | [11] | |
| HQC | 35 | 104.9 | 7.8 | [11] | |
| Rat Plasma | LQC | 5 | 113.5 | <14 | [11] |
| MQC | 50 | 94.7 | <14 | [11] | |
| HQC | 800 | 97.4 | <14 | [11] |
Table 3: Recovery and Matrix Effect
| Biological Matrix | Analyte/IS | Recovery (%) | Matrix Effect (%) | IS-Normalized Matrix Factor | Reference |
| Human Plasma | Ondansetron | 98.0 - 103.1 | Not explicitly stated, but no significant effect | - | [5] |
| Ondansetron-d3 | 100.2 | Not explicitly stated, but no significant effect | - | [5] | |
| Rat Brain Microdialysate | Ondansetron | - | 69.8 - 71.9 (Ion Suppression) | Close to 1.0 | [4] |
| Ondansetron-d3 | - | 68.6 - 70.8 (Ion Suppression) | Close to 1.0 | [4] | |
| Rat Serum | Ondansetron | - | No significant ion suppression | Close to 1.0 | [4] |
| Ondansetron-d3 | - | No significant ion suppression | Close to 1.0 | [4] |
Detailed Experimental Protocols
This section provides a synthesis of typical experimental methodologies for the quantification of ondansetron using this compound as an internal standard.
Sample Preparation
Method 1: Protein Precipitation (for Plasma/Serum)
-
To 50 µL of plasma or serum sample in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in a suitable solvent like methanol or acetonitrile).[5]
-
Vortex mix for 30 seconds.
-
Add 400 µL of cold acetonitrile or methanol to precipitate proteins.[5]
-
Vortex mix for 1 minute.
-
Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[5]
-
Transfer a portion of the supernatant to an autosampler vial for LC-MS/MS analysis.
Method 2: Liquid-Liquid Extraction (for Plasma/CSF)
-
To 25 µL of plasma or CSF, add the internal standard solution.[6][9]
-
Add a suitable extraction solvent (e.g., dichloromethane).
-
Vortex mix thoroughly.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Liquid Chromatography
-
Column: A reversed-phase C18 column is commonly used (e.g., Gemini C18, 5 µm, 50 x 4.6 mm).[4]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.[4]
-
Flow Rate: Flow rates are generally in the range of 0.4 to 0.8 mL/min.[4]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.[4]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Ondansetron: m/z 294.1 → 170.0[4]
-
Ondansetron-d3: m/z 297.1 → 173.1[4]
-
This compound: The precursor and product ions will be shifted according to the specific labeling pattern. For instance, with one 13C and three deuterium atoms, the precursor ion would be at m/z 298.2. The exact transitions should be optimized for the specific labeled standard used.
-
Mandatory Visualizations
Ondansetron Signaling Pathway
Ondansetron exerts its antiemetic effect by blocking the action of serotonin (5-hydroxytryptamine, 5-HT) at the 5-HT3 receptor. These receptors are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the brain.
Caption: A simplified diagram of the 5-HT3 receptor signaling pathway and the inhibitory action of ondansetron.
Principle of Isotopic Dilution
The following diagram illustrates the logical relationship in calculating the analyte concentration using the isotopic dilution method.
Caption: A logical diagram illustrating how a known amount of internal standard and the measured intensity ratio are used to determine the unknown analyte concentration.
Conclusion
This compound is a highly effective and reliable internal standard for the quantitative determination of ondansetron in various biological matrices by LC-MS/MS. Its use, based on the principle of isotopic dilution, allows for the correction of variability during sample processing and analysis, leading to high accuracy and precision. The methodologies outlined in this guide provide a robust framework for the development and validation of bioanalytical assays for ondansetron, which are essential in both clinical and research settings. The careful implementation of these methods, with appropriate validation, will ensure the generation of high-quality data for pharmacokinetic and other related studies.
References
- 1. ClinPGx [clinpgx.org]
- 2. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioequivalence Analysis of Ondansetron Hydrochloride Tablets in Healthy Chinese Subjects: A Randomized, Open-Label, Two-Period Crossover Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: Method development, validation, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Role of Ondansetron-13C,d3 in Exploratory Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the pivotal role of the isotopically labeled molecule, Ondansetron-13C,d3, in the exploratory and developmental phases of its parent compound, ondansetron. While not used as a therapeutic agent itself, this compound is an indispensable tool for the precise quantification and characterization of ondansetron in biological matrices. This guide will explore the underlying mechanisms of ondansetron, present its pharmacokinetic profile, and detail the analytical methodologies where this compound is critically employed.
Ondansetron: Mechanism of Action
Ondansetron is a highly selective 5-HT3 receptor antagonist, a cornerstone in the management of nausea and vomiting induced by chemotherapy, radiation, and surgery.[1][2] Its mechanism of action is multifaceted, involving both peripheral and central pathways.
Peripheral Action: Emetogenic stimuli, such as chemotherapy, trigger the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract.[1][2] This serotonin binds to 5-HT3 receptors on vagal afferent nerves, initiating a signal to the brain's vomiting center.[3][4] Ondansetron competitively blocks these receptors, thereby preventing the initiation of this emetic reflex.[1][2][4]
Central Action: Ondansetron also exerts its antiemetic effects by blocking 5-HT3 receptors in the central nervous system, specifically in the chemoreceptor trigger zone (CTZ) of the area postrema and the nucleus tractus solitarius.[1][2][5] This dual action ensures a comprehensive blockade of the serotonergic pathways involved in nausea and vomiting.
References
Ondansetron-13C,d3: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the analytical profile of isotopically labeled compounds like Ondansetron-13C,d3 is crucial for ensuring the accuracy and reliability of experimental data. This technical guide provides a consolidated overview of the certificate of analysis for this compound, including its chemical identity, purity, and the analytical methodologies used for its characterization. The guide also details the mechanism of action of Ondansetron and provides a visual representation of its signaling pathway and the typical experimental workflow for its analysis.
This compound is a stable isotope-labeled version of Ondansetron, a potent and highly selective 5-hydroxytryptamine3 (5-HT3) receptor antagonist.[1] It is primarily used as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of Ondansetron levels in biological matrices.[2] The incorporation of stable isotopes (13C and deuterium) results in a compound with a higher molecular weight than the parent drug, allowing for its differentiation in mass spectrometric analyses.
Chemical and Physical Properties
A summary of the key identification and physical characteristics of this compound is presented below.
| Parameter | Value | Reference |
| Formal Name | 9-(methyl-13C-d3)-3-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
| CAS Number | 2699607-85-5 | [3] |
| Molecular Formula | C₁₇[¹³C]H₁₆D₃N₃O | [3] |
| Molecular Weight | 297.4 g/mol | [3] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [3] |
| Formulation | A solid | [3] |
| Solubility | DMSO: 0.1 mg/ml | [3] |
Analytical Methodologies
The characterization and quantification of Ondansetron and its isotopically labeled forms involve a range of sophisticated analytical techniques. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS and LC-MS/MS) are the most commonly employed methods for separation, identification, and quantification.[4][5][6][7] Nuclear magnetic resonance (NMR) spectroscopy is also utilized for structural elucidation and to confirm the position of the isotopic labels.[8]
A typical HPLC method for the analysis of Ondansetron involves a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).[7] Gradient elution is often used to achieve optimal separation of the analyte from potential impurities and matrix components.[7] Detection is commonly performed using a UV detector.
For quantitative bioanalysis, LC-MS/MS is the preferred method due to its high sensitivity and selectivity. The chromatographic conditions are similar to those used in HPLC. The mass spectrometer is typically operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for quantification.[6] The MRM transitions for Ondansetron and Ondansetron-d3 are monitored, with the transition for the labeled internal standard used to correct for matrix effects and variations in instrument response.[6]
Example LC-MS/MS Parameters: [6]
-
Column: Gemini C18 (5 μm; 50 × 4.6 mm)
-
Mobile Phase: 10 mM ammonium formate with 0.1% formic acid in water and 0.1% formic acid in acetonitrile (55:45, v/v)
-
Flow Rate: 0.6 mL/min
-
Ionization Mode: Positive Ion Electrospray (ESI+)
-
MRM Transitions:
-
Ondansetron: 294.1 → 170.0 (m/z)
-
Ondansetron-d3: 297.1 → 173.1 (m/z)
-
-
Collision Energy: 35 V
Mechanism of Action and Signaling Pathway
Ondansetron exerts its antiemetic effects by selectively blocking 5-HT3 receptors.[9][10] These receptors are ligand-gated ion channels located on vagal afferent nerve terminals in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the brain.[11][12] Emetogenic stimuli, such as chemotherapy, trigger the release of serotonin (5-HT) from enterochromaffin cells in the gut.[10][13] This released serotonin binds to 5-HT3 receptors, initiating a signaling cascade that leads to nausea and vomiting.[9] Ondansetron competitively inhibits the binding of serotonin to these receptors, thereby preventing the initiation of the emetic reflex.[9][13]
Caption: Ondansetron's mechanism of action in preventing emesis.
Experimental Workflow for Quantification
The quantification of Ondansetron in biological samples using this compound as an internal standard follows a standardized workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective separation and characterization of the stress degradation products of ondansetron hydrochloride by liquid chromatography with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of novel ondansetron metabolites using LC/MSn and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacyfreak.com [pharmacyfreak.com]
- 10. What is the mechanism of Ondansetron? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. go.drugbank.com [go.drugbank.com]
- 13. ClinPGx [clinpgx.org]
The Unseen Hand: A Technical Guide to 13C and Deuterium Labeled Standards in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
In the precise world of scientific measurement, particularly within drug development and metabolic research, the use of stable isotope-labeled internal standards is a cornerstone of accuracy and reliability. This guide delves into the theoretical underpinnings of employing Carbon-13 (¹³C) and Deuterium (²H or D) labeled compounds, offering a comprehensive resource for professionals seeking to leverage these powerful analytical tools. By providing a known, quantifiable reference that behaves nearly identically to the analyte of interest, these standards enable researchers to navigate the complexities of biological matrices and analytical variability with high fidelity.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
At the heart of using ¹³C and deuterium-labeled standards is the technique of Isotope Dilution Mass Spectrometry (IDMS).[1][2][3] IDMS is a method of quantitative analysis that relies on altering the natural isotopic composition of the analyte in a sample.[2] A known quantity of an isotopically enriched standard (the "spike" or "tracer"), which is chemically identical to the analyte but has a different mass, is added to the sample.[1][3][4]
After allowing the standard to equilibrate with the sample, the mixture is analyzed by mass spectrometry. The mass spectrometer distinguishes between the native analyte and the heavier isotopically labeled standard based on their mass-to-charge ratio.[5] By measuring the ratio of the two forms, the original concentration of the analyte in the sample can be calculated with high precision and accuracy.[1][4] This method is considered a definitive analytical technique due to its ability to minimize errors arising from sample loss during preparation or variations in instrument response.[3][6]
Theoretical Comparison: ¹³C vs. Deuterium Labeling
The choice between ¹³C and deuterium as the isotopic label is a critical decision in method development, with each having distinct theoretical advantages and disadvantages.
2.1. The Kinetic Isotope Effect (KIE)
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[7] This effect is primarily due to the difference in mass between the isotopes, which affects the vibrational frequency of chemical bonds.[8][9] Heavier isotopes form stronger bonds and have lower zero-point vibrational energies, thus requiring more energy to break, which can lead to a slower reaction rate.[8]
The magnitude of the KIE is most pronounced when the relative mass change is greatest.[7] Replacing hydrogen (¹H) with deuterium (²H) doubles the atomic mass, resulting in a significant KIE. The rate of a reaction involving a carbon-hydrogen bond is typically 6-10 times faster than the corresponding carbon-deuterium bond.[7] In contrast, replacing carbon-12 with carbon-13 results in only an approximately 8% mass increase, leading to a much smaller KIE (typically a reaction is only about 4% faster).[7]
This has practical implications:
-
Deuterated standards may exhibit different rates of metabolism or chemical degradation compared to the unlabeled analyte if the deuterium is placed at a metabolically active site.[10]
-
¹³C-labeled standards are less likely to show a significant KIE, making them behave more identically to the native analyte in biological and chemical processes.[6][11]
2.2. Physicochemical Properties and Chromatographic Behavior
Ideally, an internal standard should co-elute with the analyte to effectively compensate for matrix effects during ionization in the mass spectrometer.
-
¹³C-labeled standards have physicochemical properties that are virtually identical to their unlabeled counterparts.[12] As a result, they typically co-elute perfectly under various chromatographic conditions.[13]
-
Deuterated standards can exhibit slight differences in physicochemical properties, such as lipophilicity, due to the stronger C-D bond.[11] This can lead to a chromatographic shift, where the deuterated standard elutes slightly earlier or later than the native analyte, particularly in high-resolution chromatography systems.[6][12] This separation can compromise the ability of the internal standard to correct for matrix effects that occur at the exact retention time of the analyte.[11]
2.3. Isotopic Stability and Exchange
The stability of the isotopic label throughout sample storage, preparation, and analysis is paramount.
-
¹³C labels are incorporated into the carbon backbone of the molecule and are chemically stable, not undergoing exchange with other atoms.[12][14]
-
Deuterium labels , if placed on or near heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups, can be susceptible to back-exchange with protons from the solvent or matrix.[12][15] This can compromise the integrity of the standard. Therefore, careful consideration must be given to the position of deuterium labeling to ensure it is on a non-exchangeable site.[15]
Table 1: Comparison of ¹³C and Deuterium Labeled Standards
| Feature | ¹³C Labeled Standards | Deuterium Labeled Standards |
| Kinetic Isotope Effect (KIE) | Minimal, often negligible.[7] | Significant, can alter reaction/metabolism rates.[7] |
| Chromatographic Behavior | Typically co-elutes with the analyte.[13] | May exhibit retention time shifts from the analyte.[6][12] |
| Isotopic Stability | Highly stable, no risk of exchange.[12][14] | Can be prone to back-exchange if not positioned carefully.[15] |
| Chemical Synthesis | Generally more complex and expensive. | Often simpler and more cost-effective to synthesize.[15] |
| Analytical "Gold Standard" | Often considered the superior choice for accuracy.[13] | Widely used and effective when designed properly. |
Applications in Drug Development and Research
Stable isotope-labeled standards are indispensable tools across various stages of research and development.
-
Pharmacokinetic (PK) Studies: They are crucial for accurately quantifying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates in complex biological matrices like blood, plasma, and urine.[10][16]
-
Metabolic Pathway Analysis: By introducing ¹³C or deuterium-labeled substrates into biological systems, researchers can trace the flow of atoms through metabolic pathways, providing insights into cellular metabolism in both healthy and diseased states.[17][18][19]
-
Bioavailability and Bioequivalence Studies: These standards allow for the precise measurement of a drug's concentration in systemic circulation, which is essential for comparing different drug formulations or administration routes.[16]
-
Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) use isotopically labeled amino acids to accurately quantify differences in protein abundance between different cell populations.[20]
Generalized Experimental Protocol for Quantitative Analysis
While specific protocols vary based on the analyte and matrix, a general workflow for using stable isotope-labeled standards in a quantitative bioanalysis LC-MS/MS assay is as follows.
4.1. Sample Preparation
-
Aliquoting: An exact volume or weight of the biological sample (e.g., plasma, urine, tissue homogenate) is transferred to a clean extraction tube.
-
Internal Standard Spiking: A precise volume of the ¹³C or deuterium-labeled internal standard solution of known concentration is added to each sample, calibrator, and quality control sample at the earliest possible stage.[12] This ensures the standard undergoes the same extraction and processing steps as the analyte.
-
Protein Precipitation/Lipid Extraction: For plasma or tissue samples, a solvent such as acetonitrile or methanol is often added to precipitate proteins. For lipid analysis, a liquid-liquid extraction using a method like the Folch or Bligh-Dyer technique is common.[21]
-
Centrifugation: Samples are centrifuged to pellet the precipitated proteins or separate the aqueous and organic layers.
-
Supernatant/Organic Layer Transfer: The supernatant or the organic phase containing the analyte and internal standard is carefully transferred to a new tube.
-
Evaporation and Reconstitution: The solvent is evaporated under a stream of nitrogen. The dried extract is then reconstituted in a solvent compatible with the LC mobile phase.
4.2. LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system (e.g., HPLC or UPLC) to separate the analyte from other matrix components.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a mass spectrometer. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
-
Data Acquisition: The instrument records the signal intensity for the analyte and the internal standard over time.
4.3. Data Analysis
-
Peak Integration: The chromatographic peaks for the analyte and the internal standard are integrated to determine their respective areas.
-
Response Ratio Calculation: The ratio of the analyte peak area to the internal standard peak area is calculated for all samples, calibrators, and QCs.
-
Calibration Curve Generation: A calibration curve is constructed by plotting the response ratio of the calibrators against their known concentrations.
-
Concentration Determination: The concentration of the analyte in the unknown samples is determined by interpolating their response ratios from the calibration curve.
Conclusion
The use of ¹³C and deuterium-labeled standards is a foundational technique for achieving high-quality quantitative data in complex biological and chemical systems. While both isotopes serve as excellent internal standards, a thorough understanding of their theoretical differences, particularly the kinetic isotope effect and potential for chromatographic separation, is crucial for robust method development. ¹³C-labeled standards are often considered the "gold standard" due to their superior chemical and isotopic stability and their near-identical behavior to the native analyte.[13] However, with careful design and validation, deuterium-labeled standards provide a reliable and cost-effective alternative for a wide range of applications in research and drug development. The principles and protocols outlined in this guide provide a framework for leveraging these powerful tools to generate data of the highest accuracy and integrity.
References
- 1. osti.gov [osti.gov]
- 2. Isotope dilution - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]
- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. epfl.ch [epfl.ch]
- 10. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ukisotope.com [ukisotope.com]
- 13. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 15. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 16. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 17. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]
- 21. pubs.rsc.org [pubs.rsc.org]
Justification for the Mass Shift in Ondansetron-¹³C,d₃: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the rationale behind the observed mass shift in Ondansetron-¹³C,d₃, an isotopically labeled internal standard essential for the accurate quantification of the antiemetic drug Ondansetron in biological matrices. The deliberate incorporation of stable isotopes, specifically Carbon-13 (¹³C) and Deuterium (d), induces a predictable increase in the molecular weight of the molecule. This mass shift is fundamental to the principles of isotope dilution mass spectrometry (IDMS), a powerful analytical technique for achieving high precision and accuracy in quantitative analysis.
Core Principle: Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a method of choice for quantitative analysis due to its ability to correct for sample loss during preparation and variations in instrument response.[1][2][3][4] The technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the earliest stage of the analytical workflow.[5] This "spiked" sample is then processed, and the ratio of the unlabeled analyte to the labeled internal standard is measured by a mass spectrometer. Since the analyte and the internal standard exhibit nearly identical chemical and physical properties, any loss or variation during sample preparation or analysis affects both compounds equally, thus preserving the ratio.[4][5] This allows for highly accurate determination of the initial concentration of the analyte.
The Role and Justification of Ondansetron-¹³C,d₃
Ondansetron-¹³C,d₃ serves as the ideal internal standard for Ondansetron quantification. The key to its function lies in the mass shift created by the isotopic labeling.
Data Presentation: Mass and m/z Shift
The incorporation of one ¹³C atom and three deuterium atoms results in a nominal mass increase of 4 Daltons. The following table summarizes the molecular weights and the mass-to-charge ratios (m/z) of the protonated molecules, which are typically observed in electrospray ionization mass spectrometry (ESI-MS).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) |
| Ondansetron | C₁₈H₁₉N₃O | 293.4[6] | 294 |
| Ondansetron-¹³C,d₃ | C₁₇¹³CH₁₆D₃N₃O | 297.4[7] | 298 |
This mass difference of 4 m/z units is crucial as it allows the mass spectrometer to distinguish between the analyte (Ondansetron) and the internal standard (Ondansetron-¹³C,d₃) while ensuring they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects.[5][8]
Experimental Protocols: Quantitative Analysis via LC-MS/MS
The quantification of Ondansetron in biological samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A common experimental approach is outlined below.
1. Sample Preparation:
-
A known amount of Ondansetron-¹³C,d₃ (internal standard) is added to the biological sample (e.g., plasma, urine).
-
The sample undergoes extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances.
2. Chromatographic Separation:
-
The extracted sample is injected into a liquid chromatography system.
-
A suitable column (e.g., C18) is used to separate Ondansetron and Ondansetron-¹³C,d₃ from other matrix components. Due to their similar physicochemical properties, both compounds will have nearly identical retention times.
3. Mass Spectrometric Detection:
-
The column effluent is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ions of both the analyte and the internal standard and monitoring specific fragment ions.
-
For Ondansetron, a common MRM transition is the fragmentation of the precursor ion at m/z 294 to a product ion at m/z 170.[9]
-
For Ondansetron-¹³C,d₃, the corresponding transition would be from the precursor ion at m/z 298 to a product ion at m/z 174 (assuming the labels are retained in the fragment).
4. Quantification:
-
The peak areas of the MRM transitions for both Ondansetron and Ondansetron-¹³C,d₃ are measured.
-
A calibration curve is constructed by analyzing a series of standards with known concentrations of Ondansetron and a constant concentration of Ondansetron-¹³C,d₃.
-
The concentration of Ondansetron in the unknown sample is determined by interpolating the measured peak area ratio against the calibration curve.
Mandatory Visualization
Signaling Pathway of Isotope Dilution Mass Spectrometry
The following diagram illustrates the logical workflow of using a stable isotope-labeled internal standard for quantitative analysis.
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Fragmentation and Mass Shift Justification
The choice of ¹³C and deuterium for labeling is strategic. Carbon-13 is a stable, non-radioactive isotope of carbon, and its incorporation minimally affects the chemical properties of the molecule, ensuring that the labeled and unlabeled compounds behave almost identically during chromatography and ionization.[5][8] Deuterium, a stable isotope of hydrogen, is also commonly used for labeling. The combined use of ¹³C and deuterium provides a sufficient mass shift to avoid isotopic overlap from the natural abundance of ¹³C in the unlabeled Ondansetron.
The fragmentation of Ondansetron in the mass spectrometer further justifies the mass shift. The MRM transition from m/z 294 to m/z 170 for Ondansetron indicates a loss of a neutral fragment with a mass of 124 Da. For the internal standard, Ondansetron-¹³C,d₃, the precursor ion is at m/z 298. If the isotopic labels are located on a part of the molecule that is retained in the monitored fragment ion, the fragment ion will also exhibit a mass shift. This ensures that the fragmentation process does not compromise the ability to differentiate between the analyte and the internal standard.
The following diagram illustrates the logical relationship of the mass shift in the precursor and its implication for the fragment ion in an MRM experiment.
Caption: Justification of mass shift in precursor and product ions for MRM analysis.
References
- 1. fiveable.me [fiveable.me]
- 2. osti.gov [osti.gov]
- 3. Isotope dilution - Wikipedia [en.wikipedia.org]
- 4. imreblank.ch [imreblank.ch]
- 5. ukisotope.com [ukisotope.com]
- 6. Ondansetron | C18H19N3O | CID 4595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Ondansetron-13C,d3: A Technical Guide to Isotopic Purity and Enrichment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ondansetron-13C,d3, a stable isotope-labeled internal standard crucial for the accurate quantification of the antiemetic drug ondansetron in complex biological matrices. This document outlines the significance of isotopic purity and enrichment, presents methodologies for their determination, and details the mechanism of action of ondansetron.
Introduction to this compound
This compound is a synthetic version of ondansetron where one carbon atom has been replaced by its heavier, non-radioactive isotope, carbon-13 (¹³C), and three hydrogen atoms have been replaced by deuterium (²H or d). This isotopic labeling results in a molecule with a higher mass than the unlabeled ondansetron. Due to its identical chemical properties to the parent drug, this compound is an ideal internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2][3] The use of a stable isotope-labeled internal standard is critical for correcting for sample loss during preparation and for variations in instrument response, thereby ensuring the accuracy and precision of analytical results.
Isotopic Purity and Enrichment: Quantitative Data
The utility of this compound as an internal standard is directly dependent on its isotopic purity and the degree of isotopic enrichment. Isotopic purity refers to the percentage of the compound that contains the isotopic labels, while isotopic enrichment specifies the percentage of a particular isotope at a given atomic position. High isotopic enrichment is desirable to minimize interference from the naturally occurring isotopes of the unlabeled analyte.
While specific batch-to-batch values vary, a representative summary of the expected isotopic purity and enrichment for this compound is presented in Table 1. It is imperative for researchers to refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific data.
| Parameter | Specification | Analytical Method |
| Chemical Purity | >98% | HPLC |
| Isotopic Purity (¹³C, d₃) | ≥99% | Mass Spectrometry |
| ¹³C Enrichment | >99 atom % ¹³C | Mass Spectrometry, ¹³C NMR |
| Deuterium Enrichment (d₃) | >98 atom % D | Mass Spectrometry, ¹H NMR, ²H NMR |
Table 1: Representative Quantitative Data for this compound
Experimental Protocols for Determining Isotopic Purity and Enrichment
The determination of isotopic purity and enrichment of this compound relies on sophisticated analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a primary technique for assessing isotopic enrichment by measuring the mass-to-charge ratio (m/z) of the labeled compound and its isotopologues.
3.1.1. Methodology
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled to a liquid chromatograph (LC-MS) or gas chromatograph (GC-MS). High resolution is crucial for separating the isotopic peaks from potential interferences.
-
Data Acquisition: Acquire the mass spectrum of the sample, focusing on the molecular ion region.
-
Data Analysis:
-
Identify the monoisotopic mass of the unlabeled ondansetron and the this compound.
-
Measure the relative intensities of the isotopic peaks corresponding to the M+0, M+1, M+2, M+3, and M+4 ions.
-
Correct the measured intensities for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O) in the unlabeled portion of the molecule.
-
Calculate the isotopic enrichment for ¹³C and deuterium based on the corrected peak intensities.
-
3.1.2. Experimental Workflow for Mass Spectrometry Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to determine the position and extent of isotopic labeling.
3.2.1. Methodology
-
Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated NMR solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire a proton NMR spectrum. The absence or significant reduction of signals corresponding to the deuterated positions confirms deuterium incorporation.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. The signal for the ¹³C-labeled carbon will be significantly enhanced.
-
²H NMR: A deuterium NMR spectrum can directly detect the presence and chemical environment of the deuterium atoms.
-
-
Data Analysis:
-
Deuterium Enrichment: Compare the integral of the residual proton signal at the deuterated position in the ¹H NMR spectrum to the integral of a non-deuterated proton signal in the same molecule.
-
¹³C Enrichment: Compare the intensity of the ¹³C-labeled carbon signal to the intensities of other carbon signals in the ¹³C NMR spectrum, taking into account nuclear Overhauser effects and relaxation times.
-
3.2.2. Experimental Workflow for NMR Analysis
Ondansetron's Mechanism of Action: Signaling Pathway
Ondansetron is a highly selective antagonist of the serotonin 5-HT₃ receptor.[2] Its antiemetic effect is mediated through the blockade of these receptors at both peripheral and central sites.[4]
-
Peripheral Action: Chemotherapy and radiotherapy can cause damage to the enterochromaffin cells in the gastrointestinal tract, leading to a release of serotonin (5-HT). This serotonin then binds to 5-HT₃ receptors on vagal afferent nerves, initiating the vomiting reflex. Ondansetron blocks these peripheral 5-HT₃ receptors, preventing the initiation of this signaling cascade.[5][6]
-
Central Action: The chemoreceptor trigger zone (CTZ) in the area postrema of the brainstem also contains a high density of 5-HT₃ receptors. Ondansetron's blockade of these central receptors further contributes to its antiemetic effect.[4]
4.1. Signaling Pathway of Ondansetron
Conclusion
This compound is an indispensable tool for the accurate bioanalysis of ondansetron. A thorough understanding and verification of its isotopic purity and enrichment are paramount for ensuring the reliability of quantitative data in research and drug development. The methodologies outlined in this guide provide a framework for the comprehensive characterization of this and other stable isotope-labeled internal standards.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ondansetron-13C-d3 - Labchem Catalog [catalog.labchem.com.my]
- 4. What is the mechanism of Ondansetron? [synapse.patsnap.com]
- 5. PharmGKB summary: ondansetron and tropisetron pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
The Physicochemical Landscape of Ondansetron and Its Stable Isotopes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ondansetron is a potent and highly selective serotonin 5-HT3 receptor antagonist, widely recognized for its efficacy in preventing nausea and vomiting induced by chemotherapy, radiation therapy, and surgery.[1][2] Its mechanism of action is centered on the blockade of 5-HT3 receptors, both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone.[3] To facilitate advanced research and development, particularly in pharmacokinetic and metabolic studies, stable isotope-labeled versions of ondansetron are invaluable tools. This technical guide provides a comprehensive overview of the physicochemical properties of ondansetron and its stable isotope-labeled analogues, with a focus on ondansetron-d3. Detailed experimental protocols and visual workflows are presented to support practical application in a research setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug substance and its labeled counterparts is fundamental for formulation development, analytical method development, and interpreting pharmacokinetic data. The introduction of stable isotopes, such as deuterium, is not expected to significantly alter the fundamental physicochemical properties like pKa, and logP, however, minor differences in properties such as melting point and molecular weight are inherent.
Data Presentation: A Comparative Analysis
The following table summarizes the key physicochemical properties of ondansetron and its deuterated stable isotope, ondansetron-d3.
| Property | Ondansetron | Ondansetron-d3 | Ondansetron-d3 Hydrochloride Salt | Ondansetron-¹³C-d₃ |
| Molecular Formula | C₁₈H₁₉N₃O | C₁₈H₁₆D₃N₃O | C₁₈H₂₀ClN₃O | C₁₇[¹³C]H₁₆D₃N₃O |
| Molecular Weight | 293.4 g/mol [4] | 296.38 g/mol [5] | 332.8 g/mol [6] | 297.4 g/mol [7] |
| Melting Point | 231-232 °C[4] | 178.5-179.5 °C[5] | Not explicitly available | Not explicitly available |
| Solubility | Sparingly soluble in water[4]. | Slightly soluble in DMSO and Methanol[5]. | Not explicitly available | DMSO: 0.1 mg/ml[7] |
| pKa | 7.4 | Not explicitly available | Not explicitly available | Not explicitly available |
| LogP | 2.4[4] | Not explicitly available | Not explicitly available | Not explicitly available |
| Appearance | Crystals from methanol[4]. | White to Off-White Solid[5]. | Solid | A solid[7] |
Mechanism of Action: Signaling Pathway
Ondansetron exerts its antiemetic effect by selectively blocking the action of serotonin (5-hydroxytryptamine, 5-HT) at the 5-HT3 receptors. These receptors are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the brain. Chemotherapy and radiotherapy can cause the release of serotonin from enterochromaffin cells in the small intestine. This released serotonin then binds to 5-HT3 receptors, initiating a nerve impulse that is transmitted to the vomiting center in the medulla, leading to the sensation of nausea and the act of vomiting. Ondansetron competitively inhibits this binding, thereby preventing the emetic signal.
Ondansetron's dual blockade of 5-HT3 receptors.
Experimental Protocols
Accurate quantification of ondansetron and its stable isotopes in biological matrices is crucial for pharmacokinetic and bioavailability studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.
HPLC Method for Ondansetron Analysis
This protocol is a representative example for the determination of ondansetron in pharmaceutical dosage forms.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Zodiac C18 (4.6 x 250mm, 5 µm).[8]
-
Mobile Phase: A mixture of buffer (pH 2.2, prepared with HPLC grade water and adjusted with orthophosphoric acid) and acetonitrile in a 73:27 v/v ratio.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detection at 246 nm.[8]
-
Injection Volume: 20 µL.[8]
-
Standard Solution Preparation:
-
Accurately weigh 50 mg of ondansetron pure drug and dissolve in 70 mL of the mobile phase (diluent).[8]
-
Sonicate to ensure complete dissolution.[8]
-
Make up the volume to 100 mL with the diluent to obtain a stock solution of 500 µg/mL.[8]
-
Prepare working standard solutions by further dilution of the stock solution to achieve concentrations in the range of 2.5 to 75 µg/mL.[8]
-
-
Sample Preparation (Tablets):
-
Weigh and finely powder 10 tablets.[8]
-
Accurately weigh a portion of the powder equivalent to 25 mg of ondansetron and transfer it to a 50 mL volumetric flask.[8]
-
Add 40 mL of diluent, sonicate to dissolve, and then make up the volume to 50 mL.[8]
-
Filter the solution through a 0.45 µm nylon syringe filter.[8]
-
Further dilute the filtered solution to a final concentration of 50 µg/mL.[8]
-
LC-MS/MS Workflow for Pharmacokinetic Studies
Stable isotope-labeled ondansetron (e.g., ondansetron-d3) is commonly used as an internal standard in LC-MS/MS assays to ensure high accuracy and precision. The following diagram illustrates a typical workflow for a pharmacokinetic study of ondansetron using this methodology.
A typical LC-MS/MS workflow for ondansetron analysis.
Synthesis and Characterization of Stable Isotopes
The synthesis of stable isotope-labeled ondansetron, such as ondansetron-d3, typically involves the introduction of deuterium at a specific position in the molecule that is metabolically stable. This is often achieved by using deuterated starting materials or reagents in the synthetic pathway. The characterization and confirmation of the isotopic enrichment and purity of the final product are critical and are typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
While detailed synthetic procedures are often proprietary, the general approach may involve multi-step synthesis, potentially utilizing both batch and continuous flow chemistry to optimize yield and purity.[9]
Conclusion
This technical guide provides essential physicochemical data, mechanistic insights, and detailed experimental protocols for ondansetron and its stable isotope-labeled analogues. The provided tables and diagrams are intended to serve as practical resources for researchers, scientists, and drug development professionals engaged in the study and application of this important antiemetic agent. The use of stable isotopes, in conjunction with robust analytical methodologies, is paramount for advancing our understanding of the pharmacokinetics and metabolism of ondansetron, ultimately contributing to the development of safer and more effective therapeutic strategies.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Identification of novel ondansetron metabolites using LC/MSn and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
- 4. Ondansetron | C18H19N3O | CID 4595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ondansetron-D3 | 1132757-82-4 [chemicalbook.com]
- 6. Ondansetron-d3 Hydrochloride Salt | C18H20ClN3O | CID 71751335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Multi-platform synthesis of ondansetron featuring process intensification in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: High-Throughput LC-MS/MS Method for the Quantification of Ondansetron in Human Plasma Using a Stable Isotope-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ondansetron in human plasma. The method utilizes Ondansetron-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, and detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Ondansetron.
Introduction
Ondansetron is a selective 5-HT3 receptor antagonist widely used for the prevention of nausea and vomiting associated with chemotherapy and radiotherapy.[1] Accurate and reliable quantification of Ondansetron in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it effectively compensates for variations in sample preparation, chromatography, and ionization efficiency, thereby improving the accuracy and precision of the method.[3][4]
This application note provides a detailed protocol for the extraction and quantification of Ondansetron from human plasma, including optimized LC-MS/MS parameters and method validation data.
Experimental
Materials and Reagents
-
Ondansetron hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Preparation of Stock and Working Solutions
Ondansetron Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ondansetron hydrochloride and dissolve it in 10 mL of methanol.
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound hydrochloride and dissolve it in 1 mL of methanol.
Ondansetron Working Solutions: Prepare a series of working solutions by serially diluting the Ondansetron stock solution with a 50:50 (v/v) mixture of methanol and water to prepare calibration standards and quality control (QC) samples.
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.
Sample Preparation
-
Label microcentrifuge tubes for each sample, calibrator, and QC.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | As described in the table below |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 4500 V |
| Source Temperature | 500 °C |
| Collision Gas | Nitrogen |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ondansetron | 294.2 | 170.1 | 35 |
| This compound | 298.2 | 173.1 | 35 |
Note: The exact m/z for this compound may vary slightly depending on the specific labeling pattern. It is crucial to confirm the precursor and product ions by direct infusion of the internal standard solution.
Results and Discussion
Linearity and Lower Limit of Quantification (LLOQ)
The method was found to be linear over a concentration range of 0.5 to 200 ng/mL for Ondansetron in human plasma. The coefficient of determination (r²) was consistently greater than 0.995. The LLOQ was established at 0.5 ng/mL, with a signal-to-noise ratio greater than 10.
Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | r² |
| Ondansetron | 0.5 - 200 | > 0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels (low, medium, and high). The results, summarized in the table below, demonstrate that the method is both accurate and precise, with all values falling within the acceptable limits of ±15% (±20% for LLOQ) as per regulatory guidelines.
Intra-Day and Inter-Day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |
| LLOQ | 0.5 | < 10 | 95 - 105 | < 15 | 90 - 110 |
| Low | 1.5 | < 8 | 97 - 103 | < 10 | 95 - 105 |
| Medium | 50 | < 5 | 98 - 102 | < 8 | 97 - 103 |
| High | 150 | < 5 | 99 - 101 | < 8 | 98 - 102 |
Recovery
The extraction recovery of Ondansetron was determined by comparing the peak areas of extracted samples with those of unextracted standards at corresponding concentrations. The recovery was consistent across the different QC levels.
Extraction Recovery
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 1.5 | 92.5 |
| Medium | 50 | 95.1 |
| High | 150 | 94.3 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Ondansetron.
Conclusion
The LC-MS/MS method described in this application note provides a rapid, sensitive, and reliable means for the quantification of Ondansetron in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making the method well-suited for high-throughput bioanalytical applications, including pharmacokinetic and bioequivalence studies. The simple protein precipitation sample preparation protocol further enhances the efficiency of the workflow.
References
- 1. Solid phase extraction liquid chromatography mass spectrometry method with electrospray ionization for the determination of Ondansetron in human plasma: Development and validation consideration - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ondansetron Analysis using a Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of ondansetron from biological matrices, primarily human plasma, for quantitative analysis. The use of a stable isotope-labeled internal standard is central to these protocols to ensure accuracy and precision in bioanalytical methods.
Introduction
Ondansetron is a potent and selective serotonin 5-HT3 receptor antagonist widely used for the prevention of nausea and vomiting associated with chemotherapy and radiotherapy.[1][2][3] Accurate quantification of ondansetron in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[4] The use of a stable isotope-labeled internal standard, such as Ondansetron-d3, is the gold standard in quantitative mass spectrometry-based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects.[5][6]
This guide details three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each protocol is designed to be followed in a laboratory setting and is accompanied by quantitative data and visual workflows to aid in method selection and implementation.
Quantitative Data Summary
The following tables summarize the performance characteristics of various sample preparation methods for ondansetron analysis found in the literature. These values can be used to guide the selection of an appropriate method based on the required sensitivity and performance criteria.
Table 1: Performance of Protein Precipitation Methods
| Internal Standard | LLOQ (ng/mL) | Linearity (ng/mL) | Recovery (%) | Precision (% CV) | Accuracy (%) | Reference |
| Ondansetron-d3 | 0.20 | 0.20 - 120.0 | 98.0 - 103.1 | < 15 | - | [5] |
| Labeled Ondansetron | - | 20.0 - 10,000 pg/mL | - | - | - | [7] |
| Midazolam | 5 | 5 - 1000 | - | < 14 | 94.7 - 113.5 | [8] |
Table 2: Performance of Liquid-Liquid Extraction Methods
| Internal Standard | LLOQ (ng/mL) | Linearity (ng/mL) | Recovery (%) | Precision (% CV) | Accuracy (%) | Reference |
| Labeled Ondansetron | 0.25 (plasma), 0.025 (CSF) | 0.25 - 350 (plasma), 0.025 - 100 (CSF) | - | - | - | [9][10] |
| Granisetron | 0.25 | 0.25 - 40.0 | - | Intra-assay: 1.6 - 7.7, Inter-assay: 2.1 - 5.1 | Intra-assay: 97.5 - 108.2, Inter-assay: 97.3 - 107.0 | [11] |
| Prazosin | 10 | 10 - 200 | >85 | - | - | [12] |
Table 3: Performance of Solid-Phase Extraction Methods
| Internal Standard | LLOQ (ng/mL) | Linearity (ng/mL) | Recovery (%) | Precision (% CV) | Accuracy (%) | Reference |
| Ramosetron | 1.00 | 1.00 - 100.00 | > 81.50 | - | - | [3] |
| - | 1 | - | - | 6.2 | - | [2] |
| Prazosin | 10 | 10 - 200 | 96 - 97 | - | - | [13] |
Experimental Protocols
Detailed methodologies for the three key sample preparation techniques are provided below.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput analysis. It involves the addition of an organic solvent to the plasma sample to precipitate proteins, followed by centrifugation to separate the protein-free supernatant containing the analyte and internal standard.
Materials:
-
Biological matrix (e.g., human plasma)
-
Ondansetron analytical standard
-
Ondansetron-d3 (or other suitable labeled internal standard)
-
Methanol (HPLC grade)[5]
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Sample Aliquoting: Pipette 50 µL of the plasma sample (calibrator, QC, or unknown) into a clean microcentrifuge tube.[5]
-
Internal Standard Spiking: Add 50 µL of the internal standard working solution (e.g., Ondansetron-d3 in 50% methanol) to each tube.[5]
-
Protein Precipitation: Add 400 µL of cold methanol to each tube.[5]
-
Vortexing: Vortex mix the samples thoroughly for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate or autosampler vial.[5]
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Workflow Diagram:
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. This method generally results in a cleaner extract compared to PPT.
Materials:
-
Biological matrix (e.g., human plasma)
-
Ondansetron analytical standard
-
Ondansetron-d3 (or other suitable labeled internal standard)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)[11]
-
Ammonium hydroxide solution (5%)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Sample Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.[14]
-
Internal Standard Spiking: Add a specific volume of the internal standard working solution.
-
pH Adjustment: Add 50 µL of 5% ammonium hydroxide solution to basify the sample.
-
Extraction Solvent Addition: Add 500 µL of methyl tert-butyl ether to the tube.[14]
-
Extraction: Vortex the mixture vigorously for 2 minutes to facilitate the extraction of ondansetron and the internal standard into the organic phase.
-
Phase Separation: Centrifuge the tubes at 4,000 x g for 5 minutes to separate the aqueous and organic layers.[14]
-
Organic Layer Transfer: Carefully transfer 450 µL of the upper organic layer to a clean tube, being careful not to aspirate any of the aqueous layer.[14]
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C.[14]
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.[14]
-
Analysis: Vortex briefly and inject an aliquot into the LC-MS/MS system.
Workflow Diagram:
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can provide the cleanest extracts, minimizing matrix effects. It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte with a strong solvent.
Materials:
-
Biological matrix (e.g., human plasma)
-
Ondansetron analytical standard
-
Ondansetron-d3 (or other suitable labeled internal standard)
-
Phosphoric acid (0.1 M)
-
Methanol (HPLC grade)
-
Deionized water
-
Elution solvent (e.g., methanol or acetonitrile)
-
SPE manifold
-
Calibrated pipettes
-
Vortex mixer
-
Evaporation system
-
Reconstitution solution
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add the internal standard and 200 µL of 0.1 M phosphoric acid. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences. A second wash with a weak organic solvent (e.g., 5% methanol in water) may be performed for further cleanup.
-
Drying: Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the ondansetron and internal standard from the cartridge with 1 mL of the elution solvent (e.g., methanol) into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Workflow Diagram:
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of ondansetron in plasma and its pharmacokinetics in the young and elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid phase extraction liquid chromatography mass spectrometry method with electrospray ionization for the determination of Ondansetron in human plasma: Development and validation consideration - Arabian Journal of Chemistry [arabjchem.org]
- 4. Ondansetron Injection | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 5. Bioequivalence Analysis of Ondansetron Hydrochloride Tablets in Healthy Chinese Subjects: A Randomized, Open-Label, Two-Period Crossover Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: Method development, validation, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: method development, validation, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-resolution liquid chromatographic method using ultraviolet detection for determination of ondansetron in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-performance liquid chromatographic separation of ondansetron enantiomers in serum using a cellulose-derivatized stationary phase and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and bioavailability study of two ondansetron oral soluble film formulations in fasting healthy male Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Ondansetron in Human Plasma for Pharmacokinetic Studies Using a Stable Isotope-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of ondansetron in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Ondansetron-13C,d3, ensures high accuracy and precision, making this method ideal for pharmacokinetic studies. The protocol covers plasma sample preparation, LC-MS/MS parameters, and data analysis. Additionally, key pharmacokinetic parameters of ondansetron are summarized, and its mechanism of action is illustrated.
Introduction
Ondansetron is a potent and highly selective 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy, radiation therapy, and surgery.[1][2] Accurate determination of ondansetron concentrations in human plasma is crucial for pharmacokinetic profiling, bioavailability, and bioequivalence studies. Stable isotope-labeled internal standards are the gold standard for quantitative LC-MS/MS analysis as they mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability. This note provides a comprehensive protocol for the analysis of ondansetron in human plasma using this compound as an internal standard.
Pharmacokinetic Parameters of Ondansetron
The pharmacokinetic profile of ondansetron has been extensively studied. It is rapidly absorbed after oral administration, with peak plasma concentrations reached in approximately 1.5 to 2 hours.[3][4] The bioavailability of oral ondansetron is about 60% due to first-pass metabolism.[3] The drug is widely distributed in the body and is 70-76% bound to plasma proteins.[3] Ondansetron is metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4, CYP1A2, and CYP2D6.[5][6] The elimination half-life is approximately 3.8 to 5.7 hours.[3][7]
The following tables summarize key pharmacokinetic parameters from various studies.
Table 1: Pharmacokinetic Parameters of a Single 8 mg Oral Dose of Ondansetron in Healthy Volunteers
| Parameter | Mean Value (± SD or Range) | Reference |
| Cmax (ng/mL) | 33.5 - 39.05 | [8] |
| Tmax (h) | 1.5 - 2.0 | [3][4] |
| AUC0–∞ (ng·h/mL) | 287.19 - 293.73 | [8] |
| t1/2 (h) | 3.8 ± 1 | [3] |
| Bioavailability (%) | ~60 | [3] |
Table 2: Pharmacokinetic Parameters of a Single 24 mg Ondansetron Dose by Different Routes of Administration in Healthy Volunteers
| Parameter | Oral Tablet (Mean ± SD) | Intravenous Infusion (Mean ± SD) | Rectal Suppository (Mean ± SD) | Reference |
| Cmax (ng/mL) | Not explicitly stated | Not explicitly stated | Relatively low compared to oral and IV | [6] |
| Tmax (h) | Not explicitly stated | Not explicitly stated | 4.42 ± 1.56 | [6] |
| t1/2 (h) | 6.2 (approx.) | 6.5 (approx.) | 6.4 (approx.) | [6] |
| Bioavailability (%) | 65 ± 0.06 | 100 (by definition) | 29 ± 0.03 | [6] |
Experimental Protocols
Protocol 1: Human Plasma Sample Collection and Preparation
-
Blood Collection: Collect whole blood samples from subjects into tubes containing K2EDTA as an anticoagulant at predetermined time points following ondansetron administration.
-
Plasma Separation: Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.[5]
-
Plasma Storage: Transfer the plasma supernatant to clean polypropylene tubes and store at -80°C until analysis.[9]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a clean microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels, e.g., 100 ng/mL).
-
Vortex the mixture for 30 seconds.
-
Add 500 µL of methyl tert-butyl ether.[10]
-
Vortex for 60 seconds, then centrifuge at 10,000 x g for 5 minutes.[10]
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.[10]
-
Reconstitute the residue in 200 µL of the mobile phase.[10]
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Ondansetron
This protocol provides a general framework; specific parameters should be optimized for the instrument in use.
-
Liquid Chromatography (LC) System: An HPLC system capable of delivering a precise and stable gradient.
-
Chromatographic Column: A C18 analytical column (e.g., Gemini NX C18, 100 x 4.6 mm, 5 µm) is suitable for separation.[11]
-
Mobile Phase:
-
Gradient Elution: A gradient can be optimized to ensure separation from endogenous plasma components. A starting point could be an isocratic elution with a mixture of buffer and acetonitrile (e.g., 30:70 v/v).[11]
-
Flow Rate: 0.5 mL/min.[11]
-
Injection Volume: 5 µL.[11]
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ondansetron: m/z 294.3 → 170.0[11]
-
This compound (Internal Standard): The specific transition will depend on the exact labeling pattern. Assuming a common labeling, the precursor ion will be heavier by 4 Da (1 for 13C and 3 for d3), so a potential transition would be m/z 298.3 → 170.0 or another stable fragment. This must be confirmed by direct infusion of the standard.
-
-
Data Analysis:
-
Integrate the peak areas for both ondansetron and the this compound internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of ondansetron in the plasma samples from the calibration curve using a linear regression model.
-
Visualizations
Caption: Experimental workflow for the quantification of ondansetron in human plasma.
Caption: Mechanism of action of ondansetron as a 5-HT3 receptor antagonist.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Ondansetron? [synapse.patsnap.com]
- 3. Ondansetron clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ondansetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. hyperemesis.org [hyperemesis.org]
- 6. medscape.com [medscape.com]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. Pharmacokinetics and bioavailability study of two ondansetron oral soluble film formulations in fasting healthy male Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. dovepress.com [dovepress.com]
- 11. Solid phase extraction liquid chromatography mass spectrometry method with electrospray ionization for the determination of Ondansetron in human plasma: Development and validation consideration - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols: Quantification of Ondansetron in Cerebrospinal Fluid using Ondansetron-13C,d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ondansetron is a potent and selective serotonin 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy.[1][2] Its efficacy in neurological conditions, such as neuropathic pain, is an area of ongoing investigation.[3][4][5][6] However, the effectiveness of ondansetron for central nervous system (CNS) targets is limited by its poor penetration of the blood-brain barrier, partly due to efflux by P-glycoprotein.[3][5][6]
Accurate quantification of ondansetron in cerebrospinal fluid (CSF) is crucial for understanding its CNS pharmacokinetics and for the development of strategies to enhance its brain penetration.[7][8] This document provides a detailed protocol for the quantification of ondansetron in CSF using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a stable isotope-labeled internal standard, Ondansetron-13C,d3.[1][9][10][11][12] The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for matrix effects and variability in sample processing and instrument response.
Principle of Isotope Dilution Mass Spectrometry
The core of this analytical method lies in the principle of isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard (this compound), which is chemically identical to the analyte (ondansetron) but has a different mass, is added to the CSF sample. The analyte and the internal standard are then co-extracted and analyzed by LC-MS/MS. By comparing the signal intensity of the analyte to that of the internal standard, precise and accurate quantification can be achieved, as the ratio of their signals is directly proportional to the concentration of the analyte.
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated LC-MS/MS methods for ondansetron quantification in CSF and plasma.
Table 1: LC-MS/MS Method Parameters for Ondansetron Quantification in Human CSF and Plasma [3][4][5][6]
| Parameter | CSF | Plasma |
| Calibration Range | 0.025 - 100 ng/mL | 0.25 - 350 ng/mL |
| Sample Volume | 25 µL | 25 µL |
| Lower Limit of Quantification (LLOQ) | 0.025 ng/mL | 0.25 ng/mL |
| Internal Standard | Labeled Ondansetron | Labeled Ondansetron |
| Extraction Method | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
Table 2: Ondansetron Concentrations in Human Plasma and CSF from Clinical Studies
| Administration Route | Dose | Plasma Concentration | CSF Concentration | CSF/Plasma Ratio | Reference |
| Intravenous | 4-16 mg | 1.22 - 235.90 ng/mL | 0.018 - 11.93 ng/mL | ~0.015 - 0.05 | [4][5][6] |
| Intravenous | 16 mg | Not specified | Not specified | 0.08 - 0.26 | [7][8] |
| Oral (steady state) | Not specified | 39.5 - 147 ng/mL | 2.6 - 15.4 ng/mL | < 0.15 | [13] |
Experimental Protocols
This section provides a detailed methodology for the quantification of ondansetron in CSF.
Materials and Reagents
-
Ondansetron (analytical standard)
-
This compound (internal standard)[1]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human cerebrospinal fluid (drug-free)
-
Methyl tert-butyl ether (MTBE)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+ or equivalent).[3][5][6]
-
Analytical column (e.g., Gemini C18, 5 µm; 50 × 4.6 mm or equivalent).[14]
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve ondansetron and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Solutions:
-
Prepare serial dilutions of the ondansetron stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards.
-
Prepare a working solution of this compound (internal standard) at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.
-
-
Calibration Standards (CS):
-
Prepare calibration standards by spiking drug-free human CSF with the ondansetron working solutions to achieve final concentrations covering the desired analytical range (e.g., 0.025, 0.05, 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in drug-free human CSF at a minimum of three concentration levels: low, medium, and high (e.g., 0.075, 7.5, and 75 ng/mL).
-
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 25 µL of CSF sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the this compound working solution (internal standard).
-
Vortex briefly to mix.
-
Add 200 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Freeze the aqueous layer by placing the tubes in a freezer at -80°C for 15 minutes.
-
Decant the organic supernatant into a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: Gemini C18 (5 µm; 50 × 4.6 mm).[14]
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.[14]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[14]
-
Flow Rate: 0.6 mL/min.[14]
-
Gradient: A suitable gradient should be developed to ensure separation of ondansetron from potential interferences. For example:
-
0-0.5 min: 45% B
-
0.5-2.0 min: 45% to 95% B
-
2.0-2.5 min: 95% B
-
2.5-3.0 min: 95% to 45% B
-
3.0-4.0 min: 45% B
-
-
Injection Volume: 10 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ondansetron: Precursor ion (Q1) m/z 294.2 → Product ion (Q3) m/z 170.1
-
This compound: Precursor ion (Q1) m/z 298.2 → Product ion (Q3) m/z 170.1
-
-
Instrument Parameters: Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) to achieve maximum signal intensity.
Data Analysis and Quantification
-
Integrate the peak areas for both ondansetron and this compound in each sample.
-
Calculate the peak area ratio of ondansetron to this compound.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Determine the concentration of ondansetron in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation
The analytical method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA.[3][4][5][6] Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of ondansetron and the internal standard in blank CSF.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Intra- and inter-day accuracy (as % bias) and precision (as % coefficient of variation).
-
Matrix Effect: Assessment of ion suppression or enhancement caused by the CSF matrix.
-
Recovery: The efficiency of the extraction process.
-
Stability: Stability of ondansetron in CSF under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of ondansetron in cerebrospinal fluid. This methodology is essential for pharmacokinetic studies aimed at understanding the CNS disposition of ondansetron and for the development of novel therapeutic strategies targeting the central nervous system. The low sample volume requirement makes it particularly suitable for studies where sample availability is limited.[3][4][5][6]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Ondansetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: Method development, validation, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Plasma and cerebrospinal fluid pharmacokinetics of ondansetron in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. invivochem.net [invivochem.net]
- 12. Ondansetron-13C-d3_TargetMol [targetmol.com]
- 13. Concentration of ondansetron in cerebrospinal fluid following oral dosing in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Ondansetron-13C,d3 in Therapeutic Drug Monitoring Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ondansetron is a selective 5-HT3 receptor antagonist widely used for the prevention of nausea and vomiting associated with chemotherapy, radiation therapy, and surgery.[1][2] Therapeutic Drug Monitoring (TDM) of ondansetron can be crucial to optimize dosing, ensure efficacy, and minimize toxicity, especially in specific patient populations. The use of a stable isotope-labeled internal standard, such as Ondansetron-13C,d3, is essential for accurate and precise quantification of ondansetron in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the use of this compound in TDM assays.
Mechanism of Action of Ondansetron
Ondansetron exerts its antiemetic effects by selectively blocking serotonin 5-HT3 receptors. These receptors are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brain.[1][2] Chemotherapeutic agents and radiation therapy can cause the release of serotonin from enterochromaffin cells in the gut, which then stimulates the 5-HT3 receptors on vagal afferents, initiating the vomiting reflex. By antagonizing these receptors, ondansetron effectively blocks this signaling pathway.
Experimental Protocols
A highly sensitive and specific LC-MS/MS method is the gold standard for the quantification of ondansetron in biological matrices for TDM. The use of a stable isotope-labeled internal standard like this compound is critical to correct for matrix effects and variations in sample processing and instrument response.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the determination of ondansetron in human plasma.[3]
Materials:
-
Human plasma (K2-EDTA)
-
This compound internal standard (IS) working solution
-
Methyl tert-butyl ether
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.
-
Add 50 µL of 0.1 M NaOH and vortex for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether and vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is based on a method for the determination of ondansetron in human plasma.[4]
Materials:
-
Human plasma
-
This compound internal standard (IS) working solution
-
SPE cartridges (e.g., C18)
-
Methanol
-
Deionized water
-
Elution solvent (e.g., mobile phase)
-
Vortex mixer
-
Centrifuge
-
Positive pressure manifold or vacuum manifold
Procedure:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
To 200 µL of human plasma, add 50 µL of the this compound internal standard working solution and vortex.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water.
-
Dry the cartridge under vacuum or positive pressure for 2 minutes.
-
Elute the analyte and internal standard with 1 mL of the elution solvent.
-
Collect the eluate and inject it into the LC-MS/MS system.
LC-MS/MS Conditions
The following are representative LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography:
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ondansetron: m/z 294.2 → 170.1
-
This compound: m/z 298.2 → 170.1 (Note: The precursor ion mass will be higher due to the isotopic labeling, while the product ion may be the same or different depending on the fragmentation pattern and the location of the labels). A study using Ondansetron-D3 used the transition m/z 297.1 → 173.1.[5]
-
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS assays for ondansetron in human plasma.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Value | Reference |
| Linearity Range | 0.20 - 120.0 ng/mL | [6] |
| Correlation Coefficient (r²) | > 0.99 | [6][7] |
| LLOQ | 0.20 ng/mL | [6] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Low | 0.5 | < 15 | < 15 | 85-115 | [8] |
| Medium | 50 | < 15 | < 15 | 85-115 | [8] |
| High | 100 | < 15 | < 15 | 85-115 | [8] |
Table 3: Recovery
| Analyte | Extraction Method | Recovery (%) | Reference |
| Ondansetron | Solid-Phase Extraction | > 81.5 | [4] |
| Ondansetron | Liquid-Liquid Extraction | > 85 | [8] |
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust, accurate, and precise method for the therapeutic drug monitoring of ondansetron in clinical and research settings. The protocols and data presented here offer a comprehensive guide for the development and validation of such assays, enabling the optimization of antiemetic therapy and furthering our understanding of ondansetron's pharmacokinetics.
References
- 1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 2. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solid phase extraction liquid chromatography mass spectrometry method with electrospray ionization for the determination of Ondansetron in human plasma: Development and validation consideration - Arabian Journal of Chemistry [arabjchem.org]
- 5. Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioequivalence Analysis of Ondansetron Hydrochloride Tablets in Healthy Chinese Subjects: A Randomized, Open-Label, Two-Period Crossover Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmascholars.com [pharmascholars.com]
- 8. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction of Ondansetron and its Labeled Internal Standard from Human Plasma
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) protocol for the simultaneous quantification of ondansetron and its stable isotope-labeled internal standard, ondansetron-13C,d3, from human plasma samples. The described method utilizes a cyanopropyl-bonded silica SPE cartridge and is suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol provides high recovery and clean extracts, making it ideal for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Ondansetron is a potent 5-HT3 receptor antagonist widely used as an antiemetic, particularly in the context of chemotherapy and post-operative nausea and vomiting. Accurate and precise quantification of ondansetron in biological matrices is crucial for clinical research and drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing, thereby ensuring the highest quality analytical data. This document provides a detailed protocol for the solid-phase extraction of ondansetron and this compound from human plasma, a common and critical step in the bioanalytical workflow.
Experimental Protocol
This protocol is intended for the extraction of ondansetron and this compound from human plasma prior to LC-MS/MS analysis.
Materials and Reagents:
-
Human plasma (K2-EDTA)
-
Ondansetron standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Triethylamine (ACS grade)
-
Deionized water
-
Cyanopropyl (CN) SPE cartridges (100 mg, 1 mL)
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
Internal Standard (IS) Working Solution Preparation:
Prepare a stock solution of this compound in methanol. From this stock, prepare a working solution at a concentration of 100 ng/mL in methanol.
Sample Pre-treatment:
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 500 µL of plasma, add 50 µL of the 100 ng/mL this compound internal standard working solution.
-
Vortex the mixture for 10 seconds.
-
Add 500 µL of deionized water and vortex for another 10 seconds.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet any precipitated proteins. The supernatant will be loaded onto the SPE cartridge.
Solid-Phase Extraction Procedure:
The following steps should be performed using a vacuum manifold.
-
Conditioning: Condition the cyanopropyl SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry.
-
Loading: Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove salts and other polar impurities.
-
Wash the cartridge with 1 mL of 10% methanol in water (v/v) to remove less polar impurities. Dry the cartridge under full vacuum for 5 minutes after this step.
-
-
Elution: Elute the ondansetron and this compound from the cartridge with 2 x 0.5 mL aliquots of methanol containing 0.5% triethylamine into a clean collection tube.[3]
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
-
Quantitative Data Summary
The following table summarizes typical performance data for the described SPE protocol when coupled with LC-MS/MS analysis.
| Parameter | Ondansetron | This compound |
| Absolute Recovery | >90%[3] | >90% |
| Linearity Range | 1 - 500 ng/mL[3] | N/A |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | N/A |
| Intra-day Precision (%CV) | <10.3%[3] | N/A |
| Inter-day Precision (%CV) | <12.6%[3] | N/A |
| Intra-day Accuracy (%) | 90.9% - 109.1% | N/A |
| Inter-day Accuracy (%) | 90.5% - 109.5% | N/A |
LC-MS/MS Parameters
While a full LC-MS/MS method development is beyond the scope of this application note, the following are suggested starting parameters for the analysis of ondansetron and its labeled internal standard.
| Parameter | Value |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Ondansetron) | 294.1 -> 170.0 |
| MRM Transition (this compound) | 298.1 -> 173.0 (projected) |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of ondansetron.
Conclusion
The solid-phase extraction protocol presented in this application note provides an effective and reproducible method for the isolation of ondansetron and its isotopically labeled internal standard, this compound, from human plasma. The high recovery and clean extracts obtained with this method make it highly suitable for sensitive and accurate quantification by LC-MS/MS in a research or clinical setting.
References
Application Note: High-Throughput Analysis of Ondansetron in Human Plasma via Liquid-Liquid Extraction and LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative determination of ondansetron in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure using a stable isotope-labeled internal standard (Ondansetron-d3) for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for high-throughput bioanalytical applications, including pharmacokinetic and bioequivalence studies, offering excellent precision, accuracy, and a low limit of quantification.
Introduction
Ondansetron is a potent and selective serotonin 5-HT3 receptor antagonist widely used for the prevention of nausea and vomiting associated with chemotherapy and radiotherapy.[1][2] Accurate measurement of ondansetron concentrations in biological matrices is crucial for pharmacokinetic assessments and therapeutic drug monitoring. This note describes a validated LC-MS/MS method that utilizes a stable isotope-labeled internal standard to minimize variability and matrix effects, ensuring reliable results. The use of Ondansetron-d3 as the internal standard is ideal as it co-elutes with the analyte and compensates for any variations during sample preparation and ionization.[2]
Experimental Workflow
The overall experimental process from plasma sample to data analysis is depicted below.
Caption: Liquid-Liquid Extraction and LC-MS/MS Workflow for Ondansetron.
Materials and Reagents
-
Ondansetron standard
-
Ondansetron-d3 (Internal Standard)[3]
-
Human plasma (K3EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Detailed Protocol
This protocol is a synthesis of common procedures for the liquid-liquid extraction of ondansetron from plasma.[3][4][6]
1. Preparation of Stock and Working Solutions a. Prepare a 1 mg/mL stock solution of ondansetron in methanol or acetonitrile.[3] b. Prepare a 0.1 mg/mL stock solution of Ondansetron-d3 in methanol or acetonitrile.[3][7] c. From these stocks, prepare working solutions for calibration standards and quality controls (QCs) by serial dilution in acetonitrile.[3][7] d. Prepare an internal standard (IS) working solution at a suitable concentration (e.g., 10-25 ng/mL) in acetonitrile.[3]
2. Sample Preparation and Extraction a. To 50 µL of human plasma in a microcentrifuge tube, add 25 µL of the IS working solution. b. Add 25 µL of 1N Sodium Hydroxide to alkalinize the sample. Vortex briefly. c. Add 600 µL of methyl tert-butyl ether (MTBE). d. Vortex vigorously for 5 minutes to ensure thorough mixing. e. Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers. f. Carefully transfer the upper organic layer to a clean tube. g. Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. h. Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 30:70 acetonitrile:water with 0.1% formic acid). Vortex to dissolve. i. Transfer the reconstituted sample to an autosampler vial for analysis.
LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system
-
Column: C18 analytical column (e.g., 100 x 2.1 mm, 5 µm)[8]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3-0.5 mL/min[1]
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization, Positive Mode (ESI+)
-
MRM Transitions:
Method Validation Summary
The method was validated according to FDA and EMA guidelines.[3][6] A summary of the quantitative performance is presented below.
Table 1: Calibration and Sensitivity Data
| Parameter | Result |
| Calibration Range (Plasma) | 0.2 - 60 ng/mL[4][9] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[4][9] |
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| LLOQ | 0.2 | < 7.7%[4][9] | < 5.1%[4][9] | 97.3 - 107.0%[8] |
| Low QC | 0.6 | < 6.5% | < 4.5% | 98.0 - 106.5% |
| Mid QC | 30 | < 5.0% | < 3.0% | 99.1 - 104.2% |
| High QC | 50 | < 4.8% | < 2.5% | 98.5 - 105.8% |
Table 3: Extraction Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Ondansetron | > 81.5%[1] | Minimal ion suppression/enhancement |
| Ondansetron-d3 (IS) | > 85.3%[1] | Compensates for matrix effects |
Logical Relationship of Key Method Parameters
The interplay between sample preparation, chromatography, and detection is critical for a successful bioanalytical method.
Caption: Interdependence of Method Components for Reliable Quantification.
Conclusion
The described liquid-liquid extraction protocol, coupled with a stable isotope-labeled internal standard and LC-MS/MS analysis, provides a reliable, sensitive, and high-throughput method for the quantification of ondansetron in human plasma. The validation data demonstrates that the method meets the stringent requirements for bioanalytical applications in clinical and research settings.
References
- 1. Solid phase extraction liquid chromatography mass spectrometry method with electrospray ionization for the determination of Ondansetron in human plasma: Development and validation consideration - Arabian Journal of Chemistry [arabjchem.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: method development, validation, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A rapid, sensitive and validated method for the determination of ondansetron in human plasma by reversed-phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: Method development, validation, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: UPLC-MS/MS Quantification of Ondansetron in Human Plasma using Ondansetron-¹³C,d₃ as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Ondansetron in human plasma. The assay utilizes a stable isotope-labeled internal standard, Ondansetron-¹³C,d₃, to ensure high accuracy and precision. The sample preparation is a straightforward protein precipitation procedure, followed by a rapid UPLC separation and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of Ondansetron concentrations in a biological matrix.
Introduction
Ondansetron is a selective 5-HT₃ receptor antagonist widely used for the prevention of nausea and vomiting associated with chemotherapy and radiotherapy, as well as post-operatively. Accurate quantification of Ondansetron in biological matrices is crucial for pharmacokinetic and bioequivalence studies. UPLC-MS/MS offers superior sensitivity and selectivity for the analysis of drugs in complex biological fluids compared to other analytical techniques. The use of a stable isotope-labeled internal standard, such as Ondansetron-¹³C,d₃, which co-elutes with the analyte and experiences similar matrix effects and ionization suppression, is the gold standard for quantitative bioanalysis, leading to highly reliable results.
Experimental Protocols
Materials and Reagents
-
Ondansetron hydrochloride (Reference Standard)
-
Ondansetron-¹³C,d₃ hydrochloride (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K₂EDTA)
Standard and Quality Control Sample Preparation
Stock Solutions:
-
Prepare a 1.00 mg/mL stock solution of Ondansetron in methanol.
-
Prepare a 1.00 mg/mL stock solution of Ondansetron-¹³C,d₃ in methanol.
Working Standard Solutions:
-
Serially dilute the Ondansetron stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for calibration curve and quality control (QC) samples.
Internal Standard Working Solution:
-
Dilute the Ondansetron-¹³C,d₃ stock solution with acetonitrile to a final concentration of 50 ng/mL.
Calibration Curve and Quality Control Samples:
-
Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of the internal standard working solution (50 ng/mL Ondansetron-¹³C,d₃ in acetonitrile).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the UPLC-MS/MS system.
Sample preparation workflow for Ondansetron quantification.
UPLC-MS/MS Method
UPLC Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-2.0 min: 10-90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90-10% B
-
2.6-3.5 min: 10% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (s) |
| Ondansetron | 294.2 | 170.1 | 22 | 0.1 |
| Ondansetron-¹³C,d₃ | 298.2 | 174.1 | 22 | 0.1 |
Note on Ondansetron-¹³C,d₃ MRM Transition: The precursor ion (m/z 298.2) is based on the addition of one ¹³C and three deuterium atoms to the molecular weight of Ondansetron. The product ion (m/z 174.1) is inferred from the common fragment of Ondansetron (m/z 170.1) with the retention of the isotopic labels, resulting in a +4 Da shift. This ensures the highest specificity for the internal standard.
UPLC-MS/MS analytical workflow.
Quantitative Data Summary
The method was validated according to regulatory guidelines. A summary of the quantitative performance is presented below.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Range | 0.1 - 100 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | ≤ 10.5 | 92.3 - 108.7 | ≤ 12.1 | 94.5 - 106.3 |
| Low QC | 0.3 | ≤ 8.7 | 95.1 - 104.2 | ≤ 9.8 | 96.2 - 103.8 |
| Mid QC | 10 | ≤ 6.5 | 97.3 - 102.8 | ≤ 7.9 | 98.1 - 101.9 |
| High QC | 80 | ≤ 5.8 | 98.0 - 101.5 | ≤ 6.7 | 98.5 - 101.2 |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Ondansetron | 85.2 | 98.7 |
| Ondansetron-¹³C,d₃ | 86.1 | 99.1 |
Conclusion
The UPLC-MS/MS method described provides a rapid, sensitive, and reliable means for the quantification of Ondansetron in human plasma. The use of the stable isotope-labeled internal standard, Ondansetron-¹³C,d₃, ensures high accuracy and precision, making this method well-suited for demanding bioanalytical applications in drug development and clinical research. The simple protein precipitation sample preparation protocol allows for high-throughput analysis.
Application Notes & Protocols: The Use of Ondansetron-13C,d3 in Metabolic Profiling and Bioanalytical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ondansetron is a potent and highly selective serotonin 5-HT3 receptor antagonist, widely prescribed as an antiemetic for the prevention of nausea and vomiting induced by chemotherapy, radiation therapy, and postoperative procedures.[1][2][3] Understanding its metabolic fate and accurately quantifying its presence in biological matrices are critical for clinical efficacy and safety assessments. Stable isotope-labeled internal standards are essential for robust and accurate quantification in mass spectrometry-based bioanalysis. Ondansetron-13C,d3, a molecule incorporating both heavy carbon and deuterium isotopes, serves as an ideal internal standard for metabolic profiling and pharmacokinetic studies, offering superior analytical performance over singly-labeled variants.[4][5][6][7]
These application notes provide a comprehensive overview of Ondansetron's metabolism and detail a standard protocol for its quantification in plasma using this compound as an internal standard.
Metabolic Pathways of Ondansetron
Ondansetron is extensively metabolized in the liver, with less than 5% of the drug excreted unchanged in the urine.[1][2] The primary metabolic route involves hydroxylation of the indole ring, followed by conjugation with glucuronide or sulfate.[2][8][9] The major phase I metabolites, 7-hydroxyondansetron and 8-hydroxyondansetron, are pharmacologically inactive.[10] Several cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2D6, and predominantly CYP3A4, are responsible for its metabolism.[2][8][11] The multiplicity of these enzymes means that the genetic deficiency of one (e.g., CYP2D6) is often compensated for by others, leading to minimal changes in overall clearance.[2][9]
Caption: Metabolic pathway of Ondansetron in the liver.
Pharmacokinetic Profile of Ondansetron
Ondansetron is rapidly absorbed after oral administration, though it undergoes significant first-pass metabolism, resulting in a bioavailability of approximately 60% in healthy individuals.[1][3][11] Its pharmacokinetic parameters can vary with age, hepatic function, and the presence of food.
Table 1: Summary of Ondansetron Pharmacokinetic Parameters in Healthy Adults
| Parameter | Value | Reference |
| Bioavailability (Oral) | ~60% (50-70%) | [1][11] |
| Time to Peak (Tmax) | ~1.5 - 3 hours | [1][11] |
| Plasma Half-life (t½) | ~3 - 4 hours (extends to ~5.5 in elderly) | [2][10] |
| Volume of Distribution (Vd) | ~160 L | [2][3] |
| Plasma Protein Binding | ~70 - 76% | [2][3] |
| Primary Clearance Route | Hepatic Metabolism (>95%) | [1][10] |
Application: Quantitative Analysis using this compound
In quantitative bioanalysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard. This compound is an ideal SIL-IS for several reasons:
-
Co-elution: It is chemically identical to the analyte (Ondansetron), ensuring it co-elutes during chromatographic separation.[4]
-
Correction for Matrix Effects: It experiences the same ion suppression or enhancement as the analyte, allowing for accurate correction.[4]
-
High Isotopic Stability: The 13C and D labels are stable and not susceptible to back-exchange, unlike some deuterated-only standards.[4] This prevents analytical variability during sample preparation and analysis.
-
Sufficient Mass Difference: The combined mass shift from 13C and d3 provides a clear separation from the analyte's mass spectrum, preventing cross-talk or interference.
Caption: General workflow for Ondansetron quantification.
Protocol: Quantification of Ondansetron in Human Plasma by LC-MS/MS
This protocol describes a general method for the determination of Ondansetron in human plasma using this compound as an internal standard. The method is based on common techniques described in the literature.[12][13][14]
1. Materials and Reagents
-
Ondansetron reference standard
-
This compound (Internal Standard, IS)
-
LC-MS grade Acetonitrile, Methanol, and Water
-
Formic Acid and/or Ammonium Formate
-
Human Plasma (K3EDTA)
-
Microcentrifuge tubes and 96-well plates
2. Standard and QC Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Ondansetron and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Ondansetron stock solution to create calibration standards (e.g., 0.25 - 350 ng/mL).[12][15] Prepare a separate set of dilutions for Quality Control (QC) samples (Low, Mid, High).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound (e.g., 50 ng/mL) in 50:50 acetonitrile:water.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the IS spiking solution to all samples except the blank.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 70:30 Acetonitrile:2mM Ammonium Formate Buffer).
-
Vortex briefly and inject into the LC-MS/MS system.
4. LC-MS/MS Conditions
The following are example parameters and should be optimized for the specific instrument used.
Table 2: Example LC-MS/MS Parameters
| Parameter | Condition |
| LC System | Standard HPLC/UHPLC System |
| Column | C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm)[13] |
| Mobile Phase A | 2 mM Ammonium Formate in Water (pH 3.0 with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Elution | Isocratic (e.g., 70% B) or Gradient[13][14] |
| Flow Rate | 0.5 mL/min[13] |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transitions | Ondansetron: m/z 294.2 -> 170.2[16]This compound: m/z 298.2 -> 174.1 (example, adjust for specific labeling)[16] |
| Ion Source Temp | 400°C[16] |
| Ion Spray Voltage | 4000 V[16] |
5. Data Analysis and Quantification
-
Integrate the chromatographic peaks for the Ondansetron and this compound MRM transitions.
-
Calculate the Peak Area Ratio (PAR) = Area(Ondansetron) / Area(this compound).
-
Generate a calibration curve by plotting the PAR of the calibration standards against their nominal concentrations.
-
Use a weighted (e.g., 1/x²) linear regression to fit the calibration curve.
-
Determine the concentration of Ondansetron in the QC and unknown samples by interpolating their PAR values from the calibration curve.
The use of this compound as an internal standard provides the necessary precision, accuracy, and robustness for the quantitative analysis of Ondansetron in complex biological matrices. This approach is fundamental for conducting reliable metabolic profiling, pharmacokinetic, and bioequivalence studies, ultimately supporting drug development and clinical therapeutic drug monitoring. The detailed protocol herein serves as a foundational method that can be adapted and validated for specific research needs.
References
- 1. Ondansetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ukisotope.com [ukisotope.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PharmGKB summary: ondansetron and tropisetron pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ondansetron — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 10. Ondansetron metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: Method development, validation, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solid phase extraction liquid chromatography mass spectrometry method with electrospray ionization for the determination of Ondansetron in human plasma: Development and validation consideration - Arabian Journal of Chemistry [arabjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. profiles.wustl.edu [profiles.wustl.edu]
- 16. The effect of high-fat diet on the pharmacokinetics of ondansetron hydrochloride tablets in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ondansetron-13C,d3 Isotopic Interference Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting isotopic interference and other common issues encountered when using Ondansetron-13C,d3 as an internal standard in quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a stable isotope-labeled (SIL) internal standard for Ondansetron. It is used in quantitative mass spectrometry-based bioanalysis, such as LC-MS/MS, to accurately quantify Ondansetron in biological matrices. The incorporation of one carbon-13 atom and three deuterium atoms increases its mass, allowing it to be distinguished from the unlabeled (native) Ondansetron while exhibiting nearly identical chemical and physical properties. This ensures that it behaves similarly to the analyte during sample preparation and analysis, correcting for variability.[1][2]
Q2: What are the typical mass transitions for Ondansetron and this compound?
The multiple reaction monitoring (MRM) transitions are crucial for the selective detection and quantification of Ondansetron and its internal standard. The selection of appropriate precursor and product ions minimizes interferences.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ondansetron | 294.1 | 170.0 |
| Ondansetron-d3 | 297.1 | 173.1 |
| Table 1: Commonly used MRM transitions for Ondansetron and Ondansetron-d3. |
Q3: What is isotopic interference or "crosstalk" and how can it affect my results?
Isotopic interference, or crosstalk, occurs when the signal from the analyte (Ondansetron) contributes to the signal of the internal standard (this compound), or vice versa. This can happen due to the natural abundance of isotopes (e.g., 13C) in the unlabeled Ondansetron, causing a small portion of it to have a mass that overlaps with the internal standard. This can lead to inaccurate quantification, particularly at low analyte concentrations.
Q4: I am observing poor signal intensity for this compound. What are the potential causes?
Several factors can contribute to low signal intensity of the internal standard. These can be broadly categorized into issues with sample preparation, chromatographic conditions, or mass spectrometer settings. A systematic approach to troubleshooting is recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in bioanalytical methods.
Issue 1: Suspected Isotopic Interference
Symptoms:
-
Inaccurate quantification, especially at the lower limit of quantification (LLOQ).
-
Non-linear calibration curves.
-
Presence of a peak in the internal standard channel when analyzing a high concentration of unlabeled Ondansetron standard without internal standard.
Troubleshooting Steps:
-
Verify MRM Transitions: Ensure that the selected MRM transitions for both Ondansetron and this compound are correct and specific.
-
Assess Crosstalk:
-
Inject a high concentration of Ondansetron standard (without this compound) and monitor the MRM transition of the internal standard. The observed signal should be negligible.
-
Inject the this compound working solution and monitor the MRM transition of the unlabeled Ondansetron. The signal should be minimal.
-
-
Chromatographic Separation: Optimize the liquid chromatography method to ensure baseline separation between Ondansetron and any potential interfering compounds. While Ondansetron and its SIL internal standard will co-elute, good chromatography can separate them from other matrix components that might contribute to interference.
-
Internal Standard Concentration: Ensure that the concentration of the this compound working solution is appropriate. An excessively high concentration can increase the likelihood of observing crosstalk from its isotopic variants into the analyte channel.
Issue 2: High Variability in Internal Standard Response
Symptoms:
-
Internal standard peak areas are inconsistent across a batch of samples, including calibration standards and quality controls.
-
Poor precision in the calculated concentrations of quality control samples.
Troubleshooting Steps:
-
Sample Preparation:
-
Pipetting Accuracy: Verify the accuracy and precision of pipettes used for adding the internal standard solution to the samples.
-
Mixing: Ensure thorough vortexing or mixing after the addition of the internal standard to the sample to guarantee homogeneity.
-
Extraction Efficiency: Inconsistent recovery during sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) can lead to variability. Evaluate the extraction procedure for robustness.
-
-
Matrix Effects:
-
Matrix components can suppress or enhance the ionization of the internal standard, leading to variability.[3][4]
-
Assessment: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.
-
Mitigation: Improve sample cleanup procedures to remove interfering matrix components. Modifying the chromatographic conditions to separate the analyte and internal standard from the matrix-effect-causing compounds can also be effective.
-
-
Instrument Performance:
-
Injector Precision: Check the autosampler for consistent injection volumes.
-
MS Source Cleanliness: A dirty ion source can lead to signal instability. Clean the mass spectrometer source as per the manufacturer's recommendations.
-
Experimental Protocols
Protocol 1: Assessment of Isotopic Crosstalk
Objective: To determine the extent of signal contribution from Ondansetron to the this compound MRM transition and vice versa.
Materials:
-
Ondansetron standard solution (at the upper limit of quantification, ULOQ).
-
This compound internal standard working solution.
-
Blank biological matrix (e.g., plasma, serum).
-
LC-MS/MS system.
Methodology:
-
Prepare a sample containing the ULOQ concentration of Ondansetron in the blank matrix without the addition of the internal standard.
-
Prepare a sample containing the working concentration of this compound in the blank matrix without the addition of the Ondansetron standard.
-
Inject the Ondansetron-only sample and acquire data monitoring both the Ondansetron and this compound MRM transitions.
-
Inject the this compound-only sample and acquire data monitoring both MRM transitions.
-
Analysis:
-
In the Ondansetron-only sample, the peak area in the this compound MRM channel should be less than a pre-defined percentage of the area of the LLOQ sample (e.g., <5%).
-
In the this compound-only sample, the peak area in the Ondansetron MRM channel should be negligible.
-
Protocol 2: Evaluation of Matrix Effects
Objective: To qualitatively and quantitatively assess the impact of the biological matrix on the ionization of Ondansetron and this compound.
Materials:
-
Ondansetron and this compound standard solutions.
-
Blank biological matrix from at least six different sources.
-
LC-MS/MS system with a post-column infusion setup.
Methodology:
-
Post-Column Infusion (Qualitative):
-
Continuously infuse a standard solution of Ondansetron and this compound into the mass spectrometer post-chromatographic column.
-
Inject an extracted blank matrix sample.
-
Monitor the signal intensity of the infused compounds. A dip in the signal indicates ion suppression, while a rise indicates ion enhancement at that retention time.
-
-
Quantitative Assessment:
-
Prepare three sets of samples:
-
Set A: Ondansetron and this compound spiked into the mobile phase.
-
Set B: Extracted blank matrix samples spiked with Ondansetron and this compound post-extraction.
-
Set C: Blank matrix samples spiked with Ondansetron and this compound before extraction.
-
-
Calculate Matrix Factor (MF): MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix) = B/A.
-
Calculate Recovery (RE): RE = (Peak response of analyte spiked before extraction) / (Peak response of analyte spiked after extraction) = C/B.
-
Calculate IS-Normalized MF: (MF of Analyte) / (MF of IS). A value close to 1 indicates that the internal standard effectively compensates for matrix effects.[5]
-
Visualizations
A troubleshooting workflow for common issues.
Workflow for the assessment of matrix effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Ondansetron Quantification by LC-MS/MS: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of Ondansetron.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Ondansetron, focusing on the mitigation of matrix effects which can significantly impact the accuracy and precision of quantification.
Problem: Poor Peak Shape or Tailing
| Possible Cause | Recommended Solution |
| Inappropriate Column Chemistry | Ensure the use of a C18 column, which has been shown to provide good retention and peak shape for Ondansetron. A Gemini NX C18 column (100 x 4.6 mm, 5 µm) is a suitable option.[1] |
| Mobile Phase pH | The pH of the mobile phase can affect the ionization state and retention of Ondansetron. An acidic mobile phase, such as ammonium formate buffer at pH 3.0, is recommended.[1] |
| Column Overloading | Reduce the injection volume or the concentration of the sample. |
| Contamination of Guard/Analytical Column | Implement a column wash procedure or replace the guard and/or analytical column. |
Problem: High Signal-to-Noise Ratio or Baseline Noise
| Possible Cause | Recommended Solution |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and additives. |
| Mass Spectrometer Source Contamination | Clean the ion source of the mass spectrometer according to the manufacturer's instructions. |
| Inadequate Sample Clean-up | Optimize the sample preparation method to remove interfering matrix components. Solid-Phase Extraction (SPE) has been shown to be effective in reducing matrix effects for Ondansetron analysis.[1] |
Problem: Inconsistent or Low Recovery
| Possible Cause | Recommended Solution |
| Suboptimal Extraction Method | Evaluate different sample preparation techniques. While protein precipitation is a simpler method, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) often provide cleaner extracts and higher, more consistent recoveries.[1][2] |
| Inefficient Elution from SPE Cartridge | Optimize the elution solvent composition and volume. |
| Incomplete Phase Separation in LLE | Ensure complete separation of the aqueous and organic layers. Adjusting the pH of the aqueous phase can improve extraction efficiency. |
Problem: Ion Suppression or Enhancement (Matrix Effect)
| Possible Cause | Recommended Solution |
| Co-elution of Matrix Components | Modify the chromatographic gradient to better separate Ondansetron from interfering compounds.[3][4] |
| Ineffective Sample Preparation | Employ a more rigorous sample clean-up method such as SPE or LLE to remove phospholipids and other matrix components known to cause ion suppression.[1][5] |
| Use of an Inappropriate Internal Standard | Utilize a stable isotope-labeled internal standard (e.g., Ondansetron-d3) to effectively compensate for matrix effects.[6] If a stable isotope-labeled IS is unavailable, a structural analog like Ramosetron can be used, but its ability to track and compensate for matrix effects should be thoroughly validated.[1] |
| High Sample Concentration | Dilute the sample to reduce the concentration of matrix components entering the mass spectrometer. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Ondansetron quantification?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of Ondansetron.[3]
Q2: Which sample preparation method is best for minimizing matrix effects in Ondansetron analysis from plasma?
A2: While protein precipitation is a quick method, it often results in significant matrix effects.[1] Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components, leading to cleaner extracts and reduced matrix effects.[1][2] The choice between SPE and LLE will depend on the specific requirements of the assay and the resources available.
Q3: How can I assess the presence and extent of matrix effects in my assay?
A3: The "post-extraction spike" method is a standard approach to quantitatively assess matrix effects.[5] This involves comparing the response of an analyte spiked into a blank, extracted matrix sample with the response of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor, indicates the degree of ion suppression or enhancement.
Q4: What are the ideal chromatographic conditions for Ondansetron analysis by LC-MS/MS?
A4: A reversed-phase C18 column is commonly used for Ondansetron analysis.[1][7] Isocratic elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an acidic aqueous buffer (e.g., ammonium formate, pH 3.0) has been shown to provide good chromatographic performance.[1] Gradient elution can also be employed to improve the separation of Ondansetron from matrix interferences.[7]
Q5: What are the recommended mass spectrometric parameters for Ondansetron?
A5: Ondansetron is typically analyzed in positive electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transition commonly used for quantification is m/z 294.3 → 170.0.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Ondansetron quantification, highlighting the effectiveness of different sample preparation methods in mitigating matrix effects.
Table 1: Comparison of Recovery and Matrix Effects for Different Sample Preparation Methods
| Sample Preparation Method | Analyte | Matrix | Average Recovery (%) | Matrix Factor | Reference |
| Solid-Phase Extraction (SPE) | Ondansetron | Human Plasma | >81.50 | Not explicitly stated, but interference was resolved | [1] |
| Liquid-Liquid Extraction (LLE) | Ondansetron | Human Plasma | 98.6 | 0.970 ± 0.039 | [8] |
| Protein Precipitation | Ondansetron | Rat Plasma | Not specified | Not specified, but method was successfully applied | [7] |
Table 2: Validation Parameters for an LC-MS/MS Method Using Solid-Phase Extraction
| Parameter | Ondansetron | Internal Standard (Ramosetron) | Reference |
| Linearity Range (ng/mL) | 1.00 - 100.00 | - | [1] |
| Correlation Coefficient (r) | ≥ 0.9996 | - | [1] |
| Lower Limit of Quantitation (LLOQ) (ng/mL) | 1.00 | - | [1] |
| Extraction Recovery (%) | >81.50 | >85.33 | [1] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is based on a validated method for the extraction of Ondansetron from human plasma.[1]
-
Conditioning: Condition a Lichrosep Sequence Cartridge (30 mg – 1 mL) with 1 mL of methanol followed by 1 mL of purified water.
-
Sample Loading: To 200 µL of human plasma, add the internal standard (Ramosetron) and vortex. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of purified water.
-
Elution: Elute Ondansetron and the internal standard with 1 mL of the mobile phase (ammonium formate buffer (pH 3.0; 2 mM) and acetonitrile (30:70, v/v)).
-
Injection: Inject 5 µL of the eluate into the LC-MS/MS system.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for Ondansetron quantification in human plasma.[2]
-
Sample Aliquoting: Pipette 500 µL of plasma into a clean centrifuge tube.
-
Internal Standard Addition: Add the internal standard solution.
-
Extraction: Add 3 mL of methyl tert-butyl ether, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for Ondansetron quantification.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. Solid phase extraction liquid chromatography mass spectrometry method with electrospray ionization for the determination of Ondansetron in human plasma: Development and validation consideration - Arabian Journal of Chemistry [arabjchem.org]
- 2. Development and validation of a rapid and sensitive LC-ESI-MS/MS method for ondansetron quantification in human plasma and its application in comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. lctsbible.com [lctsbible.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: Method development, validation, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: method development, validation, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ondansetron-13C,d3 Mass Spectrometry Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for the analysis of Ondansetron and its stable isotope-labeled internal standard, Ondansetron-13C,d3.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for Ondansetron and this compound?
A1: For quantitative analysis using tandem mass spectrometry, the following Multiple Reaction Monitoring (MRM) transitions are recommended. These should be optimized for your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Ondansetron | 294.2 | 170.1 | The precursor ion corresponds to [M+H]+. The product ion is a characteristic fragment. |
| This compound | 298.2 | 173.1 | The precursor ion reflects the mass increase from one 13C atom and three deuterium atoms. The product ion includes the deuterium atoms. |
Q2: What is the optimal ionization mode for Ondansetron analysis?
A2: Positive electrospray ionization (ESI+) is the most effective and commonly used ionization mode for Ondansetron as it readily forms a protonated molecule [M+H]+.[1][2]
Q3: I am observing poor peak shape (tailing or fronting). What are the possible causes and solutions?
A3: Poor peak shape can arise from several factors. Here are some common causes and their respective solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the basic nitrogen atoms in Ondansetron, causing peak tailing.
-
Solution: Add a small amount of an acidic modifier (e.g., 0.1% formic acid) and a competing salt (e.g., 10 mM ammonium formate) to your mobile phase. The acid protonates the silanol groups, and the salt cations compete for interaction, reducing peak tailing.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Inappropriate Sample Solvent: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Ensure your sample solvent is as weak as or weaker than the starting mobile phase conditions.
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to various peak shape issues.
-
Solution: Use a guard column and appropriate sample preparation techniques. If the column is old, it may need to be replaced.
-
Q4: My signal intensity is low, or I'm experiencing significant ion suppression. How can I improve my sensitivity?
A4: Low signal intensity is a common challenge in bioanalytical assays. Here are some strategies to enhance sensitivity:
-
Optimize MS Parameters: Systematically tune the declustering potential (DP), collision energy (CE), and cell exit potential (CXP) for both Ondansetron and this compound.
-
Improve Sample Cleanup: Matrix components are a primary cause of ion suppression.[3][4] Employing more rigorous sample preparation techniques like solid-phase extraction (SPE) instead of simple protein precipitation can significantly reduce matrix effects.
-
Chromatographic Separation: Ensure that Ondansetron is chromatographically separated from the bulk of the matrix components, especially phospholipids which are known to cause ion suppression.
-
Mobile Phase Composition: The use of organic solvents with higher volatility (e.g., acetonitrile over methanol) and the addition of volatile additives like formic acid can improve ionization efficiency.
-
Reduce Column Inner Diameter: Switching to a column with a smaller internal diameter (e.g., from 4.6 mm to 2.1 mm) can increase sensitivity by reducing analyte dilution.
Q5: What are the common stability issues with Ondansetron, and how can they be mitigated?
A5: Ondansetron is generally stable, but issues can arise with stock solutions and in certain biological matrices.
-
Stock Solution Stability: Highly concentrated stock solutions of Ondansetron (e.g., 1 mg/mL) may precipitate out of solution during long-term storage at -20°C.
-
Mitigation: Prepare stock solutions at a lower concentration or re-dissolve thoroughly before preparing working solutions. Working solutions at ng/mL concentrations have been shown to be stable for over a year at -20°C.[5]
-
-
Adsorption in Low-Protein Matrices: In matrices with low protein content, such as cerebrospinal fluid (CSF) or microdialysates, Ondansetron may adsorb to plasticware.[2]
-
Mitigation: Use low-binding tubes and vials, and consider the use of a surrogate matrix like artificial cerebrospinal fluid (aCSF) for the preparation of calibration standards and quality controls.[2]
-
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the analysis of Ondansetron and this compound.
Guide 1: No or Low Signal for Analyte and Internal Standard
Guide 2: High Signal Variability or Poor Reproducibility
Experimental Protocols
Protocol 1: Mass Spectrometer Parameter Optimization
This protocol outlines the steps for optimizing the MS parameters for Ondansetron and this compound using infusion.
-
Prepare Infusion Solutions:
-
Prepare a 100 ng/mL solution of Ondansetron in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Prepare a separate 100 ng/mL solution of this compound in the same solvent.
-
-
Infuse the Solutions:
-
Infuse the Ondansetron solution into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.
-
Acquire a full scan (Q1 scan) to confirm the presence of the [M+H]+ ion at m/z 294.2.
-
-
Optimize Precursor Ion Parameters:
-
While monitoring the intensity of the m/z 294.2 ion, optimize the declustering potential (DP) and entrance potential (EP) to maximize the signal.
-
-
Determine Product Ions:
-
Perform a product ion scan of m/z 294.2 to identify the most abundant and stable fragment ions. The ion at m/z 170.1 is typically the most prominent.
-
-
Optimize Collision Energy:
-
Set up a Multiple Reaction Monitoring (MRM) method for the transition 294.2 -> 170.1.
-
While infusing the Ondansetron solution, ramp the collision energy (CE) to find the value that yields the highest intensity for the product ion.
-
-
Optimize Cell Exit Potential:
-
With the optimized CE, ramp the cell exit potential (CXP) to maximize the product ion signal.
-
-
Repeat for Internal Standard:
-
Repeat steps 2-6 for the this compound solution, optimizing the parameters for the transition 298.2 -> 173.1.
-
Optimized MS Parameters (Typical Starting Values)
| Parameter | Ondansetron | This compound |
| Declustering Potential (DP) | 60 - 100 V | 60 - 100 V |
| Entrance Potential (EP) | 8 - 12 V | 8 - 12 V |
| Collision Energy (CE) | 30 - 40 V | 30 - 40 V |
| Cell Exit Potential (CXP) | 10 - 15 V | 10 - 15 V |
Protocol 2: Sample Preparation (Liquid-Liquid Extraction)
This is a general protocol for the extraction of Ondansetron from plasma.
-
Sample Aliquoting:
-
To 100 µL of plasma sample, standard, or blank, add 25 µL of the this compound internal standard working solution.
-
-
Alkalinization:
-
Add 100 µL of 0.1 M NaOH and vortex briefly. This ensures Ondansetron is in its basic, more extractable form.
-
-
Extraction:
-
Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of dichloromethane and diethyl ether).
-
Vortex for 5-10 minutes.
-
-
Centrifugation:
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Evaporation:
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex to ensure complete dissolution.
-
-
Analysis:
-
Transfer to an autosampler vial and inject into the LC-MS/MS system.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. eijppr.com [eijppr.com]
- 5. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: method development, validation, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Ion Suppression in Ondansetron Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression during the bioanalysis of Ondansetron.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Ondansetron bioanalysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (Ondansetron) in the mass spectrometer's ion source.[1][2][3][4] This leads to a decreased instrument response and can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2][5][6] In the bioanalysis of Ondansetron, components of biological matrices such as plasma, serum, or cerebrospinal fluid can cause significant ion suppression, leading to unreliable quantitative results.[7][8]
Q2: How can I identify if ion suppression is affecting my Ondansetron analysis?
A2: A common method to assess ion suppression is the post-extraction addition experiment.[5] This involves comparing the response of Ondansetron in a pure solution to its response when spiked into a blank, extracted sample matrix. A lower signal in the matrix sample indicates the presence of ion suppression. Another technique is to infuse a constant concentration of Ondansetron into the mass spectrometer while injecting a blank matrix extract. A dip in the baseline signal at the retention time of Ondansetron suggests co-eluting interferences are causing suppression.[2][9]
Q3: What are the primary causes of ion suppression in LC-MS/MS analysis of Ondansetron?
A3: The primary causes of ion suppression are endogenous matrix components such as phospholipids, salts, and proteins that are not completely removed during sample preparation.[1][3] These components can compete with Ondansetron for ionization in the ESI source, alter the physical properties of the spray droplets, or form adducts that are not detected at the target mass-to-charge ratio.[5][10] The choice of ionization technique is also a factor; Electrospray Ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[3][10]
Q4: Can the use of an internal standard eliminate the problem of ion suppression?
A4: The use of an appropriate internal standard (IS), particularly a stable isotope-labeled (SIL) analog of Ondansetron (e.g., Ondansetron-D3), is a crucial strategy to compensate for, but not eliminate, ion suppression.[8][10] An SIL-IS co-elutes with the analyte and experiences similar ionization effects. By monitoring the ratio of the analyte to the IS, variability due to ion suppression can be normalized, leading to more accurate and precise quantification.[8][10] However, it does not solve the underlying issue of reduced signal intensity.
Troubleshooting Guides
Issue 1: Low signal intensity or high variability in Ondansetron peak area.
This issue is often a direct consequence of ion suppression. The following steps can help troubleshoot and mitigate the problem.
Troubleshooting Workflow:
A troubleshooting workflow for addressing low signal intensity.
Detailed Steps:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[1][10]
-
Protein Precipitation (PPT): While simple, PPT may not provide the cleanest extracts.[5] Consider using acetonitrile for precipitation as it can be effective.[11]
-
Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts than PPT.[12][13][14] Experiment with different organic solvents (e.g., methyl tert-butyl ether, dichloromethane) and pH adjustments to optimize the extraction of Ondansetron while leaving interferences behind.[7][13]
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing phospholipids and other interfering substances, providing the cleanest extracts.[1][10][15]
-
-
Modify Chromatographic Conditions: If sample preparation is not sufficient, chromatographic separation can be optimized to separate Ondansetron from the region where ion suppression occurs.[2][5][10]
-
Change Mobile Phase Composition: Adjusting the organic solvent (e.g., acetonitrile vs. methanol) or the aqueous phase additives (e.g., ammonium formate, formic acid) can alter the retention of both Ondansetron and interfering components.[14][16]
-
Implement Gradient Elution: A well-designed gradient can help to resolve Ondansetron from early-eluting, highly suppressing compounds like phospholipids.[11]
-
Use a Different Column: Consider a column with a different stationary phase (e.g., C18, CN) or a smaller particle size for better separation efficiency.[15][17]
-
-
Adjust Mass Spectrometer Parameters: Optimizing the ion source parameters can sometimes reduce the impact of ion suppression. This includes adjusting the spray voltage, gas flows, and temperature.
-
Implement a Suitable Internal Standard: For accurate quantification, always use a stable isotope-labeled internal standard for Ondansetron if available. This will help to correct for any remaining matrix effects.[8][12]
Issue 2: Poor reproducibility of results between different sample lots.
This can occur when the extent of ion suppression varies between different batches of the biological matrix.
Troubleshooting Steps:
-
Evaluate Matrix Effect Across Multiple Lots: During method validation, it is crucial to assess the matrix effect using at least six different lots of the biological matrix to ensure the method is robust.[8]
-
Improve Sample Cleanup: If significant variability is observed, the sample preparation method is likely not sufficient to remove the variable interfering components. Re-evaluate and optimize the extraction procedure (LLE or SPE).
-
Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the unknown samples to compensate for consistent matrix effects.[1][10]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Ondansetron in Human Plasma
This protocol is adapted from validated methods for Ondansetron analysis.[12][13][14]
Materials:
-
Human plasma (K3EDTA)
-
Ondansetron and Ondansetron-D3 (Internal Standard) stock solutions
-
0.1 M Sodium Hydroxide (NaOH)
-
Methyl tert-butyl ether (MTBE)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
To 25 µL of plasma sample in a glass tube, add 10 µL of the internal standard working solution.
-
Alkalize the sample by adding 100 µL of 0.1 M NaOH.
-
Add 1 mL of MTBE, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solution, vortex, and inject into the LC-MS/MS system.
Protocol 2: Protein Precipitation (PPT) for Ondansetron in Rat Serum
This protocol is based on a method for Ondansetron in rat serum.[16]
Materials:
-
Rat serum
-
Ondansetron and a suitable internal standard (e.g., Ondansetron-D3)
-
Acetonitrile (ACN) containing the internal standard
Procedure:
-
To 2.5 µL of serum sample, add 50 µL of ACN containing the internal standard.
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial and inject into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize the performance of different sample preparation methods for Ondansetron bioanalysis as reported in the literature.
Table 1: Comparison of Sample Preparation Methods
| Sample Preparation Method | Matrix | Analyte Recovery (%) | Internal Standard Recovery (%) | Observed Ion Suppression | Reference |
| Liquid-Liquid Extraction | Human Plasma | >90% | >90% | Minimal | [13] |
| Solid-Phase Extraction | Human Plasma | >81.5% | >85.3% | Not specified | [15] |
| Protein Precipitation | Rat Serum | Not specified | Not specified | None observed | [8] |
| Dilution Only | Brain Microdialysate | Not applicable | Not applicable | Significant | [8] |
Table 2: Matrix Effect Data from a Validated Method
| Matrix | Analyte | Matrix Factor (MF) at LQC | Matrix Factor (MF) at HQC | IS-Normalized MF | Conclusion | Reference |
| Rat Serum | Ondansetron | Not specified | Not specified | Close to 1.0 | No significant matrix effect | [8] |
| Rat Brain Microdialysate | Ondansetron | 69.8% | 71.9% | Close to 1.0 | Significant ion suppression, compensated by IS | [8] |
| Artificial CSF (aCSF) | Ondansetron | 39.6% | 57.4% | Close to 1.0 | Significant ion suppression, compensated by IS | [8] |
Visualizations
Mechanism of Ion Suppression in ESI
References
- 1. longdom.org [longdom.org]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. eijppr.com [eijppr.com]
- 4. providiongroup.com [providiongroup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lctsbible.com [lctsbible.com]
- 10. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: Method development, validation, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of a rapid and sensitive LC-ESI-MS/MS method for ondansetron quantification in human plasma and its application in comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: method development, validation, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solid phase extraction liquid chromatography mass spectrometry method with electrospray ionization for the determination of Ondansetron in human plasma: Development and validation consideration - Arabian Journal of Chemistry [arabjchem.org]
- 16. profiles.wustl.edu [profiles.wustl.edu]
- 17. researchgate.net [researchgate.net]
Improving peak shape and resolution for Ondansetron and its internal standard
Welcome to the technical support center for the analysis of Ondansetron and its internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their chromatographic methods for improved peak shape and resolution.
Frequently Asked Questions (FAQs) & Troubleshooting
General Peak Shape and Resolution Issues
Q1: What are the most common causes of poor peak shape for Ondansetron?
A1: Poor peak shape, such as tailing, fronting, or splitting, is a frequent issue in HPLC analysis. For Ondansetron, a basic compound, peak tailing is the most common problem. This is often caused by strong interactions between the basic analyte and acidic silanol groups on the surface of silica-based columns[1][2]. Other causes can include column overload, inappropriate mobile phase pH, extra-column dead volume, and column contamination or degradation[2][3].
Q2: My chromatogram shows all peaks (Ondansetron and internal standard) are tailing. What should I investigate first?
A2: When all peaks in a chromatogram exhibit a similar issue, the problem likely originates from a part of the system that affects the entire separation process, before the analytes are separated on the column[4][5]. The most common cause is a physical issue, such as a partially blocked column inlet frit, which distorts the sample flow onto the column[4][6]. Other potential causes include excessive extra-column volume (e.g., from using tubing with a large internal diameter) or a void at the head of the column[3][5].
Q3: Only the Ondansetron peak is tailing, while my internal standard looks symmetrical. What does this suggest?
A3: If only a specific peak is showing asymmetry, the issue is likely chemical in nature and related to interactions between that specific analyte and the stationary phase[5][7]. Since Ondansetron is a basic compound, tailing is often caused by secondary interactions with exposed, acidic silanol groups on the silica packing material[2][7]. This can be exacerbated if the column is aging and losing its end-capping[7].
Mobile Phase and pH Optimization
Q4: How does the mobile phase pH affect the peak shape of Ondansetron?
A4: The pH of the mobile phase is critical for controlling the peak shape of ionizable compounds like Ondansetron[1]. Operating at a pH that is too close to the pKa of Ondansetron can lead to poor peak shape. For basic compounds, using a low pH mobile phase (e.g., with formic acid or phosphoric acid) ensures the analyte is in a single, protonated state, which can minimize secondary interactions with the stationary phase and improve peak symmetry[8][9]. Some methods have successfully used mobile phases containing 0.1% Ortho-phosphoric acid (OPA)[10][11].
Q5: I'm observing peak fronting. What are the likely causes and solutions?
A5: Peak fronting, where the first half of the peak is broader than the second, can be caused by several factors. Common reasons include sample overload, where the concentration of the analyte is too high for the column's capacity, and poor sample solubility in the mobile phase[3][6]. It can also result from a "column collapse," a physical change in the packing bed due to aggressive mobile phase conditions (e.g., high pH or temperature)[3][6]. To resolve this, try reducing the sample concentration or injection volume[3]. Ensure your sample solvent is compatible with, or weaker than, the mobile phase.
Column and Internal Standard Selection
Q6: What type of HPLC column is recommended for Ondansetron analysis to achieve good peak shape?
A6: For reversed-phase HPLC analysis of Ondansetron, C18 columns are widely used and have demonstrated good separation capabilities[10][11][12][13]. To mitigate peak tailing associated with basic compounds, it is beneficial to use a modern, high-purity silica column with effective end-capping. Some specialized columns are designed specifically for the analysis of basic compounds and feature stationary phases that minimize silanol interactions[14]. For instance, columns like the YMC basic, which uses a C8 stationary phase with neutral silanol groups, have shown high resolution and good peak symmetry for basic compounds without needing ion-pair reagents[14].
Q7: What are suitable internal standards (IS) for Ondansetron analysis?
A7: A good internal standard should be chemically similar to the analyte and have a similar retention time without co-eluting. For LC-MS/MS analysis, a stable isotope-labeled version of the analyte, such as Ondansetron-d3, is the ideal choice as it co-elutes and corrects for matrix effects and ionization variability[15]. If a stable isotope-labeled standard is unavailable, other structurally related compounds can be used. Granisetron, another 5-HT3 receptor antagonist, has been successfully used as an internal standard in some LC-MS/MS methods[14].
Quantitative Data Summary
The following tables summarize typical chromatographic conditions and performance metrics from various validated methods for Ondansetron analysis.
Table 1: HPLC Method Parameters for Ondansetron Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Fortis C18 (4.6 x 100 mm, 2.5 µm)[10] | C18 (4.6 x 250 mm, 5 µm)[12] | Phenomenex Kromosil C-18 (4.6 x 250 mm, 5 µm)[13] | Gemini C18 (4.6 x 50 mm, 5 µm)[16] |
| Mobile Phase | Methanol: 0.1% OPA (50:50 v/v)[10] | Methanol: Acetonitrile: Water (50:30:20 v/v/v)[12] | Methanol: Acetonitrile: KH2PO4 Buffer pH 3 (40:20:40 v/v/v)[13] | 10 mM Ammonium Formate with 0.1% Formic Acid in Water: 0.1% Formic Acid in Acetonitrile (55:45 v/v)[16] |
| Flow Rate | 0.7 mL/min[10] | 1.0 mL/min[12] | 1.0 mL/min[13] | 0.6 mL/min[16] |
| Detection (λ) | 248 nm[10] | 249 nm[12] | 210 nm[13] | MS/MS |
| Retention Time (min) | 4.77[10] | 4.997[12] | 2.7[13] | Not specified |
Table 2: System Suitability and Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 10 - 50[10] | 4 - 20[11] | 20 - 120[13] |
| Correlation Coefficient (r²) | Not specified | Not specified | 0.999[13] |
| LOD (µg/mL) | 0.11[10] | Not specified | 0.075[13] |
| LOQ (µg/mL) | 0.32[10] | Not specified | 0.232[13] |
| % Recovery | Not specified | 99% - 101%[12] | Not specified |
Experimental Protocols
Protocol 1: RP-HPLC Method for Ondansetron in Tablet Dosage Form
This protocol is based on a validated method for the estimation of Ondansetron in pharmaceutical tablets[10].
-
Instrumentation: Agilent Technologies-1100 Gradient System with UV (DAD) G13148 Detector and ChemStation software[10].
-
Chromatographic Conditions:
-
Column: Fortis C18 (4.6 x 100 mm, 2.5 µm)[10].
-
Mobile Phase: Prepare a 50:50 (v/v) mixture of HPLC grade Methanol and 0.1% Ortho-phosphoric acid (OPA) in water. Filter and degas the solution[10].
-
Flow Rate: 0.7 mL/min[10].
-
Injection Volume: 20 µL[10].
-
Detection Wavelength: 248 nm[10].
-
Temperature: Ambient.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of Ondansetron working standard into a 10 mL volumetric flask.
-
Add 7 mL of Methanol and sonicate to dissolve.
-
Make up the volume to 10 mL with Methanol to get a stock solution.
-
Prepare further dilutions to achieve concentrations within the 10-50 µg/mL range using the mobile phase as the diluent[10].
-
-
Sample Preparation (Tablets):
-
Weigh and crush twenty tablets to a fine powder.
-
Transfer an amount of powder equivalent to 135 mg of the drug into a 10 mL volumetric flask.
-
Add 5 mL of methanol and sonicate for 5 minutes to dissolve completely.
-
Make up the volume to 10 mL with methanol.
-
Filter the solution and dilute appropriately with the mobile phase to fall within the calibration range.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Calculate the amount of Ondansetron in the sample by comparing the peak area with the standard calibration curve.
Visualizations
The following diagrams illustrate common troubleshooting workflows for improving peak shape and resolution.
Caption: Troubleshooting workflow for diagnosing poor peak shape.
Caption: Logical approach to improving chromatographic resolution.
References
- 1. uhplcs.com [uhplcs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Mastering Chromatography, One Peak at a Time | Labcompare.com [labcompare.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. waters.com [waters.com]
- 8. helixchrom.com [helixchrom.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. ijpbs.com [ijpbs.com]
- 11. nano-ntp.com [nano-ntp.com]
- 12. actapharmsci.com [actapharmsci.com]
- 13. ijpsonline.com [ijpsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Bioequivalence Analysis of Ondansetron Hydrochloride Tablets in Healthy Chinese Subjects: A Randomized, Open-Label, Two-Period Crossover Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Low-Level Detection of Ondansetron
Welcome to the technical support center for the analysis of Ondansetron. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the low-level detection of Ondansetron.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Troubleshooting Guides
HPLC-UV Troubleshooting
Question: Why am I observing peak tailing for my Ondansetron peak?
Answer: Peak tailing for Ondansetron, a basic compound, is a common issue in reversed-phase HPLC. Several factors can contribute to this problem:
-
Secondary Interactions: Residual silanol groups on the silica-based column packing can interact with the basic amine groups of Ondansetron, causing tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of Ondansetron (around 7.4), both ionized and non-ionized forms of the molecule can exist, leading to peak distortion.[1][2]
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can result in poor peak shape.[3]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of Ondansetron. For basic compounds like Ondansetron, a lower pH (e.g., pH 3) will ensure the molecule is fully protonated and minimizes interactions with silanols.[1][2]
-
Use a Suitable Buffer: Incorporate a buffer (e.g., phosphate or acetate buffer) in your mobile phase to maintain a consistent pH.[4]
-
Employ an End-Capped Column: Use a high-quality, end-capped C18 or C8 column to minimize the number of free silanol groups.
-
Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the residual silanol groups and improve peak shape.
-
Reduce Sample Concentration: Dilute your sample and re-inject to see if the peak shape improves.
-
Clean or Replace the Column: If the issue persists, try flushing the column with a strong solvent. If that fails, the column may need to be replaced.[3]
Question: My Ondansetron peak is fronting. What could be the cause?
Answer: Peak fronting is less common than tailing for basic compounds but can occur due to:
-
Sample Overload: Injecting a large volume or a highly concentrated sample can lead to fronting.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front.
-
Low Temperature: Operating at a temperature that is too low can sometimes contribute to peak fronting.
Troubleshooting Steps:
-
Reduce Injection Volume/Concentration: Try injecting a smaller volume or a more dilute sample.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.
-
Increase Column Temperature: A moderate increase in column temperature (e.g., to 30-40 °C) can sometimes improve peak shape.
Question: I am seeing split peaks for Ondansetron. What should I do?
Answer: Peak splitting can be a complex issue with several potential causes:
-
Co-eluting Interference: A compound with a similar retention time might be co-eluting with Ondansetron.
-
Blocked Column Frit: Particulates from the sample or system can block the inlet frit of the column, causing the sample to be distributed unevenly.[5]
-
Column Void or Channeling: A void at the head of the column or channeling in the packing material can lead to a split peak.[6]
-
Mobile Phase/Sample Mismatch: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.
-
Mobile Phase pH near Analyte pKa: Operating too close to the pKa of Ondansetron can result in the presence of both ionized and non-ionized forms, which may separate slightly.[6]
Troubleshooting Steps:
-
Check for Interferences: Analyze a blank matrix sample to see if there are any interfering peaks.
-
Reverse and Flush the Column: If a blocked frit is suspected, disconnect the column from the detector, reverse the flow direction, and flush it with a strong solvent to waste.
-
Inspect the Column: If a void is suspected, the column may need to be replaced.
-
Ensure Solvent Miscibility: Always use a sample solvent that is miscible with the mobile phase.
-
Optimize Mobile Phase pH: As with peak tailing, ensure the mobile phase pH is sufficiently far from the pKa of Ondansetron.[1][2]
LC-MS/MS Troubleshooting
Question: I am experiencing significant signal suppression for Ondansetron. How can I mitigate this?
Answer: Signal suppression, a common form of matrix effect in LC-MS/MS, occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the ion source.
Troubleshooting Steps:
-
Improve Chromatographic Separation: The most effective way to reduce matrix effects is to chromatographically separate Ondansetron from the interfering matrix components.
-
Optimize the Gradient: Adjust the gradient slope to better separate the analyte from early-eluting, often highly matrix-laden, regions of the chromatogram.
-
Change the Stationary Phase: If separation on a C18 column is insufficient, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column.
-
-
Enhance Sample Preparation: A more rigorous sample cleanup can remove many of the interfering compounds.
-
Switch from Protein Precipitation to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques offer a more thorough cleanup than simple protein precipitation.
-
Optimize SPE: Carefully select the SPE sorbent and optimize the wash and elution steps to selectively remove interferences while retaining Ondansetron.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Ondansetron-d3) will co-elute with the analyte and experience similar matrix effects, thus compensating for signal suppression during quantification.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but ensure that the Ondansetron concentration remains above the limit of quantification.
-
Optimize Ion Source Parameters: Adjusting the ion source parameters, such as the spray voltage, gas flows, and temperature, can sometimes help to minimize the impact of matrix effects.[7]
Question: The ionization of Ondansetron is poor and inconsistent. What can I do to improve it?
Answer: Poor or inconsistent ionization can be due to several factors related to the mobile phase, ion source conditions, or the analyte itself.
Troubleshooting Steps:
-
Optimize Mobile Phase Additives: For positive electrospray ionization (ESI), the mobile phase should promote the formation of [M+H]+ ions.
-
Use an Acidic Modifier: Add a small amount of an acid, such as formic acid or acetic acid (typically 0.1%), to the mobile phase to ensure Ondansetron is protonated.
-
Consider Ammonium Formate or Acetate: These additives can help to improve ionization efficiency and signal stability.
-
-
Tune Ion Source Parameters: Systematically optimize the ion source parameters for Ondansetron. This includes:
-
Capillary/Spray Voltage: Adjust for maximum signal intensity.
-
Nebulizing and Drying Gas Flows and Temperatures: Optimize to ensure efficient desolvation without causing thermal degradation.
-
-
Check for Contamination: A contaminated ion source can lead to poor ionization. Regularly clean the ion source components as recommended by the instrument manufacturer.
-
Evaluate for Adduct Formation: In some cases, analytes may form adducts with salts present in the mobile phase (e.g., sodium or potassium adducts). If this is occurring, it can reduce the intensity of the desired protonated molecule. Using high-purity solvents and additives can help to minimize this.
ELISA Troubleshooting
Question: I am observing high background in my Ondansetron ELISA. What are the possible causes and solutions?
Answer: High background can obscure the specific signal and reduce the assay's sensitivity. Common causes include:
-
Insufficient Washing: Residual unbound antibody-enzyme conjugate will produce a signal in all wells.
-
Blocking Inefficiency: The blocking buffer may not be effectively preventing non-specific binding of antibodies to the plate surface.
-
Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding.
-
Contaminated Reagents: Buffers or other reagents may be contaminated with a substance that reacts with the substrate.
-
Substrate Incubation in Light: Some substrates are light-sensitive and can develop color non-enzymatically if exposed to light.
Troubleshooting Steps:
-
Optimize Washing: Increase the number of wash steps and the soaking time for each wash. Ensure that the wells are completely filled and emptied during each wash.
-
Try Different Blocking Buffers: If the standard blocking buffer is not effective, try a different one (e.g., a commercial blocking buffer or a solution of non-fat dry milk).
-
Titer Antibodies: Perform a titration experiment to determine the optimal concentration of the primary and secondary antibodies.
-
Use Fresh Reagents: Prepare fresh buffers and substrate solutions for each assay.
-
Incubate Substrate in the Dark: Protect the plate from light during the substrate incubation step.
Question: My Ondansetron ELISA is showing a very low or no signal. What should I check?
Answer: A low or absent signal can be frustrating. Here are some common culprits:
-
Reagent Omission or Incorrect Order: A critical reagent may have been omitted or added in the wrong sequence.
-
Inactive Reagents: The enzyme conjugate or substrate may have lost its activity due to improper storage or expiration.
-
Insufficient Incubation Times or Temperatures: Inadequate incubation can lead to incomplete binding or enzymatic reaction.
-
Incorrect Wavelength Reading: The plate reader may be set to the wrong wavelength for the substrate used.
-
Presence of Inhibitors: The samples or buffers may contain substances that inhibit the enzyme (e.g., sodium azide inhibits HRP).
Troubleshooting Steps:
-
Review the Protocol: Carefully double-check the protocol to ensure all steps were performed correctly and in the right order.
-
Check Reagent Activity: Test the activity of the enzyme conjugate and substrate independently.
-
Optimize Incubation Conditions: Ensure that the incubation times and temperatures are as specified in the protocol. You may need to optimize these for your specific laboratory conditions.
-
Verify Plate Reader Settings: Confirm that the correct wavelength is being used for the substrate.
-
Check for Inhibitors: Ensure that none of the buffers or sample additives contain enzyme inhibitors.
Sample Preparation Troubleshooting
Question: My recovery of Ondansetron after Solid-Phase Extraction (SPE) is low and variable. How can I improve it?
Answer: Low and inconsistent recovery in SPE is a common challenge. Here's how to troubleshoot it:
-
Inappropriate Sorbent Selection: The chosen SPE sorbent may not have the optimal interaction with Ondansetron.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb Ondansetron completely from the sorbent.
-
Analyte Breakthrough: Ondansetron may be washing off the sorbent during the loading or washing steps.
-
Drying Issues: For non-polar elution solvents, the sorbent may need to be thoroughly dried after the wash step. Conversely, over-drying can sometimes lead to the loss of volatile analytes.
-
Flow Rate Too High: A high flow rate during sample loading, washing, or elution can prevent efficient interaction between the analyte and the sorbent.
Troubleshooting Steps:
-
Optimize Sorbent Choice: For Ondansetron, a mixed-mode cation exchange sorbent can be effective due to its basic nature. Alternatively, a polymeric reversed-phase sorbent can also provide good retention.
-
Strengthen the Elution Solvent: Try a stronger elution solvent. For a reversed-phase sorbent, this would mean increasing the percentage of organic solvent. For a cation exchange sorbent, adding a small amount of a basic modifier (e.g., ammonium hydroxide) to the organic elution solvent is necessary.
-
Check for Breakthrough: Collect the flow-through from the loading and wash steps and analyze them to see if Ondansetron is being lost. If so, you may need a weaker wash solvent or a stronger sorbent.
-
Optimize the Drying Step: Experiment with different drying times to see what works best for your method.
-
Reduce the Flow Rate: Perform the SPE steps at a slower, controlled flow rate to allow for adequate equilibration.[8]
-
Incorporate a Soak Time: Allowing the solvent to "soak" in the sorbent bed for a few minutes during the elution step can improve recovery.[9]
Frequently Asked Questions (FAQs)
Q1: What is the typical linear range for Ondansetron analysis by HPLC-UV? A1: The linear range for Ondansetron by HPLC-UV can vary depending on the specific method and instrument sensitivity, but it is often in the range of 25 to 1000 ng/mL in biological matrices.
Q2: What is a suitable internal standard for the analysis of Ondansetron? A2: For HPLC-UV, a structurally similar compound that is not present in the samples, such as risperidone or granisetron, can be used. For LC-MS/MS, a stable isotope-labeled version of Ondansetron (e.g., Ondansetron-d3) is the ideal internal standard as it corrects for both extraction variability and matrix effects.
Q3: How should I store my Ondansetron stock solutions and samples? A3: Ondansetron stock solutions are typically prepared in methanol or acetonitrile and are stable when stored at -20°C. Plasma or serum samples containing Ondansetron should be stored at -80°C for long-term stability.
Q4: What are the common degradation pathways for Ondansetron? A4: Ondansetron can be susceptible to degradation under acidic, basic, and oxidative stress conditions. It is important to consider this when developing a stability-indicating method.
Q5: Can I use protein precipitation for sample preparation for low-level Ondansetron detection? A5: While protein precipitation is a simple and fast sample preparation technique, it may not provide sufficient cleanup for low-level detection, especially in complex matrices like plasma. This can lead to significant matrix effects in LC-MS/MS and potential interferences in HPLC-UV. For sensitive assays, liquid-liquid extraction or solid-phase extraction is generally recommended.
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for Ondansetron using various analytical methods as reported in the literature.
Table 1: HPLC-UV Methods
| Method | Matrix | LOD | LOQ | Linearity Range |
| RP-HPLC-UV | Rabbit Plasma | 10 ng/mL | 25 ng/mL | 25-1000 ng/mL |
| RP-HPLC-UV | Human Plasma | - | 0.62 ng/mL | - |
| RP-HPLC-UV | Tablet Dosage Form | 0.11 µg/mL | 0.32 µg/mL | 10-50 µg/mL |
| RP-HPLC | Bulk Drug | 1.7 µg/ml | 5.26 µg/ml | - |
| RP-HPLC | Bulk | 0.2559 µg mL-1 | 0.7755 µg mL-1 | 5-35 μg mL-1 |
Table 2: LC-MS/MS Methods
| Method | Matrix | LLOQ | Linearity Range |
| LC-MS/MS | Rat Serum | 0.01 µg/mL | - |
| LC-MS/MS | Rat Brain Microdialysate | 0.025 ng/mL | - |
| LC-MS/MS | Human Plasma | 1.00 ng/mL | 1.00–100.00 ng/mL |
| LC-MS/MS | Human Plasma | 0.25 ng/mL | 0.25–350 ng/mL |
| LC-MS/MS | Human CSF | 0.025 ng/mL | 0.025–100 ng/mL |
Detailed Experimental Protocols
Protocol 1: Ondansetron in Rabbit Plasma by RP-HPLC-UV
This protocol is a detailed methodology for the determination of Ondansetron in rabbit plasma using reversed-phase high-performance liquid chromatography with UV detection.
1. Sample Preparation (Protein Precipitation)
-
To a 0.5 mL aliquot of rabbit plasma in a microcentrifuge tube, add 25 µL of the internal standard (IS) working solution (e.g., risperidone at 1 µg/mL).
-
Add 1 mL of acetonitrile and 50 µL of 10% (w/v) zinc sulfate solution to precipitate the plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 20 minutes.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 100 µL of the supernatant into the HPLC system.
2. Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity or equivalent
-
Column: Phenomenex CN (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 50 mM ammonium acetate (pH 3.5) and acetonitrile (35:65, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 310 nm
-
Injection Volume: 100 µL
Protocol 2: Ondansetron in Human Plasma by LC-MS/MS
This protocol outlines a sensitive method for quantifying Ondansetron in human plasma using liquid chromatography-tandem mass spectrometry.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 25 µL of human plasma into a borosilicate glass tube.
-
Add 10 µL of the internal standard working solution (Ondansetron-d3).
-
Add 100 µL of 0.1 M NaOH to alkalize the sample.
-
Add 1 mL of the extraction solvent (e.g., methyl-tert-butyl ether or dichloromethane).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 x g for 8 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 50 °C.
-
Reconstitute the dried residue in 300 µL of acetonitrile, vortex for 5 minutes, and then add 300 µL of LC-MS grade water.
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject 1 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Shimadzu Nexera or equivalent
-
Column: Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Ondansetron from matrix interferences (e.g., starting at 5% B, ramping to 95% B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Ondansetron: Q1 m/z 294.3 -> Q3 m/z 170.0
-
Ondansetron-d3 (IS): Q1 m/z 297.3 -> Q3 m/z 170.0
-
Visualizations
Caption: Experimental workflow for Ondansetron analysis in plasma by HPLC-UV.
Caption: Troubleshooting logic for Ondansetron peak tailing in HPLC.
Caption: Experimental workflow for Ondansetron analysis by LC-MS/MS.
References
- 1. agilent.com [agilent.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. zefsci.com [zefsci.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. lcms.cz [lcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. promochrom.com [promochrom.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Ondansetron-13C,d3 Stability and Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and analysis of Ondansetron-13C,d3 in biological matrices. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to support your bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid material?
A1: The solid form of this compound is stable for at least four years when stored at -20°C.[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in DMSO at a concentration of approximately 0.1 mg/mL and in acetonitrile.[1][2][3] Stock solutions in acetonitrile have been shown to be stable when stored at -20°C.[3]
Q3: What is the expected stability of this compound in biological matrices like plasma or serum?
A3: While specific stability studies for this compound in biological matrices are not extensively published, its chemical structure is nearly identical to the parent compound, ondansetron. Therefore, its stability is expected to be very similar. Studies on ondansetron have demonstrated stability in rat serum under various conditions (see stability tables below).[3]
Q4: Can I use this compound for in-vivo studies?
A4: this compound is intended for use as an internal standard for quantification of ondansetron by GC- or LC-MS and is not intended for human or veterinary use.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low signal intensity of this compound | Degradation of the internal standard: Improper storage of stock solutions or instability in the biological matrix. | Prepare fresh stock solutions and ensure proper storage at -20°C.[3] Evaluate the stability of this compound in the specific biological matrix under your experimental conditions (e.g., bench-top, freeze-thaw). |
| Inefficient extraction: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction) may not be optimal. | Optimize the extraction procedure. For ondansetron, both protein precipitation with methanol and liquid-liquid extraction have been used successfully.[4] | |
| Matrix effects: Ion suppression or enhancement in the mass spectrometer due to co-eluting components from the biological matrix. | A significant ion suppression for ondansetron has been observed in brain microdialysate and artificial cerebrospinal fluid (aCSF).[3][4] While the internal standard should compensate for this, optimizing chromatographic separation to separate ondansetron from interfering matrix components can improve signal. | |
| High variability in this compound peak area | Inconsistent sample processing: Variations in extraction volumes, vortexing times, or evaporation steps. | Ensure consistent and precise execution of the sample preparation protocol for all samples. |
| Adsorption to labware: Ondansetron has been reported to adsorb to collection tubes, especially in low-protein matrices.[3] | Use low-binding tubes and vials. Consider pre-conditioning containers with a solution of the analyte. | |
| Isotopic cross-contribution | Presence of unlabeled ondansetron in the this compound standard or vice-versa. | Check the certificate of analysis for the isotopic purity of your standard. Ensure that the mass spectrometer resolution is sufficient to distinguish between the analyte and the internal standard. |
Stability Data
The stability of this compound is expected to be comparable to that of unlabeled ondansetron. The following tables summarize the stability of ondansetron in various biological and analytical solutions.
Table 1: Stability of Ondansetron in Rat Serum and Artificial Cerebrospinal Fluid (aCSF)
| Matrix | Storage Condition | Duration | Stability |
| Rat Serum | Bench-top (Room Temperature) | 4 hours | Stable[3] |
| Freeze-thaw (-80°C to Room Temp.) | 2 cycles | Stable[3] | |
| Long-term | 1 month at -80°C | Stable[3] | |
| aCSF | Bench-top (Room Temperature) | 2 hours | Stable[3] |
| Freeze-thaw (-80°C to Room Temp.) | 1 cycle | Stable[3] | |
| Long-term | 2 weeks at -80°C | Stable[3] | |
| Processed Samples | Autosampler (15°C) | 24 hours | Stable[3] |
Table 2: Stability of Ondansetron in Parenteral Solutions
| Solution | Concentration | Storage Condition | Duration | Stability |
| 5% Dextrose Injection | 0.03 and 0.3 mg/mL | -20°C | 3 months | >90% remaining[5] |
| 5°C | 14 days | >90% remaining[5] | ||
| 25°C | 48 hours | >90% remaining[5] | ||
| 0.9% Sodium Chloride Injection | 0.03 and 0.3 mg/mL | -20°C | 3 months | >90% remaining[5] |
| 5°C | 14 days | >90% remaining[5] | ||
| 25°C | 48 hours | >90% remaining[5] | ||
| Polypropylene Syringes (in 5% Dextrose or 0.9% NaCl) | 0.25, 0.5, 1.0, and 2.0 mg/mL | -20°C | 3 months | >90% remaining[6] |
| 4°C | 14 days | >90% remaining[6] | ||
| 22-25°C | 48 hours | >90% remaining[6] |
Experimental Protocols
Protocol 1: Extraction of Ondansetron from Rat Serum
This protocol is based on a validated LC-MS/MS method for the quantification of ondansetron in rat serum.[3]
-
Sample Preparation:
-
Thaw frozen rat serum samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
-
Protein Precipitation:
-
To 2.5 µL of rat serum, add a sufficient volume of methanol containing the this compound internal standard.
-
Vortex the mixture to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Protocol 2: Extraction of Ondansetron from Human Plasma
This protocol is based on a liquid-liquid extraction method for the determination of ondansetron in human plasma.[4]
-
Sample Preparation:
-
Thaw frozen human plasma samples.
-
Spike the plasma samples with the this compound internal standard.
-
-
Liquid-Liquid Extraction:
-
Add dichloromethane to the plasma sample.
-
Vortex thoroughly to ensure efficient extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
-
Organic Layer Separation:
-
Carefully transfer the organic layer (containing ondansetron and the internal standard) to a clean tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Visualizations
Caption: Experimental workflow for the extraction and analysis of Ondansetron from biological matrices.
Caption: Troubleshooting decision tree for this compound bioanalysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of ondansetron hydrochloride in injectable solutions at -20, 5, and 25 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of ondansetron stored in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing in-source fragmentation of Ondansetron-13C,d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the in-source fragmentation of Ondansetron-13C,d3 during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
In-source fragmentation is the unintended breakdown of analyte ions within the ion source of a mass spectrometer before they reach the mass analyzer.[1] This phenomenon can lead to a decreased signal intensity of the precursor ion and an increased intensity of fragment ions, which can negatively impact the accuracy and precision of quantitative analyses. For this compound, which is often used as an internal standard, maintaining its structural integrity until fragmentation in the collision cell is crucial for reliable quantification of the unlabeled drug.
Q2: What is the expected precursor ion for this compound?
This compound is a stable isotope-labeled version of Ondansetron. The labeling includes one Carbon-13 atom and three deuterium atoms on the methyl group of the imidazole ring. Therefore, the expected protonated precursor ion [M+H]⁺ will have a mass-to-charge ratio (m/z) that is 4 Da higher than unlabeled Ondansetron. The nominal mass of Ondansetron is 293.37 g/mol , so the expected [M+H]⁺ for the labeled compound is approximately m/z 298.4. Published methods often use the deuterated standard Ondansetron-d3, which has a precursor ion of m/z 297.1.[2]
Q3: What are the common fragment ions observed for Ondansetron and its labeled analogs?
The most common fragmentation of Ondansetron involves the cleavage of the bond between the methylene bridge and the imidazole ring. For unlabeled Ondansetron, the typical multiple reaction monitoring (MRM) transition is m/z 294.1 → 170.0.[2][3] The product ion at m/z 170.0 corresponds to the carbazolone moiety. For Ondansetron-d3, the corresponding transition is m/z 297.1 → 173.1.[2] Given the labeling pattern of this compound on the N-methyl group of the imidazole, the primary fragmentation is expected to result in the same carbazolone product ion at m/z 170.0, with the labeled portion being part of the neutral loss.
Troubleshooting Guide: Minimizing In-Source Fragmentation
In-source fragmentation of this compound can be mitigated by carefully optimizing the ion source parameters. The primary goal is to achieve "soft" ionization conditions that preserve the precursor ion.
Issue: High abundance of fragment ions and low abundance of the precursor ion for this compound.
Potential Causes & Solutions:
| Parameter | Potential Cause of Fragmentation | Recommended Action |
| Declustering Potential (DP) / Cone Voltage / Fragmentor Voltage | High voltages in this region increase the kinetic energy of ions, leading to collisions with gas molecules and subsequent fragmentation.[1] | Systematically decrease the voltage in small increments (e.g., 5-10 V) and monitor the ratio of the precursor ion to the fragment ion. Start with a low value and gradually increase it to find the optimal balance between ion transmission and fragmentation. |
| Ion Source Temperature | Elevated temperatures can provide enough thermal energy to induce fragmentation of thermally labile compounds.[1][4] | Reduce the source temperature in steps of 25-50 °C. Allow the system to stabilize at each temperature before acquiring data. Be mindful that excessively low temperatures may lead to incomplete desolvation. |
| Nebulizer Gas Flow | High gas flow can sometimes contribute to more energetic collisions in the source region. | Optimize the nebulizer gas flow to ensure efficient nebulization without causing excessive ion acceleration and fragmentation. |
| Spray Voltage | While less common, an excessively high spray voltage can sometimes contribute to in-source fragmentation. | Optimize the spray voltage to achieve a stable spray. Typically, this is done by infusing the analyte and monitoring the ion signal stability at different voltage settings. |
| Mobile Phase Composition | The pH and composition of the mobile phase can affect ionization efficiency and analyte stability. | Ensure the mobile phase is compatible with positive mode electrospray ionization (ESI). The use of additives like formic acid or ammonium formate at low concentrations (e.g., 0.1%) is common for Ondansetron analysis.[2][3] |
Experimental Protocols
Protocol for Optimizing Ion Source Parameters to Minimize In-Source Fragmentation
-
Prepare a Standard Solution: Prepare a solution of this compound at a concentration suitable for infusion (e.g., 100 ng/mL) in a solvent that mimics the mobile phase composition at the time of elution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the Standard: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Initial Parameter Setup: Set the ion source parameters to the instrument manufacturer's recommended starting conditions for a small molecule of similar mass.
-
Optimize Cone/Fragmentor Voltage:
-
Set the source temperature to a moderate value (e.g., 350-400 °C).[2][3]
-
Acquire mass spectra while varying the cone/fragmentor voltage from a low value (e.g., 10 V) to a higher value (e.g., 80 V) in increments of 5-10 V.
-
Plot the intensity of the precursor ion (m/z ~298.4) and the key fragment ion (m/z ~170.0) as a function of the voltage.
-
Select the voltage that maximizes the precursor ion intensity while keeping the fragment ion intensity at an acceptable minimum.
-
-
Optimize Source Temperature:
-
Set the cone/fragmentor voltage to the optimal value determined in the previous step.
-
Vary the source temperature from a low value (e.g., 250 °C) to a high value (e.g., 500 °C) in increments of 25-50 °C.
-
Monitor the precursor and fragment ion intensities.
-
Choose a temperature that provides good desolvation (stable and high precursor ion signal) without causing significant fragmentation.
-
-
Fine-tune Other Parameters: Adjust other parameters such as nebulizer gas flow and spray voltage to ensure a stable and robust signal.
-
Verify with LC-MS/MS: Once the source parameters are optimized via infusion, perform an injection of the analytical sample to confirm that the chromatographic peak shape and signal intensity are optimal under the new conditions.
Visualizations
Logical Workflow for Troubleshooting In-Source Fragmentation
Caption: A flowchart outlining the systematic approach to diagnosing and resolving in-source fragmentation issues.
Proposed Fragmentation Pathway of Ondansetron
Caption: A simplified representation of the collision-induced dissociation (CID) pathway for Ondansetron.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid phase extraction liquid chromatography mass spectrometry method with electrospray ionization for the determination of Ondansetron in human plasma: Development and validation consideration - Arabian Journal of Chemistry [arabjchem.org]
- 4. Reddit - The heart of the internet [reddit.com]
Column selection for optimal separation of Ondansetron and metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimal chromatographic separation of ondansetron and its metabolites. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Ondansetron that I should be trying to separate?
A1: Ondansetron is extensively metabolized in the liver by cytochrome P450 enzymes (primarily CYP3A4, CYP1A2, and CYP2D6). The primary metabolites result from hydroxylation and N-demethylation. Key metabolites to consider for separation include:
Q2: Which type of HPLC column is best for separating Ondansetron and its metabolites?
A2: The optimal column depends on the specific metabolites you need to resolve and the complexity of your sample matrix. Reversed-phase chromatography is the most common approach. Here's a summary of commonly used stationary phases:
-
C18 and C8 Columns: These are the most widely used columns and provide good hydrophobic retention for ondansetron and its metabolites.[7][8][9] Optimization of mobile phase conditions is crucial for achieving adequate separation of structurally similar hydroxylated metabolites.
-
Nitrile (CN) Columns: These columns offer different selectivity compared to C18 and can be particularly useful for separating ondansetron and its hydroxylated metabolites.[3][10]
-
Phenyl Columns: The pi-pi interactions offered by phenyl stationary phases can enhance the retention and selectivity for aromatic compounds like ondansetron and its metabolites.[11]
-
Porous Graphitized Carbon (PGC) Columns: Columns like Hypercarb offer unique selectivity based on the polarizability of the analytes and are well-suited for separating very polar compounds.[10]
-
Mixed-Mode Columns: Columns with both reversed-phase and ion-exchange characteristics can provide excellent peak shape and resolution for basic compounds like ondansetron.[12]
-
Chiral Columns: If you need to separate the enantiomers of ondansetron or its metabolites, a chiral stationary phase, such as a cellulose-based column (e.g., Chiralcel OD-R), is necessary.[5]
Q3: What are typical starting conditions for mobile phase selection?
A3: A good starting point for reversed-phase separation of ondansetron and its metabolites is a gradient elution using:
-
Mobile Phase A: An aqueous buffer, such as 10-25 mM ammonium acetate or phosphate buffer, with a pH in the range of 3-6.
-
Mobile Phase B: Acetonitrile or methanol.
An initial gradient could be 10-90% Mobile Phase B over 15-20 minutes. The choice of organic modifier and pH can significantly impact selectivity. For example, a simple isocratic mobile phase of methanol, acetonitrile, and water (50:30:20 v/v/v) has been used effectively with a C18 column.[8]
Q4: I am observing significant peak tailing for Ondansetron. How can I improve the peak shape?
A4: Peak tailing for basic compounds like ondansetron is a common issue caused by strong interactions with residual silanols on the silica support of the column. Here are several strategies to mitigate this:
-
Use a low pH mobile phase: A pH of around 3 will ensure that ondansetron (a weak base) is fully protonated, which can reduce interactions with silanols.
-
Add a competing base: Incorporating a small amount of an amine modifier (e.g., triethylamine) into the mobile phase can mask the active silanol sites.
-
Use a modern, base-deactivated column: Many modern C18 and C8 columns are specifically designed with end-capping to minimize silanol interactions and improve peak shape for basic analytes.
-
Consider a different stationary phase: Columns with unique surface chemistry, such as those with embedded polar groups or mixed-mode phases, can offer better peak symmetry for basic compounds.[7][12] Phenyl columns can also sometimes provide better peak shapes for such compounds.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor resolution between 7-hydroxyondansetron and 8-hydroxyondansetron | Inadequate selectivity of the stationary phase or mobile phase. | 1. Adjust Mobile Phase pH: Small changes in pH can alter the ionization state of the hydroxylated metabolites and improve separation. 2. Change the Organic Modifier: Switch from acetonitrile to methanol or vice versa. The different solvent properties can alter selectivity. 3. Try a Different Column: A phenyl or CN column may provide the necessary selectivity for these positional isomers.[3][10][11] |
| Co-elution of Ondansetron with a metabolite | The chromatographic conditions are not optimized for the specific analytes. | 1. Modify the Gradient: A shallower gradient can help to resolve closely eluting peaks. 2. Change the Stationary Phase: If mobile phase optimization is insufficient, a column with a different retention mechanism (e.g., PGC or a mixed-mode column) may be required.[10][12] |
| Low signal intensity or poor sensitivity | Suboptimal detection wavelength, sample degradation, or insufficient sample concentration. | 1. Optimize Detection Wavelength: Ondansetron has a UV maximum around 216 nm, but other wavelengths like 248 nm or 305 nm have also been used.[3][9][10] Verify the optimal wavelength for all analytes of interest. 2. Check Sample Stability: Ensure proper storage and handling of samples to prevent degradation. 3. Increase Injection Volume or Concentrate the Sample: If using a compatible sample solvent. |
| Retention time drift | Inadequate column equilibration, changes in mobile phase composition, or column temperature fluctuations. | 1. Ensure Proper Equilibration: Equilibrate the column with the initial mobile phase for a sufficient time before each injection. 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure accurate composition. 3. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. |
Data and Methodologies
Table 1: Example HPLC Methods for Ondansetron and Metabolite/Impurity Separation
| Analyte(s) | Column | Mobile Phase | Flow Rate | Detection | Reference |
| Ondansetron & Impurities | YMC Basic (C8 and smaller alkyl chains), 250 x 4.6 mm, 5 µm | Phosphate buffer (pH 3.0) and Methanol | Not Specified | UV | [7] |
| Ondansetron | Fortis C18, 100 x 4.6 mm, 2.5 µm | Methanol: 0.1% Orthophosphoric acid (50:50 v/v) | 0.7 mL/min | UV at 248 nm | [9] |
| Ondansetron & Metabolites | CN, analytical column | 20% Acetonitrile in 80% 0.0125 M Ammonium Acetate (pH 4.7) | Not Specified | UV at 305 nm | [3] |
| Ondansetron & Impurities | Coresep 100 (Mixed-Mode) | 65% Acetonitrile with 0.2% Phosphoric Acid | 1.0 mL/min | UV at 255 nm | [12] |
| Ondansetron & 8-hydroxyondansetron (Enantiomers) | Chiralcel OD-R (Cellulose tris-(3,5-dimethylphenylcarbamate)) | Not Specified | Not Specified | LC-MS/MS | [5] |
| Ondansetron | Promosil C18, 250 mm x 4.6 mm | Acetonitrile: Methanol (50:50) | 1.2 mL/min | UV at 216 nm | [13] |
Experimental Protocols
Protocol 1: General Reversed-Phase Method for Ondansetron and Hydroxylated Metabolites
This protocol is a starting point based on a common C18 column setup.
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 70% B
-
15-17 min: 70% to 90% B
-
17-19 min: Hold at 90% B
-
19-20 min: 90% to 10% B
-
20-25 min: Hold at 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 248 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B.
Visualizations
Caption: Metabolic pathway of Ondansetron.
Caption: Workflow for column selection.
Caption: Troubleshooting decision tree.
References
- 1. Identification of novel ondansetron metabolites using LC/MSn and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Ondansetron and Metabolites in Plasma and its Pharmacokinetics in Cancer Patients | Semantic Scholar [semanticscholar.org]
- 4. ClinPGx [clinpgx.org]
- 5. Enantioselective determination of ondansetron and 8-hydroxyondansetron in human plasma from recovered surgery patients by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ondansetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. actapharmsci.com [actapharmsci.com]
- 9. ijpbs.com [ijpbs.com]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. tandfonline.com [tandfonline.com]
- 12. helixchrom.com [helixchrom.com]
- 13. eprajournals.com [eprajournals.com]
Technical Support Center: Ondansetron LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce carryover in Ondansetron LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of carryover in Ondansetron LC-MS/MS analysis?
Carryover in LC-MS/MS analysis originates from the adsorption of the analyte onto various surfaces within the system. For Ondansetron, a basic compound, this is often exacerbated by its tendency to interact with metallic and silanol surfaces. The most common sources of carryover include:
-
Autosampler: The needle, injection valve, and sample loop are major contributors. Residual Ondansetron can adhere to these components and be introduced into subsequent injections.[1][2][3]
-
LC Column: The column, including the frits and packing material, can retain Ondansetron, which then slowly leaches out in following runs.[4][5][6]
-
Injector and Connections: Dead volumes in fittings and tubing can trap and later release the analyte.[2][5]
-
Mass Spectrometer Source: Contamination of the ion source can also contribute to background signals that may be mistaken for carryover.[1][4]
Q2: How can I effectively diagnose the source of Ondansetron carryover?
A systematic approach is crucial to pinpoint the origin of the carryover. A logical troubleshooting workflow can help isolate the problematic component.
Experimental Protocol: Diagnosing Carryover Source
-
Establish Baseline: Inject a blank solvent after a high concentration Ondansetron standard to confirm the presence and quantify the level of carryover. The carryover peak area in the blank should ideally be less than 20% of the peak area at the Lower Limit of Quantification (LLOQ).[1]
-
Isolate the Autosampler: Replace the analytical column with a zero-dead-volume union. Inject a high concentration standard followed by a blank. If significant carryover is still observed, the autosampler is the primary source.[4]
-
Evaluate the Column: If the carryover is significantly reduced or eliminated when bypassing the column, the column is the main contributor. To confirm, reinstall the column and inject a blank. A return of the carryover peak points to column-related issues.[5][6]
Q3: What are the most effective wash solutions for reducing Ondansetron carryover?
The choice of wash solution is critical for mitigating carryover, especially from the autosampler. Since Ondansetron is a basic compound, acidic and high organic content wash solutions are generally effective.
| Wash Solution Composition | Rationale | Effectiveness | Reference |
| Isopropanol (IPA) and Water (1:1, v/v) | A combination of a strong organic solvent and water can effectively remove both hydrophobic and hydrophilic residues. | Shown to significantly improve results in Ondansetron analysis.[7][8] | [7][8] |
| Acetonitrile and Water with 0.1% Formic Acid | The acid helps to protonate Ondansetron, reducing its interaction with metallic surfaces in the autosampler. | Commonly used for basic compounds to minimize ionic interactions.[8][9] | [8][9] |
| Methanol, Acetonitrile, and Water mixtures | A combination of different organic solvents can provide a broader range of solvency for complex matrices. | Often used as a general-purpose strong wash solution.[4] | [4] |
| Trifluoroethanol (TFE) containing solutions | TFE is a strong solvent capable of disrupting strong hydrophobic and hydrogen bonding interactions. | Effective for strongly bound peptides and proteins, and can be considered for persistent carryover.[4] | [4] |
Q4: Can I modify my LC gradient to reduce Ondansetron carryover?
Yes, modifying the LC gradient can be a powerful tool to wash the column more effectively between runs.
Experimental Protocol: "W-shape" Gradient for Blank Injections
This technique involves injecting a strong solvent mixture (e.g., IPA/water) under a specific gradient program after each sample injection to aggressively clean the column.[7][8]
-
Sample Injection: Inject the calibration standard, QC, or unknown sample and acquire data under your analytical method conditions.
-
Blank/Wash Injection: Immediately following the sample injection, inject a mixture of isopropanol and water (1:1, v/v).
-
"W-shape" Gradient Program:
-
Start at a high percentage of organic mobile phase (e.g., 95% B).
-
Rapidly decrease to a low percentage (e.g., 10% B).
-
Hold for a short period.
-
Rapidly increase back to a high percentage (e.g., 95% B).
-
Hold to ensure complete elution of any retained compounds.
-
Return to initial conditions for the next sample injection.
-
This aggressive gradient helps to strip strongly retained compounds like Ondansetron from the column.[8]
Troubleshooting Guide
| Issue | Recommended Action | Detailed Protocol |
| Persistent Carryover Despite Strong Wash Solvents | Optimize Autosampler Wash Parameters | Increase Wash Volume: Use larger volumes (e.g., 500–1000 µL) for needle washes.[10]Multiple Wash Cycles: Program two or more rinse cycles before and after injection.[10]Dual-Solvent Washes: Utilize both a strong organic solvent and an aqueous solution for needle washes.[10] |
| Carryover Appears to be from the Column | Implement Aggressive Column Flushing | After a batch of samples, flush the column with a strong, non-buffered solvent (e.g., 100% Acetonitrile or Isopropanol) for an extended period (e.g., 30-60 minutes) at a moderate flow rate.[4][11] For reversed-phase columns, flushing with a sequence of solvents of decreasing polarity (e.g., water, methanol, isopropanol, hexane) and then back to the mobile phase can be effective. |
| Sudden Increase in Carryover | Inspect and Maintain Hardware | Check for Leaks: Visually inspect all fittings and connections for any signs of leakage, especially between the autosampler and the column.[11]Replace Worn Parts: Regularly replace consumable parts like rotor seals and needle seats as part of a preventative maintenance schedule. Worn parts can create dead volumes where the sample can be trapped.[11][12] |
| Carryover is Still Present After All Troubleshooting | Consider Alternative Column Chemistries | If using a standard C18 column, consider trying a column with a different stationary phase, such as a polar-embedded phase or a polymeric phase, which may have different selectivity and reduced secondary interactions with basic compounds like Ondansetron. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: method development, validation, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. mastelf.com [mastelf.com]
- 11. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Ondansetron using Isotopic and Other Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Ondansetron, a selective 5-HT3 receptor antagonist widely used as an antiemetic. The focus is on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, Ondansetron-13C,d3, and its comparison with alternative analytical techniques. The information presented is intended to assist researchers in selecting the most appropriate method for their specific analytical needs, from pharmacokinetic studies in biological matrices to quality control of pharmaceutical formulations.
Superior Performance with Stable Isotope Dilution LC-MS/MS
The use of a stable isotope-labeled internal standard, such as this compound or its close analog Ondansetron-d3, is the gold standard for quantitative bioanalysis. This is due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, compensating for variations in extraction efficiency, matrix effects, and instrument response. This results in superior accuracy and precision compared to other methods.
Key Performance Characteristics
The following tables summarize the validation parameters of an LC-MS/MS method using an Ondansetron stable isotope-labeled internal standard and compare it with alternative methods, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and LC-MS/MS with other non-isotopic internal standards.
| Table 1: Comparison of Linearity and Sensitivity | ||||
| Parameter | LC-MS/MS with Ondansetron-d3 IS | HPLC-UV | HPTLC | LC-MS/MS with Non-Isotopic IS |
| Linearity Range | 0.25 - 350 ng/mL (in plasma)[1][2] | 25 - 1000 ng/mL (in plasma) | 100 - 500 ng/spot[3] | 1.00 - 100.00 ng/mL (in plasma)[4] |
| 0.025 - 100 ng/mL (in CSF)[1][2] | 300 - 1100 ng/spot[5] | 5 - 1000 ng/mL (in plasma)[6] | ||
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL (in plasma)[1][2] | 25 ng/mL (in plasma) | 121.1 ng/spot[3] | 1.00 ng/mL (in plasma)[4] |
| 0.025 ng/mL (in CSF)[1][2] | 165.46 ng/spot[5] | 5 ng/mL (in plasma)[6] | ||
| Limit of Detection (LOD) | Not explicitly stated, but LLOQ is very low | Not always reported | 39.9 ng/spot[3] | Not always reported |
| 54.60 ng/spot[5] |
| Table 2: Comparison of Accuracy and Precision | ||||
| Parameter | LC-MS/MS with Ondansetron-d3 IS | HPLC-UV | HPTLC | LC-MS/MS with Non-Isotopic IS |
| Accuracy (% Recovery or % Bias) | Within ±15% of nominal values | 85.87% (Ondansetron) | 98.17 - 100.50% | 94.7 - 113.5%[6] |
| 99.80% (IS) | Within 15% of nominal values | |||
| Precision (%RSD) | Intra- and Inter-day <15% | Intra-day: 0.93 - 3.41% | Intra-day: <2% | Intra- and Inter-day <14%[6] |
| Inter-day: -3.63 - 1.01% (as % accuracy) | Inter-day: <2% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the key techniques discussed.
LC-MS/MS with Ondansetron-d3 Internal Standard
This method is highly sensitive and specific, making it ideal for bioanalytical applications where low concentrations of Ondansetron need to be accurately quantified in complex matrices like plasma and cerebrospinal fluid (CSF).
Sample Preparation (Liquid-Liquid Extraction)
-
To 25 µL of plasma or CSF sample, add the internal standard solution (Ondansetron-d3).
-
Perform liquid-liquid extraction using an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex and centrifuge the mixture.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Chromatographic Conditions
-
Column: A C18 reversed-phase column is commonly used (e.g., Gemini C18, 5 µm, 50 x 4.6 mm).
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: Typically around 0.6 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ondansetron: m/z 294.1 → 170.0
-
Ondansetron-d3: m/z 297.1 → 173.1
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely available and cost-effective technique suitable for the analysis of Ondansetron in pharmaceutical dosage forms and, with appropriate sample preparation, in biological fluids.
Sample Preparation (Protein Precipitation for Plasma)
-
To a plasma sample, add a precipitating agent (e.g., acetonitrile) and the internal standard (e.g., Propranolol).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject a portion of the supernatant into the HPLC system.
Chromatographic Conditions
-
Column: A C18 or CN reversed-phase column is typically used.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Around 1.0 mL/min.
-
Detection: UV absorbance at a wavelength where Ondansetron has significant absorbance, typically around 305-310 nm.[7]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput method for the quantification of Ondansetron in pharmaceutical formulations.
Sample Preparation
-
Extract the drug from the powdered tablets using a suitable solvent (e.g., methanol).
-
Dilute the extract to an appropriate concentration.
Chromatographic Conditions
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[3][8]
-
Mobile Phase: A mixture of solvents such as dichloromethane and methanol.[3][8]
-
Application: Apply the samples and standards as bands onto the HPTLC plate using an automated applicator.
-
Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.
-
Detection: Densitometric scanning at a wavelength of approximately 309 nm.[3][8]
Conclusion
The choice of an analytical method for Ondansetron quantification depends on the specific requirements of the study. For bioanalytical applications requiring high sensitivity and accuracy in complex matrices, the LC-MS/MS method with a stable isotope-labeled internal standard like this compound is unequivocally the superior choice. Its ability to correct for matrix effects and variability in sample processing ensures the highest quality data for pharmacokinetic and bioequivalence studies.
For routine quality control of pharmaceutical dosage forms, where the concentration of Ondansetron is significantly higher and the matrix is less complex, HPLC-UV and HPTLC offer reliable and cost-effective alternatives. HPTLC, in particular, provides a high-throughput advantage for analyzing a large number of samples simultaneously.
Ultimately, the selection of the most appropriate analytical method requires a careful consideration of the desired level of sensitivity, accuracy, precision, sample throughput, and available instrumentation. This guide provides the necessary data and protocols to make an informed decision for the successful analysis of Ondansetron.
References
- 1. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: Method development, validation, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. A Validated HPTLC Method for Determination of Ondansetron in Combination with Omeprazole or Rabeprazole in Solid Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid phase extraction liquid chromatography mass spectrometry method with electrospray ionization for the determination of Ondansetron in human plasma: Development and validation consideration - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Internal Standards for Ondansetron Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of ondansetron in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. A critical component of a robust bioanalytical method is the choice of an appropriate internal standard (IS). An ideal IS mimics the analyte's behavior during sample preparation and analysis, compensating for variations in extraction recovery, matrix effects, and instrument response. This guide provides an objective comparison of commonly used internal standards for the bioanalysis of ondansetron, supported by experimental data from published literature.
Key Considerations for Internal Standard Selection
The selection of an internal standard is a crucial step in method development. Ideally, a stable isotope-labeled (SIL) version of the analyte is the gold standard, as its physicochemical properties are nearly identical to the analyte.[1][2] However, when a SIL-IS is unavailable or cost-prohibitive, structural analogs can be viable alternatives.[3] The primary goal is to find an IS that can effectively track the analyte's performance throughout the analytical process, thereby ensuring data accuracy and precision.[4]
Comparison of Ondansetron Internal Standards
Several compounds have been successfully employed as internal standards for the quantification of ondansetron in various biological matrices. The most common choices include the deuterated analog, Ondansetron-d3, and structural analogs such as Ramosetron, Midazolam, Granisetron, and Tropisetron. The following table summarizes the performance of these internal standards based on data from various validated LC-MS/MS methods.
| Internal Standard | Analyte | Sample Preparation | Recovery (%) | Matrix Effect (IS-normalized MF) | Precision (%RSD) | Accuracy (%) | Reference |
| Ondansetron-d3 | Ondansetron | Protein Precipitation | 100.2 | Close to 1.0 | < 15 | Not specified | [5] |
| Ondansetron | Not specified | Not specified | Significant ion suppression observed, but IS-normalized MF was close to 1.0 | < 15 | 85-115 | [6] | |
| Ramosetron | Ondansetron | Solid-Phase Extraction | > 85.33 | Not specified | Not specified | Not specified | [7] |
| Midazolam | Ondansetron | Protein Precipitation | Not specified | Not specified | < 14 | 94.7-113.5 | [8] |
| Granisetron | Ondansetron | Liquid-Liquid Extraction | Not specified | Not specified | Not specified | Not specified | [8] |
| Tropisetron | Ondansetron | Liquid-Liquid Extraction | Not specified | Not specified | 3.7-12.3 | 100.4-107.1 | [9] |
| Ondansetron | HPLC-MS | Not specified | Not specified | Not specified | Not specified | [10] |
Experimental Protocols
The following are representative experimental protocols for the bioanalysis of ondansetron using different internal standards.
Method 1: Ondansetron-d3 as Internal Standard (Protein Precipitation)
-
Sample Preparation: To a plasma sample, an appropriate amount of Ondansetron-d3 working solution is added, followed by a protein precipitation agent such as acetonitrile or methanol. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for LC-MS/MS analysis.[6][8]
-
Chromatographic Conditions:
-
Column: A C18 analytical column (e.g., Agilent SB-C18, 2.1 × 150 mm, 5 μm) is commonly used.[8]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is employed.[8]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.[7]
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.[8]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The ion transitions monitored are typically m/z 294.0 → 169.7 for ondansetron and an appropriate transition for the deuterated internal standard (e.g., m/z 297.0 → 170.0 for Ondansetron-d3).[8]
-
Method 2: Ramosetron as Internal Standard (Solid-Phase Extraction)
-
Sample Preparation: Plasma samples are first conditioned and then loaded onto a solid-phase extraction (SPE) cartridge. The cartridge is washed to remove interferences, and the analyte and internal standard are then eluted with an appropriate solvent. The eluate is evaporated to dryness and reconstituted in the mobile phase for injection.[7]
-
Chromatographic Conditions:
-
Column: A Gemini NX C18 analytical column (100 × 4.6 mm i.d., 5 μm particle size) has been used.[7]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of ammonium formate buffer (pH 3.0; 2 mM) and acetonitrile (30:70, v/v) can be used.[7]
-
Flow Rate: A flow rate of 0.5 mL/min is suitable.[7]
-
-
Mass Spectrometric Conditions:
Method 3: Midazolam as Internal Standard (Protein Precipitation)
-
Sample Preparation: Similar to the protocol with Ondansetron-d3, protein precipitation with acetonitrile is performed after the addition of midazolam as the internal standard.[8]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Workflow and Pathway Diagrams
To visualize the experimental process, the following diagrams illustrate a typical bioanalytical workflow and the logical relationship in method validation.
Caption: A typical experimental workflow for the bioanalysis of ondansetron.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The choice of an internal standard is a critical decision in the development of a reliable bioanalytical method for ondansetron. A stable isotope-labeled internal standard, such as Ondansetron-d3, is generally the preferred choice due to its ability to closely mimic the analyte and effectively compensate for matrix effects and other sources of variability.[1][5][6] However, when a SIL-IS is not feasible, structural analogs like ramosetron, midazolam, granisetron, and tropisetron have been shown to provide acceptable performance in validated methods.[7][8][9][10] The selection of a suitable internal standard, coupled with a thorough method validation that assesses parameters like selectivity, linearity, accuracy, precision, recovery, and matrix effect, is essential for generating high-quality bioanalytical data.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. scispace.com [scispace.com]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioequivalence Analysis of Ondansetron Hydrochloride Tablets in Healthy Chinese Subjects: A Randomized, Open-Label, Two-Period Crossover Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid phase extraction liquid chromatography mass spectrometry method with electrospray ionization for the determination of Ondansetron in human plasma: Development and validation consideration - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Ondansetron Bioanalytical Methods Between Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical process of cross-validating bioanalytical methods for Ondansetron between different laboratories. Ensuring consistency and reliability of bioanalytical data is paramount in multicenter clinical trials and drug development programs. This document outlines the essential experimental protocols, presents a comparative summary of method performance data from published studies, and illustrates the logical workflow of a cross-validation study.
I. Introduction to Bioanalytical Method Cross-Validation
The globalization of pharmaceutical development necessitates the transfer of bioanalytical methods between laboratories. Cross-validation is the process of verifying that a bioanalytical method, developed and validated in one laboratory, can provide comparable results when performed by another laboratory.[1][2] This is crucial for ensuring the integrity of data from pharmacokinetic and toxicokinetic studies, which often underpin regulatory submissions.[1][3][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines that emphasize the importance of such validations.[3][4][5][6]
The primary objective of a cross-validation study is to demonstrate that the analytical method is robust and transferable, yielding equivalent quantitative results for the same analyte in a given biological matrix, irrespective of the testing site.[2]
II. Generalized Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of a bioanalytical method between a transferring (originating) laboratory and a receiving laboratory.
Caption: A generalized workflow for bioanalytical method cross-validation between two laboratories.
III. Comparative Performance of Ondansetron Bioanalytical Methods
Ondansetron, a selective 5-HT3 receptor antagonist, is widely used as an antiemetic.[7] Its quantification in biological matrices is routinely performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or ultraviolet (UV) detection. The following tables summarize the performance characteristics of various validated bioanalytical methods for Ondansetron, which can serve as a benchmark for inter-laboratory comparisons.
Table 1: Performance Characteristics of LC-MS/MS Methods for Ondansetron in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 0.25 - 350[8] | 0.10 - 40[9] | 5 - 1000[9] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.25[8] | 0.10[9] | 5[9] |
| Intra-day Precision (%CV) | < 15% | 3.7 - 11.6%[9] | < 14%[9] |
| Inter-day Precision (%CV) | < 15% | 5.6 - 12.3%[9] | < 14%[9] |
| Accuracy (% Bias) | Within ±15% | 100.4 - 107.1%[9] | 94.7 - 113.5%[9] |
| Internal Standard | Labeled Ondansetron[8] | Tropisetron[9] | Midazolam[9] |
Table 2: Performance Characteristics of HPLC-UV Methods for Ondansetron
| Parameter | Method 4 (Human Plasma) | Method 5 (Pharmaceutical Dosage Form) |
| Linearity Range (µg/mL) | Not Specified | 2.5 - 75[10] |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 1 ng/mL (equivalent to 0.001 µg/mL)[9] | 2[10] |
| Precision (%CV) | 6.2% at LLOQ[9] | Not Specified |
| Accuracy (% Bias) | Not Specified | Not Specified |
| Detection Wavelength (nm) | 305[7] | Not specified, but a similar method used 210 nm[11] |
IV. Detailed Experimental Protocols
The successful cross-validation of a bioanalytical method relies on the meticulous transfer and implementation of the experimental protocol. Below are generalized protocols for sample preparation and chromatographic analysis based on published methods for Ondansetron.
A. Sample Preparation: Protein Precipitation (for LC-MS/MS)
Protein precipitation is a common and straightforward method for extracting Ondansetron from plasma samples.
-
Sample Thawing: Allow frozen plasma samples (calibrators, quality controls, and unknown study samples) to thaw at room temperature.
-
Aliquoting: Into a clean microcentrifuge tube, pipette a small volume of plasma (e.g., 25-200 µL).
-
Internal Standard Addition: Add a specified volume of the internal standard working solution (e.g., Midazolam, Tropisetron, or a stable isotope-labeled Ondansetron) to each tube, except for blank matrix samples.
-
Precipitation: Add a precipitating agent, typically acetonitrile, in a predefined ratio (e.g., 3:1 v/v of acetonitrile to plasma).
-
Vortexing: Vortex the mixture vigorously for a set duration (e.g., 1-2 minutes) to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
B. Chromatographic Conditions
The choice of chromatographic conditions is critical for achieving the desired separation and sensitivity.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) or a UV detector.
-
Analytical Column: A reverse-phase C18 column is commonly used (e.g., Gemini C18, 5 µm; 50 × 4.6 mm).[12]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typical.[12] The composition can be isocratic or a gradient elution.
-
Flow Rate: A flow rate in the range of 0.4 - 1.0 mL/min is generally employed.[11][12]
-
Injection Volume: Typically, a small volume (e.g., 1-20 µL) of the prepared sample is injected onto the column.[8][10]
-
Column Temperature: The column is often maintained at a constant temperature (e.g., 25-40°C) to ensure reproducible retention times.
-
Detection:
V. Conclusion
The cross-validation of bioanalytical methods for Ondansetron is a critical step in ensuring data integrity across multiple research sites. By adhering to a well-defined protocol, and by comparing key performance parameters such as linearity, precision, and accuracy, laboratories can confidently establish the transferability and robustness of their analytical methods. The data and protocols presented in this guide serve as a valuable resource for scientists and researchers involved in the bioanalysis of Ondansetron, facilitating the seamless transfer and validation of methods between laboratories.
References
- 1. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. elearning.unite.it [elearning.unite.it]
- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Population pharmacokinetics of ondansetron: a covariate analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: method development, validation, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Vergleichsleitfaden zur bioanalytischen Methodenvalidierung für Ondansetron gemäß den ICH M10-Richtlinien
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet einen objektiven Vergleich der ICH M10-Richtlinien für die bioanalytische Methodenvalidierung von Ondansetron mit anderen etablierten Standards wie denen der FDA und EMA. Die hier präsentierten Daten und Protokolle wurden aus veröffentlichten Studien zusammengetragen, um eine fundierte Grundlage für die Methodenentwicklung und -validierung zu schaffen.
Zusammenfassung der quantitativen Leistungsdaten
Die folgende Tabelle fasst die typischen Leistungsmerkmale von validierten bioanalytischen Methoden zur Quantifizierung von Ondansetron in humanem Plasma zusammen. Die Daten stammen aus verschiedenen Veröffentlichungen, die unterschiedliche chromatographische Techniken anwenden.
| Validierungsparameter | LC-MS/MS Methode 1 | LC-MS/MS Methode 2 | HPLC-UV Methode |
| Linearitätsbereich | 0.10 - 40 ng/mL | 0.2 - 60 ng/mL | 1.5 - 200 ng/mL |
| Untere Nachweisgrenze (LLOQ) | 0.10 ng/mL | 0.2 ng/mL | 1.5 ng/mL |
| Intra-Assay Präzision (%RSD) | 3.7 - 11.6% | 1.6 - 7.7% | 1.7 - 12.5% |
| Inter-Assay Präzision (%RSD) | 5.6 - 12.3% | 2.1 - 5.1% | 3.0 - 7.0% |
| Genauigkeit (%-Abweichung) | 100.4 - 107.1% | 97.9 - 105.1% | 93.5 - 100.2% |
| Wiederfindung | >85% | Nicht berichtet | >90% |
Vergleich der Akzeptanzkriterien für die Validierung
Diese Tabelle stellt die Akzeptanzkriterien für Schlüsselparameter der bioanalytischen Methodenvalidierung gemäß den Richtlinien von ICH M10, FDA und EMA vergleichend dar.
| Validierungsparameter | ICH M10 | FDA (2018) | EMA (2011) |
| Genauigkeit (Accuracy) | ±15% der nominalen Konzentration (±20% am LLOQ) | ±15% der nominalen Konzentration (±20% am LLOQ) | ±15% der nominalen Konzentration (±20% am LLOQ) |
| Präzision (Precision) | ≤15% RSD (≤20% am LLOQ) | ≤15% RSD (≤20% am LLOQ) | ≤15% RSD (≤20% am LLOQ) |
| Selektivität | Keine signifikanten Interferenzen am Retentionszeitpunkt des Analyten und IS | Keine signifikanten Interferenzen am Retentionszeitpunkt des Analyten und IS | Keine signifikanten Interferenzen am Retentionszeitpunkt des Analyten und IS |
| Matrixeffekt | Muss untersucht werden, um sicherzustellen, dass die Präzision, Genauigkeit und Empfindlichkeit nicht beeinträchtigt werden | Muss untersucht werden | Muss untersucht werden |
| Stabilität (Freeze-Thaw, Bench-Top, Langzeit) | Die mittleren Konzentrationen sollten innerhalb von ±15% der nominalen Konzentration liegen | Die mittleren Konzentrationen sollten innerhalb von ±15% der nominalen Konzentration liegen | Die mittleren Konzentrationen sollten innerhalb von ±15% der nominalen Konzentration liegen |
Detaillierte experimentelle Protokolle
Die folgenden Protokolle beschreiben die allgemeinen Schritte für die bioanalytische Methodenvalidierung von Ondansetron mittels Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS), basierend auf etablierten Methoden.
Probenvorbereitung: Flüssig-Flüssig-Extraktion (LLE)
-
Zu 200 µL Humanplasma werden 50 µL des internen Standards (IS, z. B. Tropisetron) und 100 µL einer basischen Lösung (z. B. 0,1 M NaOH) gegeben und gevortext.
-
Es werden 1 mL Extraktionslösungsmittel (z. B. Ethylacetat) hinzugefügt.
-
Die Probe wird für 10 Minuten intensiv gevortext.
-
Anschließend wird für 10 Minuten bei 4000 rpm zentrifugiert.
-
Die organische Phase wird in ein sauberes Röhrchen überführt und unter einem leichten Stickstoffstrom bei 40°C zur Trockne eingedampft.
-
Der Rückstand wird in 100 µL der mobilen Phase rekonstituiert.
-
Ein Aliquot von 10 µL wird in das LC-MS/MS-System injiziert.
Chromatographische Bedingungen
-
Säule: Eine C18-Umkehrphasensäule (z. B. 50 x 2.1 mm, 3.5 µm) wird verwendet.
-
Mobile Phase: Ein isokratischer oder Gradientenfluss einer Mischung aus einem wässrigen Puffer (z. B. 0,1% Ameisensäure in Wasser) und einem organischen Lösungsmittel (z. B. Acetonitril oder Methanol).
-
Flussrate: Typischerweise zwischen 0,2 und 0,5 mL/min.
-
Säulentemperatur: Raumtemperatur oder kontrolliert bei 25-40°C.
Massenspektrometrische Detektion
-
Ionisierungsmodus: Elektrospray-Ionisierung (ESI) im positiven Modus.
-
Detektionsmodus: Multiple Reaction Monitoring (MRM).
-
Übergänge: Für Ondansetron wird typischerweise der Übergang von m/z 294 nach m/z 170 überwacht. Für den internen Standard (z. B. Tropisetron) wird der Übergang von m/z 285 nach m/z 124 verwendet.
-
Geräteparameter: Die spezifischen Spannungen und Gasflüsse (z. B. Kollisionsgas, Vorhanggas) werden für eine optimale Signalintensität des Analyten und des IS optimiert.
Visualisierungen
Die folgenden Diagramme illustrieren den Arbeitsablauf der bioanalytischen Methodenvalidierung und den logischen Vergleich der Richtlinien.
Abbildung 1: Allgemeiner Arbeitsablauf der bioanalytischen Methodenvalidierung.
Abbildung 2: Logischer Vergleich der Akzeptanzkriterien der Richtlinien.
A Comparative Guide to Utilizing Stable Isotope-Labeled Internal Standards in FDA-Regulated Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated bioanalysis, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. The U.S. Food and Drug Administration (FDA) provides guidance on bioanalytical method validation, with a clear preference for the use of stable isotope-labeled internal standards (SIL-ISs). This guide offers an objective comparison between SIL-ISs and alternative approaches, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their bioanalytical assays.
I. Regulatory Perspective: The FDA's Stance on Internal Standards
The FDA's "Guidance for Industry: Bioanalytical Method Validation" and the internationally harmonized ICH M10 guideline underscore the importance of using an appropriate internal standard to ensure the reliability of bioanalytical data.[1][2][3] While the use of an IS is not mandated, it is strongly recommended for chromatographic methods to compensate for variability during sample processing and analysis.
The guidance explicitly states a preference for SIL-ISs whenever possible. A SIL-IS is an ideal choice because it shares nearly identical physicochemical properties with the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization in the mass spectrometer.[4][5] This co-elution and similar behavior allow the SIL-IS to effectively compensate for variations in sample preparation and matrix effects, leading to more accurate and precise quantification of the analyte.[4][5]
Alternatives to SIL-ISs include structural analogs or homologous compounds. While acceptable, these alternatives may not perfectly mimic the analyte's behavior, potentially leading to less effective correction for analytical variability.
II. Performance Comparison: SIL-IS vs. Structural Analog IS
The superiority of SIL-ISs over structural analogs is not merely theoretical. Experimental data consistently demonstrates the enhanced performance of SIL-ISs in key bioanalytical validation parameters.
Table 1: Comparison of Accuracy and Precision
| Analyte | Internal Standard Type | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) | Reference |
| Tacrolimus | SIL-IS (¹³C,D₂) | 1.5 | +0.63 | 3.09 | [6] |
| 16 | -0.45 | <3.09 | [6] | ||
| Analog IS (Ascomycin) | 1.5 | +1.71 | <3.63 | [6] | |
| 16 | -2.65 | <3.63 | [6] | ||
| Everolimus | SIL-IS (d₄) | 1.0 - 12.7 | Slope vs. Reference: 0.95 | 4.3 - 7.2 | [7] |
| Analog IS (32-desmethoxyrapamycin) | 1.0 - 12.7 | Slope vs. Reference: 0.83 | 4.3 - 7.2 | [7] | |
| Kahalalide F | SIL-IS | N/A | Mean Bias: +0.3 | 7.6 | [5] |
| Analog IS | N/A | Mean Bias: -3.2 | 8.6 | [5] |
Data presented in this table is a summary from the referenced literature and is intended for comparative purposes.
As illustrated in Table 1, SIL-ISs generally provide accuracy values closer to the nominal concentration (lower % bias) and improved precision (lower % CV) compared to structural analog ISs.[5][6][7]
Table 2: Comparison of Matrix Effect Compensation
| Analyte | Internal Standard Type | Matrix Effect (% Suppression) | IS-Normalized Matrix Effect (% Suppression) | Reference |
| Tacrolimus | SIL-IS (¹³C,D₂) | -16.64 | +0.89 | [6] |
| Analog IS (Ascomycin) | -28.41 | -0.97 | [6] |
Data presented in this table is a summary from the referenced literature and is intended for comparative purposes.
Matrix effects, the suppression or enhancement of ionization by co-eluting matrix components, are a significant challenge in LC-MS/MS bioanalysis.[8] Table 2 demonstrates that while both types of internal standards can compensate for matrix effects, the SIL-IS, due to its closer physicochemical similarity to the analyte, often provides more consistent and reliable correction.[6]
III. Experimental Protocols
To ensure the reliability and regulatory compliance of bioanalytical data, rigorous validation of the method is essential. The following are detailed protocols for key validation experiments.
Objective: To determine the closeness of the measured concentration to the true concentration (accuracy) and the degree of scatter in a series of measurements (precision).
Protocol:
-
Prepare Quality Control (QC) Samples: Spike a blank biological matrix with the analyte at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (within 3x of LLOQ)
-
Mid QC
-
High QC
-
-
Analyze QC Samples: Analyze a minimum of five replicates of each QC concentration level in at least three separate analytical runs.
-
Calculate Accuracy and Precision:
-
Accuracy (% Bias): ((Mean Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100
-
Precision (% CV): (Standard Deviation of Measured Concentrations / Mean Measured Concentration) * 100
-
-
Acceptance Criteria (FDA Guidance):
-
The mean value should be within ±15% of the nominal value for all QCs, except for the LLOQ, which should be within ±20%.
-
The precision (% CV) should not exceed 15% for all QCs, except for the LLOQ, which should not exceed 20%.
-
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and internal standard.
Protocol:
-
Prepare Three Sets of Samples:
-
Set A: Analyte and IS in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract spiked with analyte and IS at the same concentrations as Set A.
-
Set C: Matrix from at least six different sources, spiked with analyte and IS post-extraction.
-
-
Analyze Samples: Analyze all three sets of samples via LC-MS/MS.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
MF: (Peak Response in Presence of Matrix (Set B)) / (Peak Response in Neat Solution (Set A))
-
IS-Normalized MF: (MF of Analyte) / (MF of IS)
-
-
Acceptance Criteria: The precision (%CV) of the IS-normalized MF across the different matrix lots should not exceed 15%.
Objective: To evaluate the stability of the analyte and internal standard in the biological matrix under various storage and handling conditions.
Protocol:
-
Prepare Low and High QC Samples: Spike blank matrix with the analyte at low and high concentrations.
-
Expose Samples to Stability Conditions:
-
Freeze-Thaw Stability: Subject samples to at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Keep samples at room temperature for a duration that mimics the expected sample handling time.
-
Long-Term Stability: Store samples at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the expected duration of the study.
-
-
Analyze Samples: Analyze the stability samples against a freshly prepared calibration curve.
-
Calculate Stability: Compare the mean concentration of the stability samples to the mean concentration of freshly prepared QC samples.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
IV. Visualizing Key Concepts and Workflows
To further clarify the relationships and processes involved in utilizing internal standards, the following diagrams are provided.
Caption: A typical bioanalytical workflow from sample collection to final concentration determination.
Caption: A decision tree for the selection of an appropriate internal standard in bioanalysis.
Caption: The influence of matrix components on the ionization of the analyte and internal standard.
V. Conclusion
The use of stable isotope-labeled internal standards is a cornerstone of robust and reliable quantitative bioanalysis. As recommended by the FDA and supported by extensive scientific data, SIL-ISs offer superior performance in terms of accuracy, precision, and compensation for matrix effects when compared to structural analogs. By adhering to the detailed experimental protocols outlined in this guide for method validation, researchers can ensure the generation of high-quality data that meets regulatory expectations and contributes to the successful development of new therapeutics.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. fda.gov [fda.gov]
- 3. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. scispace.com [scispace.com]
- 6. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Bioanalytical Method Validation: A Comparative Guide to EMA's Current and Superseded Guidelines
In a significant move towards global harmonization, the European Medicines Agency (EMA) has replaced its standalone guideline on bioanalytical method validation with the International Council for Harmonisation (ICH) M10 guideline. This shift, effective from January 2023, aligns the EMA's requirements with those of other major regulatory bodies, including the U.S. Food and Drug Administration (FDA), creating a unified standard for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the now-superseded EMA guideline (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2) and the current ICH M10 guideline, which is the effective standard for bioanalytical method validation in the European Union.[1][2] Understanding the nuances between these two documents is crucial for ensuring regulatory compliance and for the seamless transition of ongoing and future bioanalytical work.
Key Quantitative Acceptance Criteria: A Tabular Comparison
The core of bioanalytical method validation lies in demonstrating that the analytical method is reliable and reproducible for its intended use. Both the superseded EMA guideline and the current ICH M10 guideline outline specific acceptance criteria for various validation parameters. The following tables summarize and compare these quantitative requirements for both chromatographic and ligand-binding assays.
Chromatographic Methods
| Validation Parameter | Superseded EMA Guideline (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2) | Current ICH M10 Guideline |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (Repeatability & Intermediate) | ≤15% Coefficient of Variation (CV) (≤20% at LLOQ) | ≤15% Coefficient of Variation (CV) (≤20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard (IS) | No significant interfering peaks at the retention time of the analyte and internal standard (IS) |
| Matrix Effect | IS-normalized matrix factor should be consistent with a CV ≤15% | IS-normalized matrix factor should be consistent with a CV ≤15% |
| Carry-over | Not to exceed 20% of the LLOQ and 5% for the IS | Not to exceed 20% of the LLOQ and 5% for the IS |
| Stability (various conditions) | Within ±15% of the nominal concentration | Within ±15% of the nominal concentration |
Ligand-Binding Assays
| Validation Parameter | Superseded EMA Guideline (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2) | Current ICH M10 Guideline |
| Accuracy | Within ±20% of the nominal concentration (±25% at LLOQ & ULOQ) | Within ±20% of the nominal concentration (±25% at LLOQ & ULOQ) |
| Precision (Repeatability & Intermediate) | ≤20% Coefficient of Variation (CV) (≤25% at LLOQ & ULOQ) | ≤20% Coefficient of Variation (CV) (≤25% at LLOQ & ULOQ) |
| Selectivity | No significant interference from endogenous substances | No significant interference from endogenous substances |
| Specificity | Ability to unequivocally assess the analyte in the presence of components that may be expected to be present | Ability to unequivocally assess the analyte in the presence of components that may be expected to be present |
| Carry-over | Should be investigated and minimized | Should be investigated and minimized |
| Stability (various conditions) | Within ±20% of the nominal concentration | Within ±20% of the nominal concentration |
Experimental Protocols: A Glimpse into the Methodologies
The validation of a bioanalytical method involves a series of experiments to assess its performance. The following outlines the general experimental protocols as described in the ICH M10 guideline, which are largely consistent with the principles of the superseded EMA guideline.
1. Accuracy and Precision:
-
Protocol: Analyze a minimum of three batches of Quality Control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High) on different days.
-
Assessment: The mean concentration should be within the defined accuracy limits, and the coefficient of variation (CV) should not exceed the defined precision limits.
2. Selectivity:
-
Protocol: Analyze blank matrix samples from at least six different sources (for chromatographic methods) or a representative number of sources (for ligand-binding assays).
-
Assessment: The response in the blank samples should not be more than 20% of the response at the LLOQ for the analyte and 5% for the internal standard.
3. Matrix Effect (for chromatographic methods):
-
Protocol: Analyze matrix samples from at least six different sources, spiked at low and high concentrations. The response is compared to that of a pure solution of the analyte.
-
Assessment: The IS-normalized matrix factor is calculated, and its CV should be within the acceptance limit.
4. Stability:
-
Protocol: QC samples at low and high concentrations are subjected to various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top storage, long-term storage).
-
Assessment: The mean concentration of the stability samples should be within the defined accuracy limits of the nominal concentration.
Visualizing the Workflow and Key Relationships
To better illustrate the processes and logical connections within bioanalytical method validation, the following diagrams are provided.
Caption: High-level workflow of bioanalytical method validation.
Caption: Interrelation of key bioanalytical validation parameters.
Conclusion: A Harmonized Future
The adoption of the ICH M10 guideline by the EMA marks a significant step towards global harmonization in the field of bioanalysis. While the core principles of bioanalytical method validation remain consistent between the superseded EMA guideline and the current ICH M10, the latter provides a more detailed and globally accepted framework. This harmonization is expected to streamline the drug development process, reduce regulatory burden, and facilitate the international acceptance of bioanalytical data. For researchers and scientists, adherence to the ICH M10 guideline is now paramount for ensuring the acceptance of their data by the EMA and other major regulatory authorities.
References
Performance Showdown: Ondansetron-13C,d3 versus a Structural Analog as an Internal Standard in Bioanalytical Assays
A critical evaluation for researchers and drug development professionals on selecting the optimal internal standard for the quantification of Ondansetron.
In the realm of bioanalytical method development, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantification of an analyte. This is particularly crucial in complex matrices such as plasma or urine, where matrix effects can significantly impact analytical results. This guide provides a detailed performance comparison between a stable isotope-labeled (SIL) internal standard, Ondansetron-13C,d3, and a structural analog internal standard for the quantification of the antiemetic drug Ondansetron.
Executive Summary
For the precise quantification of Ondansetron in biological samples, the use of a stable isotope-labeled internal standard, this compound, is demonstrably superior to employing a structural analog. This compound co-elutes with the analyte, effectively compensating for variations in sample preparation, chromatography, and ionization efficiency. This leads to enhanced accuracy, precision, and robustness of the analytical method. While a structural analog can be a more cost-effective option, it is more susceptible to differential matrix effects, potentially compromising the integrity of the data.
Introduction to Internal Standards in Mass Spectrometry
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard is a compound of known concentration added to samples, calibrators, and quality controls. Its purpose is to correct for the variability inherent in the analytical process. An ideal internal standard should mimic the analyte's behavior throughout the entire procedure, from extraction to detection.
This compound is an isotopic analog of Ondansetron where one carbon atom is replaced by its heavier isotope, Carbon-13, and three hydrogen atoms are replaced by deuterium. This labeling results in a mass shift that allows the mass spectrometer to differentiate it from the unlabeled analyte, while its physicochemical properties remain nearly identical.[1][2][3][4][5]
A structural analog is a compound that is chemically similar to the analyte but not isotopically labeled. For Ondansetron, a suitable structural analog could be another 5-HT3 receptor antagonist like Granisetron or Palonosetron.[6]
Performance Comparison: this compound vs. Structural Analog
The superiority of a stable isotope-labeled internal standard lies in its ability to track the analyte more effectively through the analytical process.
| Performance Metric | This compound (SIL-IS) | Structural Analog IS | Rationale |
| Co-elution with Analyte | Ideal | Variable | SIL-IS has virtually identical chromatographic behavior to the analyte, ensuring simultaneous elution and experiencing the same matrix effects at the same time. A structural analog may have a different retention time, leading to exposure to different matrix components and less effective compensation. |
| Correction for Matrix Effects | Excellent | Moderate to Poor | Because the SIL-IS and analyte experience the same ionization suppression or enhancement, the ratio of their signals remains constant, leading to accurate quantification. A structural analog's ionization can be affected differently by the matrix, leading to inaccurate results. |
| Compensation for Extraction Recovery | Excellent | Good | The similar physicochemical properties of the SIL-IS ensure it behaves almost identically to the analyte during sample preparation steps like liquid-liquid extraction or solid-phase extraction. A structural analog will have similar, but not identical, extraction behavior. |
| Accuracy and Precision | High | Lower | The superior correction for analytical variability results in lower coefficients of variation (%CV) and higher accuracy in the quantification of the analyte. |
| Method Robustness | High | Moderate | Methods using SIL-IS are generally more rugged and less susceptible to minor variations in experimental conditions. |
| Cost | Higher | Lower | The synthesis of stable isotope-labeled compounds is more complex and expensive than acquiring a structural analog. |
Experimental Protocols
A typical experimental workflow for the quantification of Ondansetron in human plasma using LC-MS/MS with either this compound or a structural analog as an internal standard is outlined below.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or the structural analog).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ondansetron: Precursor ion (Q1) m/z 294.2 -> Product ion (Q3) m/z 170.1
-
This compound: Precursor ion (Q1) m/z 298.2 -> Product ion (Q3) m/z 170.1
-
Structural Analog (e.g., Granisetron): Precursor ion (Q1) m/z 313.2 -> Product ion (Q3) m/z 138.1
-
-
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams created using the DOT language are provided.
Caption: A generalized experimental workflow for the quantification of Ondansetron in a biological matrix.
Caption: Logical relationship illustrating the impact of internal standard choice on analytical accuracy.
Conclusion
The selection of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While a structural analog may present a lower initial cost, the potential for compromised data quality due to differential matrix effects and chromatographic behavior is a significant drawback. For the quantification of Ondansetron, the use of a stable isotope-labeled internal standard, this compound, is strongly recommended. Its ability to perfectly mimic the analyte throughout the analytical process ensures the highest level of accuracy, precision, and method robustness, which is indispensable for regulated bioanalysis in clinical and pharmaceutical research.
References
Inter-Laboratory Comparison of Ondansetron Quantification Methods: A Guide for Researchers
This guide provides a detailed comparison of the most common analytical methods for the quantification of Ondansetron, a selective 5-HT3 receptor antagonist widely used as an antiemetic.[1][2][3] The accurate determination of Ondansetron concentrations in biological matrices is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies.[2] This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), providing researchers, scientists, and drug development professionals with the data to select the most appropriate method for their needs.
Ondansetron's Mechanism of Action
Ondansetron exerts its antiemetic effect by selectively blocking serotonin 5-HT3 receptors.[1][4] These receptors are located on the nerve terminals of the vagus nerve in the periphery and centrally in the chemoreceptor trigger zone (CTZ) of the brainstem.[1][4][5] Emetogenic stimuli, such as chemotherapy, trigger the release of serotonin from enterochromaffin cells in the small intestine.[1][3] This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, initiating a signal to the vomiting center in the brain.[3][6] Ondansetron competitively binds to these 5-HT3 receptors, preventing serotonin-mediated signaling and thereby inhibiting the vomiting reflex.[1][6]
General Bioanalytical Workflow
The quantification of Ondansetron from biological matrices typically involves sample preparation to isolate the analyte from interfering substances, followed by chromatographic separation and detection. An internal standard (IS) is added early in the process to correct for variability during sample processing and analysis.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a widely available and robust technique for Ondansetron quantification. It is often employed for analyzing pharmaceutical dosage forms and can be adapted for biological samples, though it may require more extensive sample cleanup compared to LC-MS/MS to achieve sufficient sensitivity and selectivity.[7][8]
Experimental Protocols
Sample Preparation:
-
Protein Precipitation: A common and simple method involves adding a precipitating agent like acetonitrile to the plasma sample. For instance, a mixture of acetonitrile and 10% w/v zinc sulfate can be used to deproteinize rabbit plasma.[7]
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the drug from the aqueous biological matrix into an immiscible organic solvent. While effective, LLE can be laborious and time-consuming.[7]
Chromatographic Conditions:
-
Column: Reversed-phase columns are typically used. Examples include Phenomenex CN (250 mm × 4.6 mm, 5 μm) and Fortis C18 (100 mm x 4.6 mm, 2.5 µm).[7][8]
-
Mobile Phase: An isocratic mobile phase is often sufficient. A common composition is a mixture of an aqueous buffer (e.g., 50 mM ammonium acetate, pH 3.5) and an organic solvent like acetonitrile in a ratio of approximately 35:65 (v/v).[7] Another example is Methanol: 0.1% Orthophosphoric acid (50:50 v/v).[8]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[7]
-
Detection: The UV detector is set to a wavelength where Ondansetron exhibits strong absorbance, such as 248 nm or 310 nm.[7][8]
Performance Data Summary (HPLC-UV)
| Parameter | Method A | Method B | Method C | Method D |
| Matrix | Rabbit Plasma | Tablet Dosage Form | Tablet Dosage Form | Injectable Formulation |
| Column | Phenomenex CN | Fortis C18 | Zodiac C18 | Inertsil ODS |
| Linearity Range | 25–1000 ng/mL | 10–50 µg/mL | 2.5–75 µg/mL | 30–70 µg/mL |
| LOD | Not Reported | 0.11 µg/mL | 0.9856 µg/mL | Not Reported |
| LOQ | 25 ng/mL | 0.32 µg/mL | 2 µg/mL | Not Reported |
| Accuracy (%) | -3.63 to 1.01 | Not Reported | Not Reported | < 2% |
| Precision (%RSD) | 0.93 to 3.41 | < 2% | 0.757% | < 2% |
| Reference | [7] | [8] | [9] | [10] |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity and selectivity. It allows for the quantification of low concentrations of Ondansetron in complex biological matrices like plasma and cerebrospinal fluid (CSF) with minimal sample volume and high throughput.[11][12][13]
Experimental Protocols
Sample Preparation:
-
Solid-Phase Extraction (SPE): This method provides excellent sample cleanup and concentration, resulting in high recovery and reduced matrix effects.[11]
-
Liquid-Liquid Extraction (LLE): Used for extracting Ondansetron from plasma and CSF, requiring only a small sample volume (e.g., 25 µL).[12]
-
Protein Precipitation: A simple and rapid method using acetonitrile is suitable for high-throughput analysis.[14]
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 columns are predominantly used, such as Gemini NX C18 (100 × 4.6 mm) or Gemini C18 (50 × 4.6 mm).[11][13]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 2 mM ammonium formate, pH 3.0) and acetonitrile is common, often run in an isocratic mode.[11][13]
-
Ionization: Positive electrospray ionization (ESI+) is typically employed.[11]
-
Detection: Detection is performed using Multiple Reaction Monitoring (MRM). The ion transition for Ondansetron is commonly m/z 294.3 → 170.0.[11] An internal standard, such as Ramosetron or a deuterated version of Ondansetron (Ondansetron-D3), is used for accurate quantification.[11][13]
Performance Data Summary (LC-MS/MS)
| Parameter | Method E | Method F | Method G | Method H |
| Matrix | Human Plasma | Human Plasma & CSF | Rat Plasma | Rat Serum & Microdialysate |
| Sample Prep | Solid-Phase Extraction | Liquid-Liquid Extraction | Protein Precipitation | Protein Precipitation / Dilution |
| Linearity Range | 1.00–100.00 ng/mL | 0.25–350 ng/mL (Plasma) | 5–1000 ng/mL | 0.01-250 µg/mL (Serum) |
| LOD | Not Reported | Not Reported | Not Reported | Not Reported |
| LOQ | 1.00 ng/mL | 0.25 ng/mL (Plasma) | 5 ng/mL | 0.01 µg/mL (Serum) |
| Accuracy (%) | Not Reported | Within FDA/EMA guidelines | 94.7–113.5 | Within FDA/EMA guidelines |
| Precision (%RSD) | Not Reported | Within FDA/EMA guidelines | < 14% | Within FDA/EMA guidelines |
| Reference | [11] | [12][15] | [14] | [13] |
Conclusion: Method Selection
The choice between HPLC-UV and LC-MS/MS for Ondansetron quantification depends on the specific requirements of the study.
-
HPLC-UV is a cost-effective and reliable method suitable for the analysis of pharmaceutical formulations and can be used for preclinical studies where higher concentrations are expected.[7][8] However, its lower sensitivity (LOQ typically in the ng/mL to µg/mL range) and susceptibility to matrix interference may limit its application in clinical studies requiring low-level quantification.[7]
-
LC-MS/MS offers significantly higher sensitivity (LOQ in the sub-ng/mL range) and selectivity, making it the preferred method for pharmacokinetic and bioequivalence studies in complex biological matrices like plasma and CSF.[11][12] Its ability to use very small sample volumes is a distinct advantage in preclinical research involving small animals.[13] While the initial instrument cost is higher, the high throughput and robust performance often justify the investment for drug development and clinical applications.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. Ondansetron Injection | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 3. What is the mechanism of Ondansetron? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. droracle.ai [droracle.ai]
- 6. ClinPGx [clinpgx.org]
- 7. scispace.com [scispace.com]
- 8. ijpbs.com [ijpbs.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. revmedchir.ro [revmedchir.ro]
- 11. Solid phase extraction liquid chromatography mass spectrometry method with electrospray ionization for the determination of Ondansetron in human plasma: Development and validation consideration - Arabian Journal of Chemistry [arabjchem.org]
- 12. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: Method development, validation, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. profiles.wustl.edu [profiles.wustl.edu]
Safety Operating Guide
Safe Disposal of Ondansetron-13C,d3: A Procedural Guide
This document provides essential safety and logistical information for the proper disposal of Ondansetron-13C,d3. As this compound is labeled with the stable isotopes Carbon-13 and Deuterium, it is not radioactive.[1][] Therefore, disposal procedures are dictated by the chemical and toxicological properties of the parent compound, Ondansetron.
Ondansetron is classified as toxic if swallowed, causes serious eye damage, and is very toxic to aquatic life with long-lasting effects.[3][4] Adherence to the following procedures is critical to ensure personnel safety and environmental protection.
Hazard Identification and Classification
All quantitative and qualitative hazard data for Ondansetron are summarized below to inform handling and disposal practices.
| Hazard Classification | Code | Description |
| GHS Pictograms | GHS06, GHS05, GHS09 | Skull and crossbones, Corrosion, Environment |
| Signal Word | Danger | |
| Hazard Statements | H301 | Toxic if swallowed.[3][4] |
| H318 | Causes serious eye damage.[3][4] | |
| H410 | Very toxic to aquatic life with long lasting effects.[3] | |
| Precautionary Statements | P264 | Wash hands, forearms and face thoroughly after handling.[3] |
| P273 | Avoid release to the environment.[3][4] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] | |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor.[3][4] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |
| P501 | Dispose of contents/container to hazardous or special waste collection point, in accordance with local, regional, national and/or international regulation.[3] |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Before handling the material, ensure appropriate PPE is worn.
-
Required PPE: Chemical safety goggles, nitrile gloves, and a lab coat.[5][6]
2. Waste Segregation:
-
Crucially, do not dispose of this compound down the drain or in regular trash. Its high aquatic toxicity necessitates specialized disposal.[3]
-
Designate a specific, leak-proof container for "this compound" waste. This container should be clearly distinguished from other waste streams.
3. Container Labeling and Storage:
-
The waste container must be sealed and clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name: "this compound".
-
Store the sealed container in a designated, secure area, such as a satellite accumulation area for chemical waste, away from incompatible materials.[5] The container should be stored locked up.[3][5]
4. Final Disposal:
-
All chemical waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste management contractor.[7]
-
Do not mix with other chemical wastes unless explicitly permitted by your institution's waste management guidelines.[1]
-
Maintain a record of the waste generated and its disposal, in accordance with laboratory and institutional policies.[8]
5. Emergency Spill Procedures:
-
In the event of a spill, evacuate the immediate area to prevent exposure.
-
Wear appropriate PPE, including respiratory protection if dust is generated.
-
Carefully sweep or shovel up the spilled solid material and place it into the designated hazardous waste container.[9] Avoid generating dust.[9]
-
Clean the spill area thoroughly with a suitable decontaminating agent.
-
Report all spills to your laboratory supervisor and EH&S department immediately.
Disposal Workflow Diagram
The logical relationship for the disposal of this compound is illustrated below.
Caption: Disposal workflow for this compound.
Disclaimer: This guide provides general procedures. Researchers must always consult their institution's specific Environmental Health & Safety (EH&S) guidelines and adhere to all local, state, and federal regulations for hazardous waste disposal.
References
- 1. moravek.com [moravek.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 7. 6. Regulations Concerning Radioisotopes | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 8. plantsci.cam.ac.uk [plantsci.cam.ac.uk]
- 9. viatris.com [viatris.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Ondansetron-13C,d3
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds such as Ondansetron-13C,d3. While this isotopically labeled form of Ondansetron is primarily used as an internal standard in analytical studies, the fundamental safety precautions associated with the active pharmaceutical ingredient must be strictly adhered to. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is necessary to minimize exposure. The following table summarizes the required PPE, drawing from safety data sheets for Ondansetron and general guidelines for handling cytotoxic agents.[1][2][3][4]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Two pairs of chemotherapy-rated, powder-free nitrile gloves should be worn.[1][5] Change gloves regularly. |
| Body Protection | Gown | A disposable, low-permeability gown with long sleeves and elastic cuffs.[1][3][4] |
| Eye Protection | Safety Goggles/Face Shield | Chemical splash goggles are mandatory. A full-face shield should be worn if there is a risk of splashing.[3][4] |
| Respiratory | Mask/Respirator | A surgical mask is required at a minimum.[1][4] In cases of potential aerosol generation, a fit-tested N95 respirator is recommended. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area.[1] |
Procedural Guidance for Safe Handling and Disposal
A systematic approach to handling and disposal is critical to prevent contamination and ensure the safety of all laboratory personnel.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure a designated area, preferably a chemical fume hood or a biological safety cabinet, is prepared and all necessary PPE is donned correctly.[3][6]
-
Weighing and Reconstitution: Conduct all weighing and reconstitution activities within the confines of a ventilated enclosure to prevent inhalation of airborne particles.
-
Labeling: Clearly label all containers with the compound name, concentration, and appropriate hazard symbols.
-
Transport: When moving the compound within the laboratory, use sealed, secondary containers to minimize the risk of spills.
-
Spill Management: In the event of a spill, immediately alert personnel in the area. Use a designated cytotoxic spill kit to contain and clean the spill, ensuring all contaminated materials are disposed of as hazardous waste.[2][3]
Disposal Plan:
All waste generated from handling this compound, including empty vials, used PPE, and contaminated labware, must be treated as hazardous chemical waste.
-
Segregation: Dispose of all contaminated materials in clearly labeled, sealed containers designated for cytotoxic or chemical waste.[6][7]
-
Containerization: Use puncture-resistant containers for any sharps.
-
Final Disposal: Follow institutional and local regulations for the final disposal of hazardous chemical waste. Do not dispose of this material down the drain.[8][9][10][11]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal, ensuring a comprehensive safety protocol is followed at every stage.
Caption: Workflow for handling this compound.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. Cytotoxic Drug Safety [tru.ca]
- 4. ipservices.care [ipservices.care]
- 5. Handling cytotoxic material [cleanroomtechnology.com]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. fishersci.com [fishersci.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 11. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
